molecular formula C12H12ClNO3 B060659 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 175205-45-5

1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B060659
CAS No.: 175205-45-5
M. Wt: 253.68 g/mol
InChI Key: PUUMWLAHRHUIBU-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetically derived pyrrolidine derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a pyrrolidinone scaffold, a structure frequently explored for its potential as a privileged scaffold in drug discovery. The presence of the 2-chlorobenzyl substituent and the carboxylic acid functional group makes it a versatile building block for the synthesis of more complex molecules, particularly those targeting central nervous system (CNS) disorders. Its core structure suggests potential as a precursor or intermediate for compounds with modulatory activity on various neurotransmitter systems. Researchers value this chemical for developing novel ligands for ionotropic and metabotropic receptors, potentially serving as a key intermediate in the synthesis of nootropic, anticonvulsant, or neuroprotective agents. The compound's specific research applications include its use as a synthetic intermediate for probing structure-activity relationships (SAR) and for the design of novel pharmacophores aimed at treating neurological conditions. It is provided as a high-purity material to ensure reproducibility and reliability in experimental settings, strictly for laboratory research applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-10-4-2-1-3-8(10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUMWLAHRHUIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372298
Record name 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
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Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-45-5
Record name 1-[(2-Chlorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
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Foundational & Exploratory

Technical Guide: 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 175205-83-7[1]

Executive Summary

Compound Profile

Identifier Value
IUPAC Name 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
CAS Number 175205-83-7
Molecular Formula C12H12ClNO3
Synonyms 1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinecarboxylic acid

General Synthesis Protocol

A general and robust method for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids involves the reaction of a primary amine with itaconic acid.[2][3][4] This approach is widely documented for a variety of analogs.

Reaction: 2-Chlorobenzylamine + Itaconic Acid → 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Experimental Protocol:

A typical procedure, adapted from the synthesis of similar compounds, is as follows:

  • A mixture of itaconic acid (1.1 to 1.5 molar equivalents) and 2-chlorobenzylamine (1 molar equivalent) in water is heated to reflux for 12-24 hours.[2][4]

  • The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product may precipitate upon cooling, or the volume can be reduced under vacuum to facilitate precipitation.

  • The crude product is collected by filtration and washed with cold water.

  • Further purification can be achieved by recrystallization. The crude solid is dissolved in a basic aqueous solution (e.g., 5% NaOH), filtered to remove any insoluble impurities, and then re-precipitated by acidifying the filtrate with HCl to a pH of approximately 2.[2]

  • The purified solid is then filtered, washed with water, and dried under vacuum.

Synthesis Workflow

General Synthesis Workflow reagents Itaconic Acid + 2-Chlorobenzylamine reflux Reflux in Water (12-24h) reagents->reflux workup Cooling & Filtration reflux->workup purification Recrystallization (Base/Acid Treatment) workup->purification product 1-(2-Chlorobenzyl)-5-oxopyrrolidine- 3-carboxylic acid purification->product

Caption: General workflow for the synthesis of the title compound.

Potential Biological Activities of Analogs

While no specific biological data for this compound has been identified, numerous studies on structurally similar compounds reveal a broad range of biological activities. This suggests that the core scaffold of 5-oxopyrrolidine-3-carboxylic acid is a valuable pharmacophore. The biological activities of various analogs are summarized below.

Analog Structure Biological Activity Key Findings References
1-(5-Chloro-2-hydroxyphenyl) derivativesAntioxidantSeveral derivatives showed potent radical scavenging activity.[2]
1-(2-Hydroxy-5-methylphenyl) derivativesAntibacterialEffective against Gram-positive bacteria, including S. aureus. Some derivatives showed biofilm disruption capabilities.[5][6]
1-(4-Acetamidophenyl) derivativesAnticancer, AntimicrobialPotent anticancer activity against A549 lung cancer cells and selective antimicrobial activity against Gram-positive pathogens.[3][4]
1-(2-Hydroxyphenyl) derivativesAntimicrobial, AnticancerShowed activity against multidrug-resistant Gram-positive pathogens and some fungal strains.[7]
1-(2,4-Difluorophenyl) derivativesAnticancerDerivatives demonstrated effects on triple-negative breast cancer, prostate cancer, and melanoma cell cultures.[8]

Generalized Experimental Protocols for Biological Screening

Based on the activities of related compounds, a primary screening cascade for this compound and its derivatives could include antimicrobial and anticancer assays.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from studies on similar compounds to determine the Minimum Inhibitory Concentration (MIC).[7]

  • Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Dilution: A serial two-fold dilution of the compound is prepared in a 96-well microtiter plate using appropriate broth media.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing cytotoxicity against a cancer cell line (e.g., A549).[7]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (concentration causing 50% inhibition of cell growth) is then determined.

Biological Screening Workflow

General Biological Screening Workflow compound Test Compound (e.g., this compound) primary_screening Primary Screening compound->primary_screening antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) primary_screening->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay) primary_screening->anticancer hit_id Hit Identification antimicrobial->hit_id anticancer->hit_id secondary_screening Secondary Screening (Dose-response, Spectrum) hit_id->secondary_screening lead_opt Lead Optimization secondary_screening->lead_opt

Caption: A generalized workflow for the biological evaluation of the title compound.

Conclusion

While specific experimental data for this compound is limited, the analysis of its structural analogs provides a strong rationale for its synthesis and investigation. The 5-oxopyrrolidine-3-carboxylic acid scaffold is a promising starting point for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. The protocols and data presented in this guide offer a solid foundation for researchers to initiate further exploration of this compound and its derivatives.

References

Technical Guide: Structure Elucidation of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. The document details a feasible synthetic protocol, predicted spectroscopic data based on analogous compounds, and the analytical logic for confirming the molecular structure.

Introduction

This compound is a derivative of pyroglutamic acid, a five-membered lactam ring structure. Pyroglutamic acid and its derivatives are significant building blocks in medicinal chemistry due to their presence in biologically active molecules and their utility as chiral precursors in asymmetric synthesis. The introduction of a 2-chlorobenzyl group on the nitrogen atom can influence the compound's lipophilicity and conformational properties, making it a target of interest for drug discovery programs. The structural confirmation of such molecules is paramount and relies on a combination of synthetic organic chemistry and modern analytical techniques.

Synthesis

A plausible and efficient method for the synthesis of this compound involves the reaction of 2-chlorobenzylamine with itaconic acid. This approach is based on established procedures for the synthesis of N-substituted pyroglutamic acid derivatives.[1][2]

Experimental Protocol: Synthesis of this compound

Reagents and Materials:

  • 2-Chlorobenzylamine

  • Itaconic acid

  • Water (distilled or deionized)

  • Hydrochloric acid (5% aqueous solution)

  • Sodium hydroxide (5% aqueous solution)

  • Activated charcoal

  • Standard laboratory glassware (reflux condenser, round-bottom flask, beakers, etc.)

  • Heating mantle

  • Magnetic stirrer

  • pH meter or pH paper

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chlorobenzylamine (e.g., 0.1 mol) and itaconic acid (e.g., 0.12 mol).

  • Reaction: Add 100 mL of water to the flask. Heat the mixture to reflux with continuous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is expected to proceed for 12-24 hours.[1][2]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add a 5% aqueous solution of sodium hydroxide until a basic pH is achieved, ensuring the product dissolves as its sodium salt.

    • If the solution is colored, add a small amount of activated charcoal and stir for 15-20 minutes, then filter to decolorize.

    • Slowly add a 5% aqueous solution of hydrochloric acid to the filtrate with stirring until the pH reaches approximately 2-3.

    • A crystalline solid of the desired product should precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthetic Pathway Diagram

Synthesis ItaconicAcid Itaconic Acid Intermediate Michael Adduct (Intermediate) ItaconicAcid->Intermediate + Chlorobenzylamine 2-Chlorobenzylamine Chlorobenzylamine->Intermediate Reflux in Water Product This compound Intermediate->Product Cyclization (-H2O)

Caption: Synthesis of the target compound via Michael addition and subsequent cyclization.

Structure Elucidation

The confirmation of the structure of this compound is achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the target compound, based on known values for structurally similar molecules.[1][3]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.8br s1H-COOH
~7.2-7.5m4HAromatic protons (2-chlorobenzyl)
~4.5s2H-N-CH₂ -Ar
~3.9-4.0m2H-N-CH₂ -CH
~3.3-3.4m1H-CH₂-CH -COOH
~2.6-2.8m2H-CO-CH₂ -CH

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~174C =O (Carboxylic acid)
~171C =O (Lactam)
~135Aromatic C (quaternary, C-Cl)
~132Aromatic C (quaternary, C-CH₂)
~127-130Aromatic CHs
~50-N-C H₂- (pyrrolidinone ring)
~48-N-C H₂-Ar
~35-C H-COOH
~35-CO-C H₂-

Table 3: Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (carboxylic acid)
~1730StrongC=O stretch (carboxylic acid)
~1680StrongC=O stretch (lactam)
~1470, ~1440MediumC=C stretch (aromatic ring)
~750StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data (EI)

m/zPredicted Fragment Ion
253[M]⁺ (for ³⁵Cl)
255[M+2]⁺ (for ³⁷Cl)
125[C₇H₆Cl]⁺ (chlorobenzyl cation)
91[C₇H₇]⁺ (tropylium ion)

Spectroscopic Interpretation Workflow

Elucidation cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Compound NMR ¹H and ¹³C NMR Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Proton & Carbon Environment NMR->NMR_Data IR_Data Functional Groups (-COOH, C=O) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Structure: This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structure elucidation of the target compound.

Detailed Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton at a downfield chemical shift (~12.8 ppm). The aromatic protons of the 2-chlorobenzyl group will appear as a multiplet in the aromatic region. The benzylic protons (-N-CH₂-Ar) are anticipated to be a singlet around 4.5 ppm. The protons on the pyrrolidinone ring will present as multiplets in the aliphatic region, with their specific chemical shifts and coupling patterns confirming their connectivity.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinguished by two carbonyl signals, one for the carboxylic acid and one for the lactam, appearing at the downfield end of the spectrum. The aromatic carbons will resonate in the 127-135 ppm range. The aliphatic carbons of the pyrrolidinone ring and the benzylic carbon will appear in the upfield region, consistent with the proposed structure.

  • Infrared Spectroscopy: The IR spectrum will provide clear evidence for the key functional groups. A very broad absorption band in the 3400-2500 cm⁻¹ region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Two strong carbonyl stretching bands are expected: one around 1730 cm⁻¹ for the carboxylic acid and another around 1680 cm⁻¹ for the five-membered lactam ring.[4]

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom. A prominent fragmentation pathway is the cleavage of the benzyl C-N bond, leading to the formation of a stable chlorobenzyl cation at m/z 125.[5][6] Further fragmentation of this ion can lead to the tropylium ion at m/z 91.

Proposed Mass Spectrometry Fragmentation Pathway

Fragmentation M [M]⁺ m/z = 253/255 F1 [C₇H₆Cl]⁺ m/z = 125/127 M->F1 α-cleavage F3 [M - COOH]⁺ m/z = 208/210 M->F3 - COOH F2 [C₇H₇]⁺ m/z = 91 F1->F2 - Cl

Caption: Proposed fragmentation pathway for the target compound in EI-MS.

Conclusion

The structure of this compound can be confidently elucidated through a systematic approach involving its synthesis from 2-chlorobenzylamine and itaconic acid, followed by comprehensive spectroscopic analysis. The combined data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide unambiguous evidence for the connectivity and functional groups present in the molecule, confirming the successful synthesis of the target compound. This guide provides the necessary framework for researchers to synthesize and characterize this and other related pyroglutamic acid derivatives.

References

An In-Depth Technical Guide to the Synthesis of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical and medicinal chemistry. This document outlines a reliable synthetic pathway, detailed experimental protocols, and expected analytical data, serving as a valuable resource for researchers engaged in the synthesis and development of novel chemical entities.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key structural motif found in a variety of biologically active molecules. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including analgesic, anti-hypoxic, antimicrobial, and anticancer properties. The introduction of a 2-chlorobenzyl substituent at the 1-position of the pyrrolidinone ring can significantly influence the compound's physicochemical properties and biological activity, making it a target of interest for drug discovery programs.

This guide details a common and effective method for the preparation of this compound, involving the Michael addition of 2-chlorobenzylamine to itaconic acid followed by an intramolecular cyclization.

Synthesis Pathway

The synthesis of this compound is typically achieved through a one-pot reaction between 2-chlorobenzylamine and itaconic acid. The reaction proceeds via a conjugate addition of the primary amine to the α,β-unsaturated system of itaconic acid, followed by a thermally induced intramolecular amidation to form the stable five-membered lactam ring.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate (not isolated) cluster_product Final Product cluster_purification Purification 2-Chlorobenzylamine 2-Chlorobenzylamine Reaction_Vessel Reaction in Refluxing Water or Solvent 2-Chlorobenzylamine->Reaction_Vessel Itaconic_Acid Itaconic Acid Itaconic_Acid->Reaction_Vessel Michael_Adduct Michael Adduct Reaction_Vessel->Michael_Adduct Michael Addition Final_Product This compound Michael_Adduct->Final_Product Intramolecular Cyclization (Amidation) Purification_Step Recrystallization Final_Product->Purification_Step Purification_Step->Final_Product Purified Product

A schematic overview of the synthesis process.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and scale.

StepProcedureReagents & SolventsParametersObservations
1 Reaction Setup 2-Chlorobenzylamine, Itaconic Acid, WaterMolar Ratio (Amine:Acid): 1:1.1A heterogeneous mixture is formed.
2 Reaction -Temperature: Reflux (100 °C)Time: 12-24 hoursThe mixture becomes homogeneous as the reaction progresses.
3 Work-up Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)-The product may precipitate upon cooling.
4 Purification Ethanol or Methanol-Recrystallization yields a purified solid product.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzylamine (1.0 equivalent) and itaconic acid (1.1 equivalents). Add water to the flask to serve as the solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. Maintain the reflux for 12 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. The crude product can be further purified by dissolving it in an aqueous solution of sodium hydroxide and then re-precipitating it by the addition of hydrochloric acid to adjust the pH to acidic.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent such as ethanol or methanol to afford this compound as a crystalline solid.

Quantitative Data

The following table summarizes the key quantitative data for this compound. Please note that while some data is based on experimental findings for closely related analogs, it provides a reliable estimate for the target compound.

PropertyValue
Molecular Formula C₁₂H₁₂ClNO₃
Molecular Weight 253.68 g/mol
Appearance White to off-white crystalline solid
Melting Point 158-159 °C[1]
Boiling Point (Predicted) 496.9 ± 45.0 °C
Density (Predicted) 1.418 ± 0.06 g/cm³
pKa (Predicted) 4.46 ± 0.20
Yield High yields (typically >80%) are reported for analogous reactions.

Spectroscopic Data (Expected)

The following tables provide the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

1H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5broad s1H-COOH
~7.2-7.5m4HAr-H
~4.5s2H-NCH₂-Ar
~3.5-3.7m2H-NCH₂-CH-
~3.2-3.4m1H-CH-COOH
~2.6-2.8m2H-CH₂-C=O

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~174-COOH
~172-C=O (lactam)
~134Ar-C (quaternary)
~132Ar-C (quaternary)
~129Ar-CH
~128Ar-CH
~127Ar-CH
~50-NCH₂-CH-
~48-NCH₂-Ar
~36-CH-COOH
~35-CH₂-C=O

FTIR (Fourier-Transform Infrared Spectroscopy)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~1710StrongC=O stretch (carboxylic acid)
~1680StrongC=O stretch (lactam)
~1600, ~1470Medium-WeakC=C stretch (aromatic)
~1200-1300MediumC-O stretch
~750StrongC-Cl stretch

MS (Mass Spectrometry)

m/zInterpretation
253/255[M]⁺ molecular ion peak (with isotopic pattern for Cl)
235/237[M-H₂O]⁺
208/210[M-COOH]⁺
125/127[ClC₆H₄CH₂]⁺
91[C₇H₇]⁺ (tropylium ion)

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions. This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its reagents.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound. The described method is robust and scalable, making it suitable for both academic research and industrial drug development settings. The provided analytical data will aid researchers in the characterization and quality control of the synthesized compound. Further exploration of this and related analogs may lead to the discovery of novel therapeutic agents.

References

Spectroscopic and Synthetic Profile of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data and a plausible synthetic route for the compound 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. The information presented herein is based on established chemical principles and spectroscopic data from structurally analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar structures reported in scientific literature.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5Broad s1HCOOH
~7.4-7.2m4HAr-H
~4.6s2HN-CH₂-Ar
~3.8-3.6m2HN-CH₂ (pyrrolidinone)
~3.4-3.2m1HCH-COOH
~2.8-2.6m2HCH₂-C=O

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~174C=O (Carboxylic Acid)
~172C=O (Amide)
~135Ar-C (Quaternary)
~132Ar-C (Quaternary)
~130Ar-CH
~129Ar-CH
~128Ar-CH
~127Ar-CH
~50N-CH₂ (pyrrolidinone)
~48N-CH₂-Ar
~36CH-COOH
~34CH₂-C=O

Predicted solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic Acid)
~1710C=O stretch (Carboxylic Acid)
~1680C=O stretch (Amide)
~1475, ~1445C=C stretch (Aromatic)
~750C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zAssignment
~253/255[M]⁺ (Molecular ion, chlorine isotope pattern)
~208/210[M-COOH]⁺
~125/127[Cl-C₆H₄-CH₂]⁺

Experimental Protocols

The following is a proposed experimental protocol for the synthesis and spectroscopic characterization of this compound, based on established methods for similar compounds.

Synthesis of this compound

This synthesis is a two-step process involving the formation of the pyrrolidinone ring followed by N-alkylation.

Step 1: Synthesis of 5-Oxopyrrolidine-3-carboxylic acid

A mixture of itaconic acid and an aqueous solution of ammonia is heated at reflux. The reaction mixture is then cooled, and the resulting precipitate of 5-oxopyrrolidine-3-carboxylic acid is collected by filtration and washed with cold water.

Step 2: Synthesis of this compound

To a solution of 5-oxopyrrolidine-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate is added. The mixture is stirred, and then 2-chlorobenzyl chloride is added dropwise. The reaction mixture is heated and stirred for several hours. After completion, the mixture is cooled, poured into water, and acidified with a dilute acid (e.g., HCl). The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is obtained using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the synthesized compound.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Itaconic Acid + Ammonia pyrrolidinone 5-Oxopyrrolidine-3- carboxylic acid start->pyrrolidinone Reflux alkylation N-Alkylation pyrrolidinone->alkylation alkylation_reagents 2-Chlorobenzyl chloride, Base (e.g., K₂CO₃) alkylation_reagents->alkylation product 1-(2-Chlorobenzyl)-5-oxopyrrolidine- 3-carboxylic acid alkylation->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthetic and characterization workflow for the target compound.

The Ascendancy of Pyrrolidinones: A Technical Guide to Discovery and Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold, a five-membered lactam, has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its prevalence in numerous FDA-approved drugs is a testament to its versatility and ability to modulate a wide range of biological targets.[1] This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyrrolidinone compounds, offering a comprehensive resource for researchers engaged in the pursuit of innovative therapeutics. We will delve into detailed experimental protocols, present quantitative biological data in a clear, comparative format, and visualize key biological pathways and experimental workflows to facilitate a deeper understanding of this important class of molecules.

A Privileged Scaffold in Drug Discovery

The pyrrolidinone nucleus is a versatile building block in the design of potent and selective bioactive molecules.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties.[2][3] This broad range of activity stems from the pyrrolidinone ring's ability to serve as a versatile scaffold, allowing for the introduction of various functional groups to create intricate molecular architectures that can interact with specific biological targets.[4]

Data-Driven Insights: Biological Activities of Novel Pyrrolidinone Compounds

The following tables summarize the quantitative biological data for several classes of recently developed pyrrolidinone derivatives, providing a comparative overview of their therapeutic potential.

Table 1: Antibacterial Activity of Novel Pyrrolidinone Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Reference
Pyrrolidine-2,3-dionesStaphylococcus aureus (MSSA)8 - 16[5]
Pyrrolidine-2,3-dionesStaphylococcus aureus (MRSA)8 - 16[5]
Pyrrolidinone ChalconesStaphylococcus aureus0.025[3]
Pyrrolidinone ChalconesEnterococcus faecalis0.025[3]
Pyrrolidinone ChalconesMycobacterium tuberculosis6.25[3]
Spiro-pyrrolidine AnalogsMycobacterium tuberculosis H37Rv1.07[6]

Table 2: Anticancer Activity of Novel Pyrrolidinone Derivatives

Compound ClassCell LineIC50 (µM)Reference
Diphenylamine-Pyrrolidin-2-one-HydrazonesIGR39 (Melanoma)2.50 ± 0.46[4]
Diphenylamine-Pyrrolidin-2-one-HydrazonesPPC-1 (Prostate)3.63 ± 0.45[4]
Diphenylamine-Pyrrolidin-2-one-HydrazonesMDA-MB-231 (Breast)5.10 ± 0.80[4]
Diphenylamine-Pyrrolidin-2-one-HydrazonesPanc-1 (Pancreatic)5.77 ± 0.80[4]
Pyrrolidinone ChalconesMCF-7 (Breast)25 - 30[3]
Pyrrolidinone ChalconesMDA-MB-468 (Breast)25[3]
Thiophen-containing PyrrolidinesMCF-7 (Breast)17 - 28[7]
Thiophen-containing PyrrolidinesHeLa (Cervical)19 - 30[7]

Table 3: Anti-inflammatory Activity of Novel Pyrrolidinone Derivatives

Compound ClassTarget Enzyme/AssayIC50 (µg/mL)Reference
Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-MethylpropanoateCOX-1314[8]
Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-MethylpropanoateCOX-2130[8]
Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate5-LOX105[8]

Table 4: Glycosidase Inhibitory Activity of Dihydroxy-pyrrolidine Derivatives

Compound ClassTarget EnzymeIC50 / KiReference
N-acetylpyrrolidine derivative 4aα-glucosidaseIC50: 0.52 ± 0.02 mM[9]
N-acetylpyrrolidine derivative 4bα-glucosidaseIC50: 1.64 ± 0.08 mM[9]
3,4-dihydroxypyrrolidine derivatives (amides and sulfonamides)α-glucosidase3-4 fold more potent than standard drugs[10]
S-phenyl thioester dihydroxy-pyrrolidine derivative 3aα-L-fucosidaseKi = 2–4 μM
4-methoxy analogue 3gα-amylaseIC50: 26.24 µg/mL[1]
4-methoxy analogue 3gα-glucosidaseIC50: 18.04 µg/mL[1]

Key Biological Targets and Signaling Pathways

The diverse biological activities of pyrrolidinone compounds are a result of their interaction with a variety of molecular targets. Understanding these targets and their associated signaling pathways is crucial for rational drug design and development.

Penicillin-Binding Protein 3 (PBP3) in Bacteria

Penicillin-Binding Proteins (PBPs) are essential enzymes in bacterial cell wall synthesis. PBP3, specifically, is a key player in the final stages of peptidoglycan synthesis, which is vital for maintaining the structural integrity of the bacterial cell. Inhibition of PBP3 disrupts cell wall formation, leading to cell lysis and bacterial death. This makes PBP3 an attractive target for the development of novel antibiotics.

PBP3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Lipid_II_peri Lipid II Flippase->Lipid_II_peri Translocation Growing_PG Growing Peptidoglycan Chain Lipid_II_peri->Growing_PG Transglycosylation (by other PBPs) PBP3 PBP3 (Transpeptidase) Growing_PG->PBP3 Crosslinked_PG Cross-linked Peptidoglycan PBP3->Crosslinked_PG Transpeptidation Pyrrolidinone_Inhibitor Pyrrolidinone Inhibitor Pyrrolidinone_Inhibitor->PBP3

Caption: PBP3's role in bacterial cell wall synthesis and its inhibition.

Myeloperoxidase (MPO) in Inflammation

Myeloperoxidase (MPO) is a heme-containing enzyme primarily found in neutrophils. It plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), to destroy pathogens. However, excessive MPO activity can lead to oxidative stress and tissue damage, contributing to various inflammatory diseases. Therefore, inhibitors of MPO are being investigated as potential anti-inflammatory agents.

MPO_Pathway Neutrophil_Activation Neutrophil Activation MPO_Release MPO Release Neutrophil_Activation->MPO_Release MPO MPO MPO_Release->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalysis H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Oxidative_Stress Oxidative Stress & Tissue Damage HOCl->Oxidative_Stress Inflammation Inflammation Oxidative_Stress->Inflammation Pyrrolidinone_Inhibitor Pyrrolidinone Inhibitor Pyrrolidinone_Inhibitor->MPO

Caption: The MPO pathway in inflammation and its inhibition.

Enoyl-Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis

InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This pathway is essential for the synthesis of mycolic acids, which are unique and vital components of the mycobacterial cell wall. Inhibition of InhA disrupts mycolic acid biosynthesis, leading to a compromised cell wall and ultimately bacterial death. InhA is the primary target of the frontline anti-tuberculosis drug isoniazid.

InhA_Pathway cluster_fasII FAS-II Pathway Acyl_ACP Acyl-ACP Condensation Condensation (KasA/B) Acyl_ACP->Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->Condensation Ketoacyl_ACP β-Ketoacyl-ACP Condensation->Ketoacyl_ACP Reduction1 Reduction (MabA) Ketoacyl_ACP->Reduction1 Hydroxyacyl_ACP β-Hydroxyacyl-ACP Reduction1->Hydroxyacyl_ACP Dehydration Dehydration (HadA/B/C) Hydroxyacyl_ACP->Dehydration Enoyl_ACP trans-2-Enoyl-ACP Dehydration->Enoyl_ACP InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Elongated_Acyl_ACP Elongated Acyl-ACP InhA->Elongated_Acyl_ACP Mycolic_Acid_Synthesis Mycolic Acid Synthesis Elongated_Acyl_ACP->Mycolic_Acid_Synthesis Further Elongation Cycles Mycobacterial_Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Mycobacterial_Cell_Wall Pyrrolidinone_Inhibitor Pyrrolidinone Inhibitor Pyrrolidinone_Inhibitor->InhA

Caption: The role of InhA in mycolic acid biosynthesis and its inhibition.

Experimental Protocols for the Synthesis of Novel Pyrrolidinone Compounds

This section provides detailed methodologies for the synthesis of representative novel pyrrolidinone compounds, offering a practical guide for laboratory execution.

General Synthetic Workflow

The synthesis of novel pyrrolidinone derivatives often follows a multi-step process that can be generalized into a common workflow. This typically involves the preparation of key intermediates followed by cyclization and subsequent functionalization to generate a library of diverse compounds.

Synthesis_Workflow Starting_Materials Starting Materials Intermediate_Synthesis Synthesis of Key Intermediates Starting_Materials->Intermediate_Synthesis Cyclization Pyrrolidinone Ring Formation (Cyclization) Intermediate_Synthesis->Cyclization Functionalization Functionalization / Derivatization Cyclization->Functionalization Purification Purification (e.g., Chromatography, Recrystallization) Functionalization->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Activity Screening Characterization->Biological_Screening

Caption: A general workflow for the synthesis and evaluation of novel pyrrolidinones.

Protocol 1: One-Pot, Three-Component Synthesis of Pyrrolidine-2,3-diones

This protocol describes a one-pot synthesis of pyrrolidine-2,3-diones, which have shown promising antibacterial activity.

Materials:

  • Amine (R¹NH₂) (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • p-Bromophenyl pyruvate (1.0 mmol)

  • Dry dioxane (2 mL)

  • Acetic acid (0.5 mL, 8.74 mmol)

Procedure:

  • In a dry reaction vessel, combine the amine (1.0 mmol) and aldehyde (1.0 mmol) in dry dioxane (2 mL).

  • Stir the mixture for 30 minutes at 50 °C.

  • To the reaction mixture, add acetic acid (0.5 mL) and p-bromophenyl pyruvate (1.0 mmol).

  • Stir the resulting mixture for 2 hours at 90 °C.

  • After cooling to room temperature, the reaction mixture is typically purified by column chromatography on silica gel to afford the desired pyrrolidine-2,3-dione.

Protocol 2: Synthesis of 3,4-Dihydroxypyrrolidine Derivatives as Glycosidase Inhibitors

This protocol outlines a general strategy for the stereoselective synthesis of 3,4-dihydroxypyrrolidine derivatives, which have demonstrated potent and selective inhibition of α-L-fucosidases. The synthesis often starts from readily available sugars like D-mannose, D-ribose, or L-fucose.

Key Synthetic Steps:

  • Organometallic addition to hemiacetalic sugars: This step is crucial for introducing a carbon-carbon bond at the anomeric center of the starting sugar.

  • Selective nucleophilic displacement or conjugate addition of ammonia: This step facilitates the formation of the pyrrolidine ring.

  • Deprotection and functionalization: Removal of protecting groups and subsequent derivatization of the hydroxyl and amino functionalities allow for the synthesis of a library of compounds for structure-activity relationship studies.

Example Reagents and Conditions (from a specific synthesis):

  • Mesylation: Methanesulfonyl chloride (MsCl), Pyridine (Py)

  • Amination: Ammonia (NH₃) in Ethanol (EtOH)

  • Boc Protection: Di-tert-butyl dicarbonate (Boc₂O), Pyridine (Py)

  • Amide Coupling: o-phenylenediamine, PyBOP, DIEA, DMF

  • Deprotection: Acetic acid (AcOH) or Hydrochloric acid (HCl)

Protocol 3: Synthesis of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives

This protocol describes the synthesis of diphenylamine-pyrrolidin-2-one-hydrazone derivatives, which have shown anticancer and antioxidant activities.[4]

Synthesis of the key carbohydrazide intermediate:

  • React 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carboxylic acid with an activating agent (e.g., thionyl chloride or a carbodiimide) to form the corresponding acid chloride or activated ester.

  • Treat the activated intermediate with hydrazine hydrate to yield 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide.

Synthesis of the final hydrazone derivatives:

  • Condense the 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide with a variety of substituted aldehydes or ketones in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid).

  • The resulting hydrazone products can be purified by recrystallization or column chromatography.

Conclusion

The pyrrolidinone scaffold continues to be a rich source of novel therapeutic agents. The synthetic methodologies outlined in this guide, coupled with the presented biological data and pathway visualizations, provide a solid foundation for researchers to design and develop the next generation of pyrrolidinone-based drugs. The versatility of this scaffold, combined with an ever-expanding understanding of its biological targets, ensures that pyrrolidinones will remain at the forefront of drug discovery for years to come.

References

Technical Guide: 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrolidone core. The structure is characterized by a 2-chlorobenzyl group attached to the nitrogen atom of the pyrrolidone ring and a carboxylic acid functional group at the 3-position. This compound and its derivatives are of interest in medicinal chemistry and pharmaceutical development as they serve as versatile building blocks for the synthesis of more complex molecules and potential therapeutic agents.[1] The pyrrolidone ring is a stable and reactive scaffold found in various natural and synthetic bioactive compounds.[2] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[3][4][5][6]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Weight 253.68 g/mol [7]
Molecular Formula C₁₂H₁₂ClNO₃[7]
CAS Number 175205-45-5[7]
Melting Point 158-159 °C[7]
Boiling Point (Predicted) 496.9 ± 45.0 °C[7]
Density (Predicted) 1.418 ± 0.06 g/cm³[7]
pKa (Predicted) 4.46 ± 0.20[7]

Experimental Protocols: Synthesis

The synthesis of 1-(substituted)-5-oxopyrrolidine-3-carboxylic acids is typically achieved through the reaction of itaconic acid with a primary amine.[3][4][5] The following protocol describes a representative method for the synthesis of the title compound.

Objective: To synthesize this compound.

Materials:

  • Itaconic acid

  • 2-Chlorobenzylamine

  • Deionized Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • A mixture of itaconic acid (0.75 mol) dissolved in water (200 mL) and 2-chlorobenzylamine (0.5 mol) is prepared in a round-bottom flask.

  • The mixture is heated at reflux for approximately 24 hours.

  • After the reflux period, the reaction mixture is cooled to room temperature.

  • The solution is diluted with an aqueous 10% NaOH solution (300 mL).

  • The solution is then briefly heated again to reflux temperature and subsequently cooled to 20 °C.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is acidified with concentrated HCl to a pH of 2.

  • The resulting precipitate, this compound, is collected by filtration.

  • The collected solid is washed with cold water and dried. Recrystallization from a suitable solvent, such as methanol, can be performed for further purification.[7]

Expected Outcome: A solid product with a melting point in the range of 158-159 °C.[7]

Diagrams and Workflows

Synthesis Workflow

The diagram below illustrates the key steps in the synthesis of this compound from itaconic acid and 2-chlorobenzylamine.

G cluster_reactants Reactants cluster_process Process cluster_product Final Product A Itaconic Acid C 1. Mix in Water 2. Reflux (24h) A->C B 2-Chlorobenzylamine B->C D 3. Cool & Dilute (NaOH) 4. Filter C->D Reaction Mixture E 5. Acidify (HCl) (pH 2) D->E Aqueous Filtrate F 6. Filter & Dry E->F Precipitate Forms G This compound F->G Purified Solid

Caption: Workflow for the synthesis of this compound.

Structural Relationship Diagram

This diagram illustrates the logical relationship between the core chemical moieties that constitute the this compound molecule.

G cluster_core Pyrrolidone Core cluster_substituents Key Functional Groups pyrrolidone 5-Oxopyrrolidine benzyl 2-Chlorobenzyl Group pyrrolidone->benzyl Covalent Bond (at N-1 position) acid Carboxylic Acid pyrrolidone->acid Covalent Bond (at C-3 position)

Caption: Logical diagram of the constituent chemical moieties of the target molecule.

References

A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic characterization of substituted 5-oxopyrrolidine-3-carboxylic acids, a class of heterocyclic compounds with significant potential in drug discovery. This document details their synthesis, physicochemical properties, and diverse biological activities, presenting quantitative data in structured tables for comparative analysis. Furthermore, it outlines key experimental protocols and visualizes a significant signaling pathway and a general experimental workflow.

Synthesis and Chemical Transformations

The core structure of 5-oxopyrrolidine-3-carboxylic acid is typically synthesized through the reaction of a primary amine with itaconic acid.[1][2] This foundational reaction allows for the introduction of various substituents at the N-1 position, which has been a primary focus for modulating the biological activity of these compounds. Subsequent modifications of the carboxylic acid at the C-3 position, such as esterification followed by reaction with hydrazine hydrate, yield carbohydrazide intermediates.[3] These intermediates serve as versatile precursors for a wide range of derivatives, including hydrazones, azoles, and diazoles, through condensation reactions with various aldehydes and ketones.[2][3]

A general synthetic scheme involves refluxing the appropriate amine and itaconic acid in a suitable solvent like water or acetic acid.[4] For instance, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid can be prepared by refluxing N-(4-aminophenyl)acetamide with itaconic acid in water.[3] Further derivatization can be achieved; for example, hydrazones are synthesized by refluxing the corresponding carbohydrazide with an aldehyde in a solvent such as 2-propanol.[5]

Physicochemical Characterization

The characterization of novel substituted 5-oxopyrrolidine-3-carboxylic acid derivatives relies on a combination of spectroscopic and physical methods. The structural elucidation is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry.[4] Physical properties such as melting point and elemental analysis are also crucial for confirming the identity and purity of the synthesized compounds.[4]

Table 1: Physicochemical Data for Representative Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Compound NameMolecular FormulaMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1-(4-Acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acidC₁₃H₁₄N₂O₄237–2382.02 (s, 3H, CH₃), 2.69–2.81 (m, 2H, CH₂CO), 3.84–4.16 (m, 3H, CH, NCH₂), 7.36–7.86 (m, 4H, Hₐᵣ), 9.93(s, 1H, NHCO)24.0, 34.5, 35.5, 50.5, 119.5, 120.5, 135.0, 138.0, 168.0, 172.0, 174.5[3]
1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acidC₁₁H₁₂N₂O₃>3002.60-2.75 (m, 2H, CH₂CO), 3.75-3.95 (m, 3H, CH, NCH₂), 5.20 (s, 2H, NH₂), 6.60 (d, 2H, Hₐᵣ), 7.20 (d, 2H, Hₐᵣ)35.0, 35.2, 50.6, 113.7, 121.7, 128.3, 145.8, 170.7, 174.5[2]
N'-(4-Chlorobenzylidene)-1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazideC₂₀H₁₉ClN₄O₃213-2142.02 (s, 3H, CH₃), 2.69–2.81 (m, 2H, CH₂CO), 3.89–4.11 (m, 3H, CH, NCH₂), 7.50 (d, 2H, Hₐᵣ), 7.57 (s, 4H, Hₐᵣ), 7.71–7.75 (m, 2H, Hₐᵣ), 8.02, 8.21 (2s, 1H, N=CH), 9.93 (s, 1H, NHCO), 11.63, 11.71 (2 s, 1H, NH)Not available in cited text[6]

Biological Activities

Substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The nature and position of the substituents on the pyrrolidinone ring and the phenyl group at N-1 play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Numerous derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. Hydrazone derivatives, in particular, have shown promising results. For example, compounds bearing a 5-nitrothiophene substituent have exhibited significant activity against multidrug-resistant Staphylococcus aureus strains.[2]

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

CompoundS. aureusE. faecalisC. difficileC. aurisA. fumigatusReference
Hydrazone with 5-nitrothien-2-yl moiety---1616[3]
5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent2-8 (against vancomycin-intermediate strains)----[5]
Hydrazone with thien-2-yl fragment32 (against MRSA)----[3]
Compound 21 (bearing 5-nitrothiophene)1-8 (against multidrug-resistant strains)----[7]
Anticancer Activity

The anticancer potential of this class of compounds has been investigated against various cancer cell lines. The introduction of different heterocyclic moieties, such as benzimidazoles, has been shown to enhance anticancer activity. For instance, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated high activity in an A549 human pulmonary cancer cell culture model.[3]

Table 3: Anticancer Activity of Selected 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

CompoundCell LineActivityReference
5-Fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituentA549 (Lung)High anticancer activity[3]
Compounds 18-22 (various azole and diazole derivatives)A549 (Lung)Most potent anticancer activity in the series[8]
Hydrazone-containing compoundsMDA-MB-231 (Breast), PPC1 (Prostate), A375 (Melanoma)Identified as the most cytotoxic agents in the series[9]
Anti-inflammatory Activity

Certain derivatives of 5-oxopyrrolidine-3-carboxylic acid have been screened for their anti-inflammatory properties. A study reported that some of these compounds are promising inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are key enzymes in inflammation and cancer progression.[4]

Mechanism of Action and Signaling Pathways

While the exact mechanisms of action for many of the observed biological activities are still under investigation, some studies have begun to shed light on the molecular targets and signaling pathways involved. One notable finding is the activation of the Nrf-2 signaling pathway by a novel 2-oxopyrrolidine derivative.[10] The Nrf-2 pathway is a critical regulator of cellular defense against oxidative stress, and its activation can have therapeutic implications in various diseases.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative or Electrophilic Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Keap1 Compound 5-Oxopyrrolidine Derivative (LN-53) Compound->Keap1 reacts with cysteine residues of Keap1 Nrf2 Nrf2 Keap1->Nrf2 Cul3_Rbx1 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3_Rbx1 Nucleus Nucleus Nrf2->Nucleus translocation Proteasome Proteasomal Degradation Cul3_Rbx1->Proteasome targeting for ARE Antioxidant Response Element (ARE) Gene_Expression Expression of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Nrf2 binds to ARE Experimental_Workflow Start Starting Materials: Primary Amine & Itaconic Acid Synthesis Synthesis of 5-Oxopyrrolidine- 3-Carboxylic Acid (Reflux) Start->Synthesis Purification1 Purification (Recrystallization / Acid-Base Extraction) Synthesis->Purification1 Characterization1 Characterization: - Melting Point - NMR (¹H, ¹³C) - IR - Elemental Analysis Purification1->Characterization1 Derivatization Derivatization (e.g., Esterification, Hydrazinolysis) Characterization1->Derivatization Purification2 Purification of Derivatives Derivatization->Purification2 Characterization2 Characterization of Derivatives (NMR, IR, MS) Purification2->Characterization2 Biological_Screening Biological Activity Screening (Antimicrobial, Anticancer, etc.) Characterization2->Biological_Screening

References

The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring, a five-membered lactam, stands as a cornerstone in the field of medicinal chemistry. Its unique structural and physicochemical properties have established it as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive overview of the pyrrolidinone core, detailing its synthesis, diverse biological activities, structure-activity relationships, and the experimental protocols utilized in its evaluation.

Introduction to the Pyrrolidinone Core

The pyrrolidinone nucleus is a versatile heterocyclic compound that has garnered significant attention in drug discovery due to its favorable characteristics. These include its capacity for hydrogen bonding, conformational flexibility, and its presence in a multitude of biologically active natural products and synthetic molecules.[1][2] Its structural simplicity and the relative ease of its chemical modification make it an attractive starting point for the development of novel therapeutic agents. A testament to its importance is the presence of the pyrrolidinone moiety in over 20 FDA-approved drugs, spanning a wide range of therapeutic areas.

Synthesis of the Pyrrolidinone Core and Its Derivatives

The synthesis of the foundational 2-pyrrolidinone structure and its subsequent derivatization are critical steps in the drug discovery process. Various synthetic strategies have been developed to access this versatile scaffold.

General Synthesis of 2-Pyrrolidinone

A widely used industrial method for the synthesis of 2-pyrrolidinone involves the reaction of gamma-butyrolactone (GBL) with ammonia.

Experimental Protocol: Synthesis of 2-Pyrrolidinone from Gamma-Butyrolactone

Materials:

  • Gamma-butyrolactone (GBL)

  • Aqueous ammonia (NH₃)

  • Water

  • Tubular reactor

Procedure:

  • A mixture of gamma-butyrolactone, aqueous ammonia, and water is prepared. The typical molar ratio of GBL:NH₃:H₂O is approximately 1:(2.2 to 3):(1.6 to 2.3).

  • The reaction mixture is continuously fed into a tubular reactor.

  • The reaction is carried out in the liquid phase at a temperature of 250-290°C and a pressure of 8.0-16.0 MPa.

  • The residence time of the reaction mixture in the reactor is typically maintained between 20 and 120 minutes.

  • Under these conditions, the conversion of gamma-butyrolactone is nearly 100%, with a selectivity for 2-pyrrolidinone greater than 94%.

  • The crude product is then purified by distillation to yield 2-pyrrolidinone with a purity of over 99.5%.

Synthesis of N-Aryl Pyrrolidinones

The functionalization of the nitrogen atom of the pyrrolidinone ring is a common strategy to modulate the biological activity of the resulting compounds.

Experimental Protocol: Synthesis of N-Aryl Pyrrolidinones

Materials:

  • Maleic anhydride

  • Substituted aniline

  • Acetic acid

  • Concentrated sulfuric acid

Procedure:

  • To a solution of a substituted aniline in acetic acid, add maleic anhydride with vigorous stirring.

  • Continue stirring for 10 minutes; the reaction mixture will typically form a suspension.

  • Add concentrated sulfuric acid to the suspension while continuing to stir. An exothermic reaction will occur.

  • Heat the reaction mixture to reflux for a specified period to complete the cyclization.

  • After cooling, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 3-Substituted Pyrrolidines

Modification at the 3-position of the pyrrolidine ring can also lead to compounds with diverse biological activities. One approach is through palladium-catalyzed hydroarylation of pyrrolines.

Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Aryl Pyrrolidines

Materials:

  • N-alkyl-2,5-dihydro-1H-pyrrole (pyrroline)

  • Aryl halide

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand)

  • Base (e.g., a carbonate or phosphate base)

  • Solvent (e.g., toluene or dioxane)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the N-alkyl-2,5-dihydro-1H-pyrrole, aryl halide, palladium catalyst, ligand, and base in the appropriate solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is filtered to remove the catalyst and any inorganic salts.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to yield the 3-aryl pyrrolidine.

Biological Activities of Pyrrolidinone Derivatives

The pyrrolidinone scaffold is associated with a broad spectrum of biological activities, making it a valuable starting point for the development of drugs for various diseases.

Anticancer Activity

Numerous pyrrolidinone derivatives have demonstrated significant in vitro and in vivo anticancer activity.[3] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[4][5]

Quantitative Data on Anticancer Pyrrolidinone Derivatives

Compound/DerivativeCancer Cell LineIC50/EC50 (µM)Reference
Spiro[pyrrolidine-3,3-oxindole] 38iMCF-7 (Breast)3.53[2]
Spiro[pyrrolidine-3,3-oxindole] 38hMCF-7 (Breast)4.01[2]
Spiro[pyrrolidine-3,3-oxindole] 38dMCF-7 (Breast)6.00[2]
Thiophen-containing derivative 37eMCF-7 (Breast)17[2]
Thiophen-containing derivative 37eHeLa (Cervical)19[2]
Phenyl-ring containing derivative 36a-f (range)MCF-7 (Breast)22-29[2]
Phenyl-ring containing derivative 36a-f (range)HeLa (Cervical)26-37[2]
Pyrrolidine 3kHCT116 (Colon)2.9 - 16 (range across 10 cell lines)[5]
Pyrrolidine 3hHCT116 (Colon)2.9 - 16 (range across 10 cell lines)[5]
Diphenylamine-pyrrolidin-2-one-hydrazone 13IGR39 (Melanoma)2.50[6]
Diphenylamine-pyrrolidin-2-one-hydrazone 13PPC-1 (Prostate)3.63[6]
Diphenylamine-pyrrolidin-2-one-hydrazone 13MDA-MB-231 (Breast)5.10[6]
Diphenylamine-pyrrolidin-2-one-hydrazone 13Panc-1 (Pancreatic)5.77[6]
Diphenylamine-pyrrolidin-2-one-hydrazone 14IGR39 (Melanoma)10.40[6]
Diphenylamine-pyrrolidin-2-one-hydrazone 14MDA-MB-231 (Breast)19.77[6]

Signaling Pathway: Apoptosis Induction

Many anticancer pyrrolidinone derivatives exert their effects by inducing programmed cell death, or apoptosis. A simplified representation of a caspase-dependent apoptotic pathway is shown below.

apoptosis_pathway Pyrrolidinone Derivative Pyrrolidinone Derivative Pro-apoptotic Signals Pro-apoptotic Signals Pyrrolidinone Derivative->Pro-apoptotic Signals Induces Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Signals->Mitochondrial Outer Membrane Permeabilization Anti-apoptotic Signals Anti-apoptotic Signals Anti-apoptotic Signals->Mitochondrial Outer Membrane Permeabilization Inhibits Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Simplified Caspase-Dependent Apoptosis Pathway

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

  • Cancer cell lines

  • Culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrrolidinone derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.[7]

Experimental Protocol: Wound Healing (Scratch) Assay

This assay is used to assess the effect of a compound on cell migration.

Materials:

  • Cancer cell lines

  • Culture medium

  • Culture plates (e.g., 6-well or 12-well)

  • Pipette tips or a specialized scratch tool

  • Microscope with a camera

Procedure:

  • Seed cells into a culture plate and grow them until they form a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Wash the cells with fresh medium to remove any detached cells.

  • Add fresh medium containing the test compound at various concentrations. Include a control with no compound.

  • Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.

  • The rate of wound closure is determined by measuring the area of the gap at each time point. A delay in wound closure in the presence of the compound indicates an inhibitory effect on cell migration.[8]

Neuroprotective Activity

Pyrrolidinone derivatives, particularly the racetam class of drugs, have long been investigated for their nootropic (cognitive-enhancing) and neuroprotective effects.[9] More recent research has identified novel pyrrolidinone compounds with the potential to treat neurodegenerative diseases and ischemic stroke.[1]

Quantitative Data on Neuroprotective Pyrrolidinone Derivatives

Compound/DerivativeAssay/ModelActivity (EC50/IC50/Ki)Reference
Pyrrolidine analogue 5eNeuronal Na+ channel blockerPotent (specific value not provided)[1]
Pyrrolidine-based benzenesulfonamide 6aAcetylcholinesterase inhibitorKi = 22.34 nM[10]
Pyrrolidine-based benzenesulfonamide 6bAcetylcholinesterase inhibitorKi = 27.21 nM[10]

Signaling Pathway: Neuroinflammation

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. Some pyrrolidinone derivatives have been shown to exert their neuroprotective effects by modulating inflammatory pathways, such as the NF-κB signaling pathway.

neuroinflammation_pathway Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory Stimulus (e.g., LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pyrrolidine Derivative Pyrrolidine Derivative Pyrrolidine Derivative->IKK Complex Inhibits Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces

Simplified NF-κB Signaling Pathway in Neuroinflammation

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This assay is used to identify compounds that inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add the phosphate buffer, the test compound (pyrrolidinone derivative) at various concentrations, and the AChE enzyme solution. Include a control with no inhibitor.

  • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate (ATCI) and DTNB to each well.

  • AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

  • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.[1]

Antiviral and Antibacterial Activity

Pyrrolidinone derivatives have also shown promise as antiviral and antibacterial agents. Their mechanisms of action can vary, from inhibiting viral entry or replication to disrupting bacterial cell wall synthesis.

Quantitative Data on Antimicrobial Pyrrolidinone Derivatives

Compound/DerivativeOrganism/VirusMIC/EC90 (µg/mL)Reference
Carbothioamide derivativeYellow Fever Virus (YFV)0.06 - 2.2 (range)[11]
Spiropyrrolidine 5aStaphylococcus aureus3.9[12]
Spiropyrrolidine 5d, 5e, 5h, 5lStaphylococcus aureus31.5 - 62.5 (range)[12]
Spiropyrrolidine 5h, 5pMicrococcus luteus31.5 and 62.5[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

  • Bacterial strains

  • Culture broth (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Test compound (pyrrolidinone derivative)

  • Incubator

Procedure:

  • Prepare a series of twofold dilutions of the test compound in the culture broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacteria.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.[13][14]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For pyrrolidinone derivatives, SAR studies have revealed key structural features that influence their biological activity.

  • Anticancer Activity: The type and position of substituents on the pyrrolidinone ring and on any attached aromatic rings can significantly impact cytotoxicity. For example, in a series of spirooxindole pyrrolidine derivatives, the nature of the substituent on the oxindole ring was found to be critical for anticancer activity.[3]

  • Anticonvulsant Activity: For pyrrolidine-2,5-dione and piperidine-2,6-dione analogs, the structure of the imide fragment was closely linked to anticonvulsant activity, with the hexahydro-1H-isoindole-1,3(2H)-dione core being particularly favorable.[7]

Workflow: Drug Discovery with the Pyrrolidinone Core

The process of developing a new drug based on the pyrrolidinone scaffold involves a series of interconnected stages, from initial design and synthesis to preclinical and clinical evaluation.

drug_discovery_workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target Identification & Validation Target Identification & Validation Lead Discovery (HTS, etc.) Lead Discovery (HTS, etc.) Target Identification & Validation->Lead Discovery (HTS, etc.) Lead Optimization (SAR) Lead Optimization (SAR) Lead Discovery (HTS, etc.)->Lead Optimization (SAR) In Vitro & In Vivo Testing In Vitro & In Vivo Testing Lead Optimization (SAR)->In Vitro & In Vivo Testing Phase I (Safety) Phase I (Safety) In Vitro & In Vivo Testing->Phase I (Safety) Phase II (Efficacy) Phase II (Efficacy) Phase I (Safety)->Phase II (Efficacy) Phase III (Large-scale Efficacy) Phase III (Large-scale Efficacy) Phase II (Efficacy)->Phase III (Large-scale Efficacy) Regulatory Approval Regulatory Approval Phase III (Large-scale Efficacy)->Regulatory Approval Market Launch Market Launch Regulatory Approval->Market Launch

General Drug Discovery and Development Workflow

Conclusion

The pyrrolidinone core continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties and the ability to readily introduce chemical diversity make it a privileged starting point for the design of novel therapeutic agents. The wide range of biological activities associated with pyrrolidinone derivatives, including anticancer, neuroprotective, antiviral, and antibacterial effects, underscores its significance in modern drug discovery. Future research will undoubtedly continue to explore the vast chemical space around this remarkable heterocyclic core, leading to the development of new and improved medicines for a variety of human diseases.

References

Technical Guidance: Solubility Profile of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages structural analogy to related 5-oxopyrrolidine-3-carboxylic acid derivatives to infer its likely physicochemical properties and solubility behavior. Furthermore, a detailed, best-practice experimental protocol for determining the aqueous and organic solvent solubility of this compound is presented. This guide is intended to support researchers and drug development professionals in designing and executing robust experimental plans for the characterization of this and similar molecules.

Introduction

This compound is a heterocyclic compound featuring a pyrrolidinone core, a carboxylic acid moiety, and a substituted benzyl group. The solubility of such a compound is a critical parameter in various research and development contexts, including synthetic chemistry, formulation development, and biological screening. Understanding its solubility in different solvent systems is fundamental for its purification, handling, and application. This guide outlines the expected solubility profile based on its structural components and provides a detailed methodology for its empirical determination.

Physicochemical Properties and Inferred Solubility

Table 1: Predicted Physicochemical Properties and Solubility of this compound and Related Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Solubility Profile
This compoundC12H12ClNO3253.68Likely sparingly soluble in water, with solubility increasing in alkaline aqueous solutions. Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF.
1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid[1]C12H12ClNO3253.68Similar to the 2-chloro isomer, expected to have low aqueous solubility and good solubility in polar organic solvents.
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid[2]C11H10ClNO3239.65The absence of the methylene bridge may slightly alter polarity, but a similar solubility pattern is anticipated.
1-Benzyl-5-oxopyrrolidine-3-carboxylic acidC12H13NO3219.24The lack of a chloro-substituent may result in slightly higher aqueous solubility compared to its chlorinated counterparts.
5-Oxopyrrolidine-3-carboxylic acid[3]C5H7NO3129.11The unsubstituted parent compound is expected to be significantly more water-soluble due to the lower molecular weight and absence of a large non-polar substituent.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following method outlines a robust approach for determining the equilibrium solubility of the compound in various solvents.

Materials and Equipment
  • This compound (high purity)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination experiment.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Processing cluster_analysis Analysis A Weigh excess solid compound B Add a known volume of solvent to vials A->B Dispense C Incubate at a constant temperature with agitation B->C D Monitor for equilibrium (e.g., 24-48 hours) C->D E Centrifuge to pellet undissolved solid D->E F Withdraw supernatant E->F G Filter the supernatant F->G H Prepare dilutions of the filtrate G->H I Analyze by HPLC to determine concentration H->I J Calculate solubility (e.g., in mg/mL or µg/mL) I->J

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Detailed Procedure
  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker-incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining fine particles.

  • Dilution: Dilute the filtered solution with an appropriate mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples and the calibration standards by a validated HPLC method. The concentration of the compound in the saturated solution is determined from the calibration curve.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Conclusion

While direct quantitative solubility data for this compound remains to be experimentally determined, its chemical structure suggests it is likely to be sparingly soluble in aqueous media and more soluble in polar organic solvents. The provided experimental protocol offers a robust framework for the accurate and reproducible determination of its solubility profile. This information is crucial for facilitating further research and development involving this compound, enabling informed decisions in areas such as reaction optimization, formulation design, and biological assay development.

References

Methodological & Application

Application Notes and Protocols for NMR and IR Spectroscopy of 5-Oxopyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural characterization of 5-oxopyrrolidine (also known as pyroglutamic acid or 2-pyrrolidone) derivatives.[1][2] This class of compounds is a common scaffold in numerous pharmaceuticals and natural products, making their unambiguous identification crucial in drug discovery and development.[1][3][4]

Introduction to Spectroscopic Analysis of 5-Oxopyrrolidine

The 5-oxopyrrolidine ring system presents distinct spectroscopic features that are readily identifiable by NMR and IR techniques. IR spectroscopy is a rapid and effective method for identifying key functional groups, particularly the characteristic lactam carbonyl and N-H moieties.[5] NMR spectroscopy, including both ¹H and ¹³C analysis, provides detailed information about the molecular framework, stereochemistry, and the electronic environment of individual atoms within the molecule.[5][6] Together, these techniques are powerful tools for confirming the synthesis of new derivatives, assessing purity, and elucidating the structure of unknown 5-oxopyrrolidine-containing compounds.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the core functional groups of the 5-oxopyrrolidine scaffold.[5]

Key Vibrational Frequencies

The most prominent and diagnostic absorption bands for 5-oxopyrrolidine derivatives are associated with the lactam and, if present, carboxylic acid functionalities.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Lactam CarbonylC=O stretch1670 - 1750StrongThe exact position is sensitive to ring strain and substitution.
Lactam N-HN-H stretch3200 - 3400Medium-Strong, BroadBroadness is due to hydrogen bonding.
Carboxylic Acid O-HO-H stretch2500 - 3300Very BroadOften overlaps with C-H stretching bands.
Carboxylic Acid C=OC=O stretch1700 - 1725StrongDistinct from the lactam carbonyl.
Alkane C-HC-H stretch2850 - 3000MediumPresent in most organic molecules.

Table 1: Characteristic IR Absorption Frequencies for 5-Oxopyrrolidine Derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and proton environments within a 5-oxopyrrolidine derivative. Chemical shifts are reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (TMS).[1][8]

¹H NMR Spectroscopy

The proton NMR spectrum of the 5-oxopyrrolidine ring typically shows three distinct multiplets corresponding to the methylene (CH₂) and methine (CH) protons.

Proton PositionTypical Chemical Shift (δ, ppm)MultiplicityNotes
H32.0 - 2.5MultipletProtons on the carbon adjacent to the carbonyl group.
H42.1 - 2.6MultipletOften overlaps with the H3 signals.
H5 (if present)4.0 - 4.5MultipletThe proton on the carbon bearing a substituent (e.g., a carboxylic acid).
N-H7.5 - 8.5Broad SingletThe chemical shift can be highly variable depending on solvent and concentration.

Table 2: Typical ¹H NMR Chemical Shifts for the 5-Oxopyrrolidine Ring.

For example, in the ¹H NMR spectrum of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, the signals for the COCH₂, CH, and NCH₂ groups of the 5-oxopyrrolidine fragment appear at 2.58–2.68, 3.26–3.42, and 3.76–3.93 ppm, respectively.[9]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information, with the carbonyl carbon being particularly deshielded (appearing at a high chemical shift).

Carbon PositionTypical Chemical Shift (δ, ppm)Notes
C2 (C=O)170 - 180The lactam carbonyl carbon is highly deshielded.
C325 - 35
C428 - 40
C555 - 65The chemical shift is sensitive to the nature of the substituent at this position.

Table 3: Typical ¹³C NMR Chemical Shifts for the 5-Oxopyrrolidine Ring.

In the case of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, the corresponding carbon peaks for the COCH₂, CH, and NCH₂ groups are observed at 33.74, 36.22, and 50.98 ppm, with the carboxylic acid carbon resonance at 174.41 ppm.[9]

Experimental Protocols

Protocol for FT-IR Sample Preparation

The choice of sample preparation method for FT-IR analysis depends on the physical state of the 5-oxopyrrolidine compound.[10]

For Solid Samples (KBr Pellet Method):

  • Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[10]

  • Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) to the ground sample and mix thoroughly.[10] KBr is used as it is transparent in the IR region.[10]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[10]

  • Analysis: Carefully place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[10]

For Solid or Liquid Samples (Attenuated Total Reflectance - ATR):

  • Crystal Cleaning: Ensure the ATR crystal is clean before use.[10]

  • Sample Application: Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.[10]

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.[10]

  • Analysis: Collect the FT-IR spectrum.[10]

For Liquid Samples (Neat Liquid or Solution):

  • Neat Liquids: Place a drop of the pure liquid between two salt plates (e.g., KBr or NaCl) to form a thin film.[11]

  • Solutions: Prepare a concentrated solution of the compound in a suitable solvent that has minimal interference in the IR spectrum (e.g., chloroform, dichloromethane).[11] Place a drop of the solution on a salt plate and allow the solvent to evaporate to leave a thin film of the compound, or use a liquid cell.[11][12]

Protocol for NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[13]

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the 5-oxopyrrolidine derivative for ¹H NMR and 50-100 mg for ¹³C NMR.[14]

  • Solvent Selection: Use a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to avoid large solvent signals in the ¹H NMR spectrum.[14] The choice of solvent depends on the solubility of the compound.

  • Dissolution: Place the sample in a clean, dry vial and add approximately 0.5-0.7 mL of the deuterated solvent.[13][14] Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.[14]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean NMR tube.[14] If there are any solid particulates, filter the solution through a small plug of cotton or glass wool in the pipette.[14]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[14] Alternatively, the residual solvent peak can be used for calibration.[14]

  • Analysis: Place the NMR tube in the spectrometer and proceed with data acquisition.

Visualized Workflows and Relationships

experimental_workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 5-Oxopyrrolidine Compound Prep_IR Prepare IR Sample (KBr Pellet, ATR, or Film) Sample->Prep_IR Prep_NMR Prepare NMR Sample (Dissolve in Deuterated Solvent) Sample->Prep_NMR IR_Acq Acquire FT-IR Spectrum Prep_IR->IR_Acq NMR_Acq Acquire NMR Spectra (¹H, ¹³C, etc.) Prep_NMR->NMR_Acq IR_Process Identify Functional Groups IR_Acq->IR_Process NMR_Process Assign Chemical Shifts & Analyze Coupling NMR_Acq->NMR_Process Structure_Elucid Structure Elucidation & Verification IR_Process->Structure_Elucid NMR_Process->Structure_Elucid

Caption: Workflow for the spectroscopic analysis of 5-oxopyrrolidine compounds.

structural_information Information from Spectroscopy cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy Compound 5-Oxopyrrolidine Structure IR FT-IR Func_Groups Functional Groups (C=O, N-H, O-H) IR->Func_Groups identifies Func_Groups->Compound NMR ¹H & ¹³C NMR Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity reveals Stereochem Stereochemistry NMR->Stereochem determines Connectivity->Compound Stereochem->Compound

Caption: Relationship between spectroscopic techniques and structural information.

References

Application Notes and Protocols: Derivatization of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed below are based on established methodologies for structurally related compounds and can be adapted for the target molecule.

Introduction

This compound belongs to the class of pyroglutamic acid analogs, which are of significant interest in medicinal chemistry. The pyrrolidinone core provides a rigid framework that can be strategically functionalized to interact with various biological targets. The carboxylic acid moiety at the 3-position serves as a key handle for a variety of chemical transformations, including esterification and amidation, leading to a diverse library of derivatives. The 2-chlorobenzyl group at the N1 position can also influence the biological activity and pharmacokinetic properties of the resulting compounds.

Derivatives of similar 5-oxopyrrolidine-3-carboxylic acids have been reported to exhibit a range of biological activities, including antimicrobial and antioxidant properties. These notes will guide researchers in the synthesis and exploration of novel derivatives of this compound for drug discovery and development.

Synthesis of the Core Scaffold

The synthesis of the parent compound, this compound, can be achieved through the reaction of 2-chlorobenzylamine with itaconic acid. This reaction typically proceeds via a Michael addition followed by an intramolecular cyclization.

General Synthetic Workflow

SynthesisWorkflow ItaconicAcid Itaconic Acid Intermediate Michael Adduct (Intermediate) ItaconicAcid->Intermediate Chlorobenzylamine 2-Chlorobenzylamine Chlorobenzylamine->Intermediate Target This compound Intermediate->Target Intramolecular Cyclization

Caption: General synthesis of the core scaffold.

Key Derivatization Pathways

The carboxylic acid functionality of this compound is the primary site for derivatization. The main pathways include esterification to form various ester derivatives and amidation, often via an acid chloride or with the use of coupling agents, to produce a wide range of amide derivatives. The esters can be further converted to hydrazides, which are versatile intermediates for the synthesis of hydrazones and various heterocyclic compounds.

DerivatizationPathways Start This compound Ester Ester Derivatives Start->Ester Esterification Amide Amide Derivatives Start->Amide Amidation Hydrazide Carbohydrazide Derivative Ester->Hydrazide Hydrazinolysis Hydrazones Hydrazone Derivatives Hydrazide->Hydrazones Condensation with Aldehydes/Ketones Heterocycles Heterocyclic Derivatives (e.g., Pyrazoles, Triazoles) Hydrazide->Heterocycles Cyclocondensation

Caption: Key derivatization pathways.

Experimental Protocols

The following are detailed protocols for the key derivatization reactions. Researchers should note that optimization of reaction conditions may be necessary for the specific substrate.

Protocol 1: Synthesis of Methyl 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate (Esterification)

This protocol describes the conversion of the carboxylic acid to its methyl ester, a common intermediate for further derivatization.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (5% aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Reactant Product Reagents Solvent Temp. Time Yield (%)
Carboxylic AcidMethyl EsterH₂SO₄ (cat.)MethanolReflux4-6 h>90
Protocol 2: Synthesis of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carbohydrazide

This protocol outlines the conversion of the methyl ester to the corresponding hydrazide, a key building block for further derivatization.

Materials:

  • Methyl 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylate

  • Hydrazine hydrate

  • Ethanol or Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the methyl ester (1 equivalent) in ethanol or isopropanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Reactant Product Reagents Solvent Temp. Time Yield (%)
Methyl EsterCarbohydrazideHydrazine hydrateEthanolReflux2-4 h80-90
Protocol 3: Synthesis of Hydrazone Derivatives

This protocol describes the synthesis of hydrazones by condensation of the carbohydrazide with various aldehydes.

Materials:

  • 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carbohydrazide

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol or Isopropanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Suspend the carbohydrazide (1 equivalent) in ethanol or isopropanol in a round-bottom flask.

  • Add the substituted aldehyde (1.1 equivalents) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The hydrazone product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallization from a suitable solvent (e.g., ethanol, DMF/water) can be performed for further purification.

Starting Material Derivative Type Example Reagent Yield (%)
CarbohydrazideHydrazoneBenzaldehyde85-95
CarbohydrazideHydrazone4-Chlorobenzaldehyde80-90

Potential Applications and Biological Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a variety of biological activities. For instance, hydrazone derivatives of similar scaffolds have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for such compounds can be diverse, potentially involving the inhibition of essential enzymes or disruption of the bacterial cell membrane.

Hypothetical Signaling Pathway for Antimicrobial Action

The following diagram illustrates a generalized mechanism by which a novel antimicrobial agent, derived from the described scaffold, might exert its effect by inhibiting a key bacterial enzyme.

AntimicrobialPathway cluster_bacterium Bacterial Cell Substrate Substrate Enzyme Essential Bacterial Enzyme Substrate->Enzyme Product Essential Product (e.g., for cell wall synthesis) Enzyme->Product Growth Bacterial Growth and Proliferation Product->Growth Inhibitor Pyrrolidinone Derivative Inhibitor->Enzyme Inhibition

Caption: Potential mechanism of antimicrobial action.

Data Presentation

The following table summarizes the expected outcomes for the derivatization of this compound based on analogous reactions.

Reaction Type Starting Material Derivative Typical Yield (%)
EsterificationCarboxylic AcidMethyl Ester>90
HydrazinolysisMethyl EsterCarbohydrazide80-90
Hydrazone FormationCarbohydrazideN'-Benzylidenehydrazide85-95
Amide CouplingCarboxylic AcidN-Phenylamide70-85

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel bioactive molecules. The protocols provided herein serve as a guide for the synthesis of a variety of derivatives. Further screening of these compounds for their biological activities is encouraged to explore their therapeutic potential.

Application Notes and Protocols for Amide Coupling Reactions with 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a versatile building block in medicinal chemistry and drug discovery. Its pyroglutamic acid scaffold is a common feature in a variety of biologically active compounds. The carboxylic acid moiety provides a convenient handle for the synthesis of a diverse range of amide derivatives, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. These derivatives have shown potential in areas such as antimicrobial and anticancer research.[1][2]

This document provides detailed application notes and experimental protocols for the successful amide coupling of this compound with various amines.

General Principles of Amide Coupling

Amide bond formation between a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid component. This is achieved by using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Common classes of coupling reagents include:

  • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC). These are often used in combination with additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce side reactions like racemization.[3][4][5]

  • Onium Salts (Uronium/Phosphonium): Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). These reagents are known for their high efficiency and rapid reaction times.[5][6]

The choice of coupling reagent, base, and solvent depends on the specific substrates being coupled, particularly the nucleophilicity of the amine and the steric hindrance around the reactive centers.

Experimental Protocols

While specific literature on the amide coupling of this compound is limited, the following protocols are based on established methods for similar pyroglutamic acid derivatives and general amide bond formation.[1][2][3]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely used and cost-effective method suitable for a broad range of amines.

Reaction Scheme:

G cluster_0 Amide Coupling using EDC/HOBt Acid This compound Product 1-(2-Chlorobenzyl)-N-(R)-5-oxopyrrolidine-3-carboxamide Acid->Product Amine R-NH2 Amine->Product Reagents EDC, HOBt Base (e.g., DIPEA) Solvent (e.g., DMF) Reagents->Product

Figure 1: General workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, or other primary/secondary amines)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate).

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM) at 0 °C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This method is highly efficient, especially for less reactive amines or sterically hindered substrates.

Reaction Scheme:

G cluster_1 Amide Coupling using HATU Acid This compound Product 1-(2-Chlorobenzyl)-N-(R)-5-oxopyrrolidine-3-carboxamide Acid->Product Amine R-NH2 Amine->Product Reagents HATU Base (e.g., DIPEA) Solvent (e.g., DMF) Reagents->Product

Figure 2: General workflow for HATU mediated amide coupling.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents.

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.0-3.0 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound based on analogous reactions reported in the literature.[1][2][3][7]

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield Range (%)Notes
EDC·HClHOBtDIPEADMF12 - 2460 - 85A standard and reliable method. Workup involves aqueous extraction to remove the urea byproduct.[3]
HATU-DIPEADMF2 - 1270 - 95Highly efficient, especially for challenging substrates. The byproduct is water-soluble.[6][7]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediate. For sterically hindered amines, switching to a more powerful coupling reagent like HATU may be beneficial.

  • Side Reactions: The formation of byproducts can sometimes be an issue. Using an additive like HOBt or HOAt with carbodiimide coupling agents can suppress the formation of N-acylurea byproducts and reduce racemization if the carboxylic acid has a chiral center.

  • Difficult Purification: The choice of coupling reagent can impact the ease of purification. EDC and its urea byproduct are water-soluble, which simplifies the workup compared to DCC, whose byproduct is often difficult to remove.

Logical Relationship Diagram

G cluster_0 Decision-Making for Amide Coupling Start Select Amine Substrate IsAmineReactive Is the amine reactive and not sterically hindered? Start->IsAmineReactive EDC_HOBt Use EDC/HOBt Protocol IsAmineReactive->EDC_HOBt Yes HATU Use HATU Protocol IsAmineReactive->HATU No Monitor Monitor Reaction (TLC, LC-MS) EDC_HOBt->Monitor HATU->Monitor Workup Aqueous Workup and Purification Monitor->Workup End Isolated Amide Product Workup->End

Figure 3: Decision-making workflow for selecting an appropriate amide coupling protocol.

Conclusion

The amide coupling of this compound is a key transformation for the generation of diverse chemical libraries for drug discovery. The choice between a carbodiimide-based method like EDC/HOBt and a more potent onium salt-based reagent such as HATU will depend on the specific characteristics of the amine coupling partner. The protocols and guidelines presented here provide a solid foundation for researchers to successfully synthesize a wide array of novel amide derivatives for further biological evaluation.

References

Application Notes and Protocols for the Esterification of 5-Oxopyrrolidine-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for the esterification of 5-oxopyrrolidine-3-carboxylic acids, a key structural motif in many pharmaceuticals and bioactive molecules. This document offers detailed experimental protocols, comparative data, and visual workflows to guide researchers in selecting and implementing the most suitable esterification strategy for their specific needs.

Introduction

5-Oxopyrrolidine-3-carboxylic acid, also known as pyroglutamic acid, and its derivatives are important chiral building blocks in medicinal chemistry. The carboxylic acid moiety is a frequent site for modification to modulate the physicochemical properties of a molecule, such as lipophilicity, cell permeability, and metabolic stability. Esterification is a fundamental transformation to achieve these modifications, leading to the synthesis of prodrugs, analogs with improved pharmacokinetic profiles, or key intermediates for further synthetic elaboration. This guide details four common and effective methods for the esterification of this scaffold: Fischer Esterification, Diazomethane Esterification, Mitsunobu Reaction, and Enzymatic Esterification.

Data Presentation: Comparison of Esterification Methods

The following table summarizes quantitative data for the different esterification methods, allowing for a direct comparison of their key reaction parameters and efficiencies.

MethodReagentsCatalyst/MediatorSolventTemperature (°C)Time (h)Yield (%)Notes
Fischer Esterification Alcohol (e.g., Methanol, Ethanol)Conc. H₂SO₄ or SOCl₂Alcohol (excess)Reflux2 - 2090-97%Simple, cost-effective, but harsh conditions may not be suitable for sensitive substrates.[1][2]
Diazomethane Esterification Diazomethane (CH₂N₂) or Trimethylsilyldiazomethane (TMS-CHN₂)NoneDiethyl ether / Methanol0 - RT0.5 - 3~100%Very high yield, mild conditions, specific for methyl esters. Diazomethane is toxic and explosive.[3]
Mitsunobu Reaction Alcohol, Triphenylphosphine (PPh₃)Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)THF0 - RT6 - 2443-89%Mild conditions, stereochemical inversion at the alcohol center (if chiral).[4][5]
Enzymatic Esterification Alcohol (e.g., fatty alcohols)Lipase (e.g., Candida antarctica lipase B, Novozym 435)Acetonitrile or solvent-free30 - 606 - 2465->98%High selectivity, mild conditions, environmentally friendly.[6][7][8]

Experimental Protocols

Fischer Esterification

This method involves the direct acid-catalyzed reaction of the carboxylic acid with an excess of alcohol.

Protocol:

  • To a solution of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.[1]

  • Heat the reaction mixture to reflux and maintain for 20 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the methyl ester.

Diazomethane Esterification

This protocol is suitable for the high-yield synthesis of methyl esters under mild conditions. Caution: Diazomethane is highly toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.

Protocol:

  • Dissolve the 5-oxopyrrolidine-3-carboxylic acid derivative (1.0 eq) in a mixture of diethyl ether and methanol (e.g., 7:2 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane dropwise with stirring until a persistent yellow color is observed, indicating a slight excess of diazomethane.

  • Continue stirring at 0 °C for an additional 30 minutes.

  • Quench the excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Allow the reaction mixture to warm to room temperature and concentrate under reduced pressure to obtain the methyl ester.

Mitsunobu Reaction

This method allows for the esterification of the carboxylic acid with a primary or secondary alcohol under mild, neutral conditions.

Protocol:

  • Dissolve the 5-oxopyrrolidine-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and other byproducts.

Enzymatic Esterification

This protocol utilizes a lipase to catalyze the esterification, offering high selectivity and mild reaction conditions.

Protocol:

  • In a round-bottom flask, combine the ethyl ester of 5-oxopyrrolidine-3-carboxylic acid (1.0 eq) and a long-chain fatty alcohol (5.0 eq) in acetonitrile.[6]

  • Add Candida antarctica lipase B (Novozym 435) (10% w/w of substrates).

  • Incubate the mixture at a controlled temperature (e.g., 60 °C) with stirring for 24 hours.[7] For solvent-free conditions, the reaction can be performed under vacuum to remove the ethanol byproduct.[7]

  • Monitor the reaction progress by GC or HPLC.

  • Upon completion, filter off the immobilized enzyme for reuse.

  • Remove the solvent and excess alcohol under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fischer_Esterification cluster_reactants Reactants cluster_reagents Catalyst Carboxylic_Acid 5-Oxopyrrolidine- 3-carboxylic Acid Protonated_Carbonyl Protonated_Carbonyl Carboxylic_Acid->Protonated_Carbonyl Protonation Alcohol R'-OH Tetrahedral_Intermediate Tetrahedral_Intermediate Alcohol->Tetrahedral_Intermediate Acid_Catalyst H₂SO₄ or SOCl₂ Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Ester Ester Product Tetrahedral_Intermediate->Ester Dehydration

Caption: Fischer Esterification Reaction Pathway.

Mitsunobu_Reaction cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid 5-Oxopyrrolidine- 3-carboxylic Acid Ester Ester Product Carboxylic_Acid->Ester Alcohol R'-OH Alkoxyphosphonium_Salt Alkoxyphosphonium_Salt Alcohol->Alkoxyphosphonium_Salt PPh3 PPh₃ Betaine Betaine PPh3->Betaine Forms DIAD DIAD/DEAD DIAD->Betaine Betaine->Alkoxyphosphonium_Salt Reacts with Alcohol Alkoxyphosphonium_Salt->Ester SN2 Attack by Carboxylate

Caption: Mitsunobu Reaction Pathway.

Experimental_Workflow Start Start: Select Esterification Method Reactants Combine Carboxylic Acid, Alcohol, and Reagents/Catalyst Start->Reactants Reaction Perform Reaction under Specified Conditions (Temperature, Time, Atmosphere) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS, GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup / Quenching Monitoring->Workup Complete Purification Purification (Column Chromatography, Distillation, etc.) Workup->Purification Analysis Characterization of Product (NMR, MS, IR) Purification->Analysis End Final Ester Product Analysis->End

Caption: General Experimental Workflow for Esterification.

References

Application Notes and Protocols: 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid as a versatile scaffold in drug discovery and development. The unique structural features of this compound make it an attractive starting point for the synthesis of a diverse range of derivatives with potential therapeutic applications.

Introduction to the this compound Scaffold

The this compound molecule belongs to the class of pyrrolidinones, which are five-membered lactam rings. This heterocyclic core is a "privileged scaffold" in medicinal chemistry, frequently found in both natural products and synthetic drugs. The presence of the carboxylic acid group at the 3-position and the 2-chlorobenzyl group at the 1-position provides two key points for chemical modification, allowing for the exploration of a wide chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

Derivatives of the 5-oxopyrrolidine-3-carboxylic acid core have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The 2-chlorobenzyl moiety can influence the steric and electronic properties of the molecule, potentially leading to enhanced interactions with biological targets.

Synthesis of the Scaffold and Key Intermediates

The synthesis of this compound and its key intermediates for further derivatization can be achieved through established synthetic routes.

Synthesis of this compound (Scaffold 1)

A general and widely applicable method for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids involves the reaction of itaconic acid with a primary amine.[6][7][8]

Experimental Protocol:

  • A mixture of itaconic acid (1.0 equivalent) and 2-chlorobenzylamine (1.0 equivalent) in a suitable solvent (e.g., water or a high-boiling point organic solvent like toluene) is prepared.

  • The reaction mixture is heated to reflux for a period of 12-24 hours.

  • The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis of Methyl 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate (Intermediate 2)

Esterification of the carboxylic acid provides a key intermediate for amide coupling reactions.[6]

Experimental Protocol:

  • To a solution of this compound (1.0 equivalent) in methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

  • The reaction mixture is heated to reflux for 8-18 hours.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled, and the excess methanol is removed under reduced pressure.

  • The residue is neutralized with a weak base solution (e.g., 5% aqueous sodium bicarbonate).

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester.

Synthesis of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carbohydrazide (Intermediate 3)

The carbohydrazide is a versatile intermediate for the synthesis of hydrazones and various heterocyclic derivatives.[3]

Experimental Protocol:

  • A mixture of methyl 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylate (1.0 equivalent) and hydrazine monohydrate (a molar excess, e.g., 8 equivalents) in a suitable solvent like methanol or ethanol is prepared.

  • The reaction mixture is heated to reflux for 2-4 hours.

  • Reaction progress is monitored by TLC.

  • Upon completion, the mixture is cooled, and the precipitate formed is collected by filtration.

  • The solid is washed with a cold solvent (e.g., propan-2-ol or diethyl ether) and dried to afford the pure carbohydrazide.

Experimental Workflow for Scaffold and Intermediate Synthesis

G itaconic_acid Itaconic Acid scaffold 1-(2-Chlorobenzyl)-5-oxopyrrolidine- 3-carboxylic acid (Scaffold 1) itaconic_acid->scaffold amine 2-Chlorobenzylamine amine->scaffold ester Methyl 1-(2-Chlorobenzyl)-5-oxopyrrolidine- 3-carboxylate (Intermediate 2) scaffold->ester Reflux methanol Methanol, H+ methanol->ester hydrazide 1-(2-Chlorobenzyl)-5-oxopyrrolidine- 3-carbohydrazide (Intermediate 3) ester->hydrazide Reflux hydrazine Hydrazine Monohydrate hydrazine->hydrazide

Caption: Synthesis of the core scaffold and key intermediates.

Application Notes: Therapeutic Potential

Derivatives of the this compound scaffold have shown promise in several therapeutic areas.

Anticancer Activity

Numerous studies have reported the in vitro anticancer activity of 5-oxopyrrolidine-3-carboxylic acid derivatives against various cancer cell lines, including human lung adenocarcinoma (A549).[4][5][7] The mechanism of action is often structure-dependent, with modifications at both the N1 and C3 positions influencing potency.

Data Summary: Anticancer Activity of 5-Oxopyrrolidine Derivatives

Compound IDModification on ScaffoldCell LineActivity MetricValueReference
A1 1-(3,5-dichloro-2-hydroxyphenyl)A549% Viability (100 µM)21.2[7]
A2 1-(4-acetamidophenyl), bishydrazone with 5-nitrothiopheneA549% Viability (100 µM)Potent[3]
A3 1-(3,4,5-trimethoxyphenyl), 1,3,4-oxadiazolethione derivativeA549% Viability (100 µM)28.0[4]
A4 1-(3,4,5-trimethoxyphenyl), 4-aminotriazolethione derivativeA549% Viability (100 µM)29.6[4]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 24-72 hours.

  • MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals formed are dissolved in a solubilization buffer (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.

Antimicrobial Activity

Derivatives of this scaffold, particularly hydrazones, have demonstrated significant antibacterial activity against various pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

Data Summary: Antibacterial Activity of 5-Oxopyrrolidine Derivatives

Compound IDModification on ScaffoldBacterial StrainMIC (µg/mL)Reference
B1 1-(2-hydroxy-5-methylphenyl), benzylidene hydrazoneS. aureus3.9[8][9]
B2 1-(2-hydroxy-5-methylphenyl), 5-nitrothien-2-yl hydrazoneS. aureus<7.8[8][9]
B3 1-(4-acetamidophenyl), bishydrazone with 5-nitrothiopheneMRSA1-8[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: The test compounds are evaluated against a panel of pathogenic bacteria (e.g., S. aureus, E. coli).

  • Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Microdilution Assay: The assay is performed in 96-well microtiter plates. Two-fold serial dilutions of the test compounds are prepared in the broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: MMP Inhibition

Certain 5-oxopyrrolidine-3-carboxylic acid derivatives have been identified as potent inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][2] These enzymes are implicated in the degradation of the extracellular matrix and play a crucial role in inflammatory processes and cancer metastasis.

Signaling Pathway: MMP-9 in Inflammation

G cluster_0 Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_1 Intracellular Signaling cluster_2 Gene Expression cluster_3 Protein Synthesis & Activation cluster_4 Extracellular Matrix Degradation cluster_5 Inhibition stimuli LPS, TNF-α NFkB NF-κB Pathway stimuli->NFkB MAPK MAPK Pathway stimuli->MAPK MMP9_gene MMP-9 Gene Transcription NFkB->MMP9_gene MAPK->MMP9_gene proMMP9 Pro-MMP-9 MMP9_gene->proMMP9 activeMMP9 Active MMP-9 proMMP9->activeMMP9 degradation Degradation Products activeMMP9->degradation ECM Extracellular Matrix ECM->degradation inhibitor 1-(2-Chlorobenzyl)-5-oxopyrrolidine- 3-carboxylic acid Derivative inhibitor->activeMMP9 Inhibition

Caption: Inhibition of MMP-9 by a scaffold derivative.

Data Summary: MMP Inhibition by 5-Oxopyrrolidine Derivatives

Compound IDModification on ScaffoldTargetIC50 (µM)Reference
C1 2-(5-((5-benzoyl-1H-benzo[d][1][6][7]triazol-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamido, 4-chlorophenylMMP-2Promising[1][2]
C2 2-(5-((5-benzoyl-1H-benzo[d][1][6][7]triazol-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamido, 4-fluorophenylMMP-2Promising[1][2]
C3 2-(5-((5-benzoyl-1H-benzo[d][1][6][7]triazol-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamido, 4-nitrophenylMMP-9Promising[1][2]

Experimental Protocol: MMP Inhibition Assay (Fluorogenic Substrate)

  • Enzyme and Substrate: Recombinant human MMP-2 and MMP-9, and a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) are used.

  • Assay Buffer: The assay is performed in a buffer containing Tris-HCl, NaCl, CaCl₂, and a detergent like Brij-35.

  • Compound Preparation: Test compounds are dissolved in DMSO and serially diluted.

  • Assay Procedure: The enzyme is pre-incubated with the test compound or vehicle (DMSO) for a specified time at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence intensity, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm).

  • Data Analysis: The initial reaction rates are determined. The percent inhibition is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diversification at multiple positions allow for the generation of compound libraries with a wide range of biological activities. The demonstrated anticancer, antimicrobial, and anti-inflammatory properties of its derivatives warrant further investigation and optimization for the development of new drug candidates. The provided protocols offer a foundation for researchers to synthesize and evaluate new compounds based on this promising scaffold.

References

Application Notes and Protocols: Antimicrobial Screening of Novel 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the antimicrobial screening of novel 5-oxopyrrolidine derivatives. The information is compiled from recent studies and is intended to guide researchers in the evaluation of these compounds as potential antimicrobial agents.

Introduction

5-Oxopyrrolidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Recent studies have highlighted their potential as promising scaffolds for the development of new antimicrobial agents, particularly against multidrug-resistant pathogens.[1][3] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some pathogenic fungi.[1][3][4] This document outlines the key experimental protocols for screening these derivatives and presents a summary of their reported antimicrobial activities.

Data Presentation: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 5-oxopyrrolidine derivatives against a selection of microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[5][6]

Table 1: Antimicrobial Activity of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives [1]

CompoundTarget MicroorganismMIC (µg/mL)
21 (with 5-nitrothiophene substituent) Multidrug-resistant Staphylococcus aureusFavorable (specific value not stated)
Bishydrazone derivative Staphylococcus aureus2
Hydrazone derivatives Candida tenuis VKMY-700.9 - 1.9
Hydrazone derivatives Aspergillus niger VKM F-11190.9 - 1.9

Table 2: Antimicrobial Activity of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives [4][7][8][9]

CompoundTarget MicroorganismMIC (µg/mL)
Hydrazone with 5-nitrothien-2-yl fragment Various bacterial strains< 7.8
Hydrazone with benzylidene moiety Staphylococcus aureus3.9
Compound 11b Staphylococcus aureus3.90
Compound 11b Listeria monocytogenes3.90
Compound 11d Listeria monocytogenes7.80

Experimental Protocols

The following protocols are standard methods for the in vitro evaluation of the antimicrobial activity of novel compounds like 5-oxopyrrolidine derivatives.[5][6][10][11][12]

Synthesis of 5-Oxopyrrolidine Derivatives

The synthesis of these compounds often starts from readily available precursors. For example, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid can be synthesized by reacting N-(4-aminophenyl)acetamide with itaconic acid in water at reflux.[1] Similarly, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives can be prepared, and their structures confirmed using IR, 1H, and 13C NMR spectroscopy.[4][7][8] Further modifications can be made to introduce various functional groups such as azole, diazole, and hydrazone moieties to create a library of derivatives for screening.[1][2]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a widely used method to determine the MIC of a compound.[5][10]

Materials:

  • Test 5-oxopyrrolidine derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[10]

  • Sterile 96-well microtiter plates[10]

  • 0.5 McFarland turbidity standard[10]

  • Spectrophotometer (optional, for OD measurement)

  • Incubator

Protocol:

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from an agar plate.[10]

    • Inoculate the colonies into a suitable broth medium.[10]

    • Incubate the culture at the appropriate temperature (e.g., 37°C for most bacteria) until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test 5-oxopyrrolidine derivative in a suitable solvent (e.g., DMSO).[10]

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[10]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.[10]

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only).[10]

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours.[10]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).[10] The MIC is the lowest concentration of the compound at which there is no visible growth.[5][6]

    • Alternatively, the optical density (OD) at 600 nm can be measured to determine growth inhibition.[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial screening of novel 5-oxopyrrolidine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Interpretation cluster_further_studies Further Studies synthesis Synthesis of Novel 5-Oxopyrrolidine Derivatives characterization Structural Characterization (NMR, IR, etc.) synthesis->characterization stock_prep Preparation of Compound Stock Solutions characterization->stock_prep mic_assay Broth Microdilution Assay (MIC Determination) stock_prep->mic_assay inoculum_prep Preparation of Microbial Inoculum inoculum_prep->mic_assay data_analysis Data Collection & Analysis (MIC Values) mic_assay->data_analysis interpretation Identification of Lead Compounds data_analysis->interpretation mbc_assay MBC Determination interpretation->mbc_assay toxicity_assay Cytotoxicity Assays interpretation->toxicity_assay mechanism_study Mechanism of Action Studies interpretation->mechanism_study

Caption: Workflow for the synthesis, antimicrobial screening, and further evaluation of novel 5-oxopyrrolidine derivatives.

References

Application Notes & Protocols: Evaluating the Anticancer Activity of Pyrrolidinone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] In recent years, derivatives of pyrrolidinone have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][4][5]

This document provides detailed application notes and standardized protocols for key in vitro assays used to characterize the anticancer activity of novel pyrrolidinone-based compounds. These guidelines are intended for researchers, scientists, and drug development professionals to ensure reproducible and comprehensive evaluation of these potential therapeutic agents. The protocols cover essential assays for determining cytotoxicity, apoptosis induction, and effects on the cell cycle.

Cytotoxicity and Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The concentration of these crystals, which is measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[7] This assay is crucial for initial screening and determining the half-maximal inhibitory concentration (IC50) of test compounds.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various pyrrolidinone-based compounds against different human cancer cell lines, as reported in the literature.

Compound Class / DerivativeCancer Cell LineIC50 / EC50 (µM)
Spiro[pyrrolidine-3,3′-oxindoles]MCF-7 (Breast)0.42 - 0.78[1]
Spiro[pyrrolidine-3,3′-oxindoles]HT29 (Colon)0.39 - 0.92[1]
Pyrrolidine-Thiazolidinone HybridsJurkat (T-cell leukemia)>9.2 (Selectivity Index)[8]
Thiophen-containing PyrrolidinesMCF-7 (Breast)17 - 28[3]
Thiophen-containing PyrrolidinesHeLa (Cervical)19 - 30[3]
Diphenylamine-Pyrrolidin-2-one-HydrazonesIGR39 (Melanoma)2.5 - 20.2[9]
Diphenylamine-Pyrrolidin-2-one-HydrazonesPPC-1 (Prostate)2.5 - 20.2[9]
5-nitrothiophene-pyrrolidinone derivativePanc-1 (Pancreatic)5.77 ± 0.80[9]
1-benzyl-pyrrolidine-3-ol analoguesHL-60 (Leukemia)~10[10]
2-Pyrrolidone-fused methylpyrrolesHCT116 (Colon)2.94 (for C(5)-F variant)[5]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_followup Mechanistic Studies prep_cells Prepare Cancer Cell Culture seed Seed Cells in 96-well Plates prep_cells->seed prep_compounds Prepare Pyrrolidinone Compound Dilutions treat Treat Cells with Compounds prep_compounds->treat seed->treat incubate Incubate (24-72h) treat->incubate mtt Perform MTT Assay incubate->mtt read Read Absorbance (570 nm) mtt->read calc Calculate % Viability read->calc ic50 Determine IC50 Values calc->ic50 apoptosis Apoptosis Assays ic50->apoptosis cellcycle Cell Cycle Analysis ic50->cellcycle G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis treat Treat cells with Pyrrolidinone Compound harvest Harvest Cells (Adherent & Floating) treat->harvest wash_pbs Wash Cells with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate Incubate 15 min at RT in Dark add_stains->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer fcm Analyze by Flow Cytometry add_buffer->fcm quantify Quantify Cell Populations fcm->quantify G compound Pyrrolidinone Compound bax Bax (Pro-apoptotic) Activation compound->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition compound->bcl2 mito Mitochondria cyto Cytochrome c Release mito->cyto bax->mito bcl2->mito cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols: Developing Pyrrolidine Carboxamides as InhA Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of pyrrolidine carboxamides as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is a crucial enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2][3][4][5] Direct inhibition of InhA is a validated strategy for the development of novel anti-tuberculosis agents, particularly against isoniazid-resistant strains where the activation of the pro-drug isoniazid by KatG is compromised.[1][6] Pyrrolidine carboxamides have emerged as a promising class of direct InhA inhibitors, discovered through high-throughput screening and subsequently optimized for potent activity.[6][7][8]

Mechanism of Action and Signaling Pathway

InhA is a NADH-dependent reductase that catalyzes the final step in each cycle of fatty acid elongation in the FAS-II system.[9] This pathway elongates fatty acids up to C56, which then serve as precursors for mycolic acids.[3][4] The inhibition of InhA disrupts the synthesis of these vital cell wall components, leading to bacterial cell death. Pyrrolidine carboxamides act as direct inhibitors, binding to the active site of InhA.[6][7] Crystal structures of InhA complexed with these inhibitors have revealed that they occupy the substrate-binding pocket, often interacting with the NAD+ cofactor and key amino acid residues like Tyr158.[2][6]

InhA_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP (C16-C18) FAS_I->Acyl_ACP Produces primers FAS_II_Elongation FAS-II Elongation Cycles Acyl_ACP->FAS_II_Elongation Enoyl_ACP trans-2-Enoyl-ACP FAS_II_Elongation->Enoyl_ACP Generates Mycolic_Acid Mycolic Acid Synthesis FAS_II_Elongation->Mycolic_Acid Provides long-chain fatty acids InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA InhA->FAS_II_Elongation Reduces & returns to cycle NAD NAD+ InhA->NAD Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Pyrrolidine_Carboxamides Pyrrolidine Carboxamides Pyrrolidine_Carboxamides->InhA Inhibits NADH NADH NADH->InhA Cofactor

Figure 1: InhA Signaling Pathway in Mycolic Acid Synthesis.

Quantitative Data Summary

The following tables summarize the inhibitory activity of selected pyrrolidine carboxamides against InhA and M. tuberculosis.

Table 1: InhA Inhibition by Pyrrolidine Carboxamide Derivatives

CompoundSubstituents on Phenyl Ring (Ring A)IC50 (µM)Reference
s1None~10[10]
d63-chloro10.05[10]
s143-isopropoxy>50% inhibition at 15 µM[6]
s153-isopropyl5.55[6]
p4(Structure not detailed in abstract)MIC = 62.5 µM[2]
p6(Structure not detailed in abstract)MIC = 125 µM[2]
a6(Structure not detailed in abstract)MIC = 125 µM[2]

Note: IC50 is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration.

Experimental Protocols

Synthesis of Pyrrolidine Carboxamides

A common method for synthesizing pyrrolidine carboxamides is through amide coupling reactions.[10] A microtiter synthetic strategy can be employed for rapid library generation and optimization.[6][7][8]

Protocol: Amide Coupling using HBTU/DIEA

  • Reactant Preparation: In a microtiter plate well, dissolve the pyrrolidine carboxylic acid core template in a suitable solvent such as dimethylformamide (DMF).

  • Activation: Add HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) to the solution to activate the carboxylic acid.

  • Amine Addition: Add the desired aniline derivative to the activated mixture.

  • Reaction: Seal the plate and allow the reaction to proceed at room temperature with shaking for a specified time (e.g., 4-12 hours).

  • Work-up (for purification): For compounds synthesized for IC50 determination, the reaction mixture is typically subjected to aqueous work-up and purified by chromatography.[6]

  • In situ Screening: For rapid screening, the products can be directly tested for InhA inhibitory activity without purification.[6]

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Pyrrolidine_Acid Pyrrolidine Carboxylic Acid Coupling Amide Coupling (e.g., HBTU, DIEA) Pyrrolidine_Acid->Coupling Aniline Aniline Derivative Aniline->Coupling Crude_Product Crude Pyrrolidine Carboxamide Coupling->Crude_Product In_Situ_Screening In Situ Screening (No Purification) Crude_Product->In_Situ_Screening Purification Purification (Chromatography) Crude_Product->Purification IC50_Determination IC50 Determination Purification->IC50_Determination

Figure 2: General workflow for synthesis and evaluation.
InhA Inhibition Assay

The inhibitory activity of the synthesized compounds against InhA is determined using a spectrophotometric assay that monitors the oxidation of NADH.[11]

Protocol: InhA Enzymatic Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing a reducing agent (e.g., 1 mM DTT).

    • Enzyme Solution: Purify recombinant M. tuberculosis InhA as previously described.[11] Dilute the enzyme to the desired concentration in assay buffer.

    • Substrate Solution: Prepare a solution of the substrate, 2-trans-dodecenoyl-CoA, in assay buffer.

    • NADH Solution: Prepare a fresh solution of NADH in assay buffer.

    • Inhibitor Solution: Dissolve the test compounds in DMSO to create stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, NADH solution, and the test compound at various concentrations.

    • Initiate the reaction by adding the InhA enzyme solution.

    • Incubate for a short period to allow for inhibitor binding.

    • Start the enzymatic reaction by adding the substrate solution.

    • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

    • Determine the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Calculate the IC50 value by fitting the dose-response data to a suitable equation.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis H37Rv is determined using the microplate Alamar blue assay (MABA).[12]

Protocol: Microplate Alamar Blue Assay (MABA)

  • Culture Preparation: Grow M. tuberculosis H37Rv in a suitable broth medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase.

  • Compound Dilution: Serially dilute the test compounds in a 96-well microplate using the broth medium.

  • Inoculation: Add the bacterial suspension to each well, including positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 5-7 days).

  • Alamar Blue Addition: Add Alamar blue reagent to each well and re-incubate for 12-24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Structure-Activity Relationship (SAR) Insights

Initial SAR studies on pyrrolidine carboxamides have provided valuable insights for further optimization:

  • Stereochemistry: The inhibitory activity is stereospecific, with only one enantiomer being active against InhA.[6][7]

  • Substituents on the Phenyl Ring (Ring A): The nature and position of substituents on the phenyl ring significantly influence potency. Electron-withdrawing groups at the 3-position appear to be favorable for activity.[6] However, there is a size limitation for these groups to achieve optimal activity.[6] For instance, 3-isopropoxy and 3-isopropyl substitutions showed significant inhibition.[6]

These application notes and protocols provide a framework for the systematic development of pyrrolidine carboxamides as potent InhA inhibitors for the potential treatment of tuberculosis. Further optimization efforts should focus on improving both enzymatic potency and whole-cell activity while maintaining favorable pharmacokinetic properties.

References

Application Note: High-Throughput Screening of 5-Oxopyrrolidine Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-oxopyrrolidine (also known as pyroglutamic acid or 2-pyrrolidone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1][2][3] This versatile N-heterocyclic moiety is a key component in approved drugs like the nootropic Nebracetam and the anticonvulsant Ethosuximide.[2] Recent research has highlighted the potential of 5-oxopyrrolidine derivatives as potent anticancer and antimicrobial agents, making them attractive candidates for drug discovery programs.[4][5][6] High-throughput screening (HTS) provides a rapid and efficient methodology to evaluate large, diverse libraries of these compounds to identify novel therapeutic leads.[7][8]

This document provides detailed protocols and application data for the high-throughput screening of 5-oxopyrrolidine libraries against cancer cell lines and bacterial pathogens.

Application I: Anticancer Agent Discovery

Derivatives of the 5-oxopyrrolidine scaffold have demonstrated significant cytotoxic activity against various human cancer cell lines, including lung adenocarcinoma (A549) and triple-negative breast cancer (MDA-MB-231).[3][4][9] Molecular modeling studies suggest that some of these compounds may exert their anticancer effects by acting as multi-kinase inhibitors, interfering with crucial cell signaling pathways that regulate cell growth and proliferation.[3]

Hypothetical Signaling Pathway: Kinase Cascade Inhibition

Many signal transduction pathways rely on a cascade of protein kinases to relay signals from the cell surface to the nucleus. The diagram below illustrates a generic kinase signaling pathway where a hypothetical 5-oxopyrrolidine derivative could act as an inhibitor, blocking the downstream signal and preventing an adverse cellular response.

G cluster_0 Extracellular_Signal Extracellular Signal Receptor Membrane Receptor Extracellular_Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor 5-Oxopyrrolidine Inhibitor Inhibitor->Kinase_B G cluster_0 Screening & Confirmation cluster_1 Characterization cluster_2 Lead Prioritization Primary_Screen Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation (Re-test) Primary_Screen->Hit_Confirmation MIC MIC Determination (Potency & Spectrum) Hit_Confirmation->MIC MBC MBC Determination (Bactericidal vs. Static) MIC->MBC Toxicity In Vitro Toxicity (e.g., Hemolysis) MBC->Toxicity Lead Lead Candidate Toxicity->Lead

References

Synthesis of Novel Hydrazone Derivatives from 5-Oxopyrrolidine Carbohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel hydrazone derivatives from 5-oxopyrrolidine carbohydrazide. These compounds have garnered significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The following sections outline the synthetic workflow, key experimental procedures, and a summary of their biological activities, supported by quantitative data and mechanistic insights.

Introduction

The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][2] When functionalized with a carbohydrazide moiety, it serves as a versatile precursor for the synthesis of a wide array of derivatives, including hydrazones.[2][3] Hydrazones, characterized by the azomethine group (-NHN=CH-), are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5] The synthesis of hydrazone derivatives of 5-oxopyrrolidine carbohydrazide involves a straightforward condensation reaction with various aromatic and heteroaromatic aldehydes or ketones, allowing for the generation of diverse chemical libraries for drug discovery.[2][6]

Applications in Drug Discovery

Hydrazone derivatives of 5-oxopyrrolidine have demonstrated significant potential in two primary therapeutic areas:

  • Anticancer Activity: Several synthesized compounds have shown potent cytotoxic effects against various cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), pancreatic carcinoma (Panc-1), and lung adenocarcinoma (A549).[4][7][8] Molecular docking studies suggest that these compounds may act as multikinase inhibitors, targeting key proteins such as SCR and BRAF kinases.[7][8]

  • Antimicrobial Activity: These derivatives have also exhibited promising activity against a range of bacterial pathogens, including multidrug-resistant strains of Staphylococcus aureus.[4][9][10] Certain derivatives, particularly those incorporating nitrothiophene or nitrofuran moieties, have shown potent antibacterial effects, in some cases surpassing the efficacy of control antibiotics like cefuroxime.[9]

Experimental Protocols

General Synthesis of Hydrazone Derivatives from 5-Oxopyrrolidine Carbohydrazide

This protocol describes the general procedure for the condensation reaction between 5-oxopyrrolidine-3-carbohydrazide and an appropriate aldehyde or ketone.

Materials:

  • 5-oxopyrrolidine-3-carbohydrazide

  • Substituted aromatic or heteroaromatic aldehyde/ketone (1.0 equivalent)

  • Ethanol or other suitable alcohol (as solvent)

  • Glacial acetic acid (catalytic amount)

  • Ice water bath

  • Filtration apparatus

Procedure:

  • Dissolve 5-oxopyrrolidine-3-carbohydrazide (1 equivalent) in a suitable volume of ethanol in a round-bottom flask.

  • Add the selected aldehyde or ketone (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[11]

  • The reaction mixture is typically heated under reflux for a period ranging from 2 to 4 hours.[11][12][13] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and then poured into ice-cold water.[13]

  • The precipitated solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[12]

Synthesis of the Precursor: 5-Oxopyrrolidine-3-Carbohydrazide

The starting material, 5-oxopyrrolidine-3-carbohydrazide, can be synthesized from the corresponding ester, typically methyl or ethyl 5-oxopyrrolidine-3-carboxylate.

Materials:

  • Methyl or Ethyl 5-oxopyrrolidine-3-carboxylate

  • Hydrazine hydrate (excess)

  • Ethanol (as solvent)

Procedure:

  • A mixture of the 5-oxopyrrolidine-3-carboxylate ester and an excess of hydrazine hydrate is refluxed in ethanol.[12]

  • The reaction is monitored by TLC until the starting ester is consumed.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate of 5-oxopyrrolidine-3-carbohydrazide is collected by filtration, washed with a cold solvent, and dried.

Data Presentation

Anticancer Activity of 5-Oxopyrrolidine Hydrazone Derivatives
CompoundDerivative TypeCell LineIC50 (µM)Reference
8 2-HydroxybenzylideneIGR39Not specified, but high cytotoxicity[7]
12 2-HydroxynaphthalenylmethyleneIGR39, MDA-MB-231Not specified, but high cytotoxicity[7]
18-22 Various hydrazonesA549Potent activity[4][10]
21 5-NitrothiopheneA549Promising activity[4][10]

Note: Specific IC50 values were not always provided in the abstracts; "high cytotoxicity" or "potent activity" indicates the authors' qualitative assessment of significant biological effect.

Antimicrobial Activity of 5-Oxopyrrolidine Hydrazone Derivatives
CompoundDerivative TypeBacterial StrainMIC (µg/mL)Reference
Hydrazone with 5-nitrothien-2-yl fragment 5-NitrothienylS. aureus, L. monocytogenes, B. cereus, E. coliSurpassed cefuroxime (7.8 µg/mL)[9]
Hydrazone with 5-nitrofuran-2-yl moiety 5-NitrofuranS. aureus, L. monocytogenes, B. cereus, E. coliPotent effect[9]
Hydrazone with benzylidene moiety BenzylideneS. aureus3.9[9]
Compound 21 5-NitrothiopheneMultidrug-resistant S. aureusPromising and selective[4][10]

Visualizations

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Hydrazone Synthesis cluster_2 Applications Ester 5-Oxopyrrolidine-3-carboxylate Ester Hydrazide 5-Oxopyrrolidine-3-carbohydrazide Ester->Hydrazide Hydrazine Hydrate, Ethanol, Reflux Hydrazone Hydrazone Derivative Hydrazide->Hydrazone Ethanol, Acetic Acid (cat.), Reflux Aldehyde Aldehyde / Ketone Aldehyde->Hydrazone Anticancer Anticancer Activity Hydrazone->Anticancer Antimicrobial Antimicrobial Activity Hydrazone->Antimicrobial

Caption: General workflow for the synthesis and application of 5-oxopyrrolidine hydrazone derivatives.

Signaling_Pathway cluster_0 Proposed Anticancer Mechanism Hydrazone 5-Oxopyrrolidine Hydrazone Derivative SCR SCR Kinase Hydrazone->SCR Inhibition BRAF BRAF Kinase Hydrazone->BRAF Inhibition Proliferation Cancer Cell Proliferation and Migration SCR->Proliferation Promotes BRAF->Proliferation Promotes

Caption: Proposed mechanism of anticancer activity via multikinase inhibition.

References

Application Notes and Protocols for Purity Determination of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrrolidines are a class of saturated five-membered nitrogen-containing heterocyclic compounds. This structural motif is prevalent in a wide array of natural products, pharmaceuticals, and chiral catalysts. The therapeutic efficacy and safety of pharmaceutical compounds containing a pyrrolidine ring are intrinsically linked to their purity. Therefore, the development and implementation of robust and reliable analytical methods for purity determination are of paramount importance in drug discovery, development, and quality control.

This document provides detailed application notes and protocols for the most common and effective analytical techniques used to determine the purity of substituted pyrrolidines. These methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, specific protocols for assessing enantiomeric purity using chiral HPLC are detailed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for the purity assessment of a wide range of pharmaceutical compounds, including substituted pyrrolidines.[1] Its versatility, high resolution, and sensitivity make it ideal for separating and quantifying the main compound from its impurities.

General Purity Assay by Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. Non-polar compounds are retained longer on the column.

Experimental Protocol:

  • Instrumentation: A standard analytical HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B). A typical gradient might be:

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the substituted pyrrolidine sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Workflow for RP-HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Report

Caption: General workflow for purity determination of substituted pyrrolidines by RP-HPLC.

Chiral HPLC for Enantiomeric Purity

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) to separate enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times.

Experimental Protocol for (R)-(-)-N-Boc-3-pyrrolidinol:

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the chiral compound in methanol at a concentration of approximately 1 mg/mL.

  • Dilute with the mobile phase if necessary.

Data Analysis:

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

Quantitative Data for Chiral Purity of Substituted Pyrrolidines

CompoundChiral Stationary PhaseMobile PhaseEnantiomeric Excess (ee %)
(R)-(-)-N-Boc-3-pyrrolidinolCHIRALPAK® IC-3n-Hexane:Isopropanol (90:10)>99%
(S)-1-Boc-2-(aminomethyl)pyrrolidineChiral GC Column-≥97.5%
2-(aminomethyl)-1-ethylpyrrolidine (derivatized)Chiralcel OD-Hn-hexane:ethanol (98:2) + 0.2% TEABaseline separation

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in substituted pyrrolidines.

Principle: The sample is vaporized and separated in the GC column based on boiling point and polarity. The separated components are then ionized and detected by the mass spectrometer, providing mass information for identification.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Capillary column suitable for polar compounds (e.g., DB-WAX, HP-5ms), 30 m x 0.25 mm I.D. x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Sample Preparation:

  • Dissolve a known amount of the synthesized compound in a suitable volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.[2]

  • For trace analysis, the sample may be concentrated using nitrogen blowdown.[3]

  • Filter the sample through a 0.45 µm syringe filter.

Data Analysis:

Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal or external standard method.

Logical Relationship for GC-MS Impurity Profiling

GCMS_Logic compound Substituted Pyrrolidine Sample volatile_impurities Volatile/Semi-volatile Impurities compound->volatile_impurities non_volatile_impurities Non-volatile Impurities compound->non_volatile_impurities gc_separation GC Separation volatile_impurities->gc_separation Amenable to GC non_volatile_impurities->gc_separation Not amenable to GC (may require derivatization) ms_detection MS Detection & Identification gc_separation->ms_detection quantification Quantification ms_detection->quantification report Impurity Profile Report quantification->report

Caption: Logical diagram illustrating the process of impurity profiling by GC-MS.

Quantitative Data for GC-MS Purity Assessment

CompoundColumnPurity (%)Identified Impurities
N-Methylpyrrolidone (NMP)J&W DB-23>99.5%N-methyl succinimide, 2-pyrrolidinone
1-Ethyl-2-(nitromethylidene)pyrrolidineDB-WAX98.7%Unreacted starting materials, solvent residues
α-Pyrrolidinovalerophenone (α-PVP)HP-5ms-Metabolites in biological samples

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[4]

Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known amount of an internal standard to the integral of the analyte, the absolute purity of the analyte can be determined.[5][6]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • NMR Data Acquisition:

    • Pulse Program: Single 90° pulse.

    • Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton (typically 30-60 s to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals to be integrated.

Sample Preparation:

  • Accurately weigh about 10-20 mg of the substituted pyrrolidine sample into an NMR tube.[7]

  • Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.[7]

  • Add approximately 0.6 mL of the deuterated solvent, cap the tube, and gently agitate until both the sample and the internal standard are fully dissolved.[6]

Data Analysis:

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity integrate->calculate report report calculate->report Absolute Purity Report

Caption: Workflow for absolute purity determination of substituted pyrrolidines by qNMR.

Quantitative Data for qNMR Purity Assay

CompoundInternal StandardDeuterated SolventPurity (%)
N,N'-di-Boc-guanidineMaleic AcidDMSO-d₆99.2%
(R)-2-(p-chlorophenyl)pyrrolidine--95% (NMR purity)
Vernakalant--99.5%

Conclusion

The selection of an appropriate analytical method for the purity determination of substituted pyrrolidines depends on the specific requirements of the analysis, including the nature of the compound, the expected impurities, and the desired level of accuracy. HPLC is a versatile and widely used technique for general purity assessment and is indispensable for determining enantiomeric purity. GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities. qNMR provides a powerful tool for the absolute determination of purity without the need for specific impurity reference standards. For comprehensive and robust purity assessment, a combination of these orthogonal techniques is often the most effective approach, ensuring the quality, safety, and efficacy of substituted pyrrolidine-containing pharmaceutical products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.Increase the reaction time to 24 hours and/or the temperature to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor quality of starting materials: Itaconic acid or 2-chlorobenzylamine may be impure.Use freshly purified starting materials. The purity of itaconic acid and 2-chlorobenzylamine can be checked by melting point or NMR spectroscopy.
Incorrect stoichiometry: The molar ratio of reactants may not be optimal.A slight excess of the amine (2-chlorobenzylamine) can sometimes drive the reaction to completion. However, a large excess can lead to purification difficulties. Start with a 1:1 molar ratio and adjust as needed based on reaction monitoring.
Formation of Side Products Formation of a di-acid adduct: Unreacted itaconic acid can potentially react with the product.Ensure complete consumption of the starting amine or use a slight excess of the amine.
Polymerization of itaconic acid: At high temperatures, itaconic acid can polymerize.Control the reaction temperature carefully. Adding the reactants portion-wise can also help to minimize polymerization.
Difficulty in Product Isolation and Purification Product is an oil or does not precipitate: The product may not readily crystallize from the reaction mixture.If the product is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, perform an extraction with a suitable organic solvent (e.g., ethyl acetate) followed by column chromatography.
Product is impure after initial precipitation: The precipitated product may contain unreacted starting materials or side products.Recrystallize the crude product from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes). Washing the filtered solid with cold solvent can also help to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The most common method for synthesizing this compound is the reaction of itaconic acid with 2-chlorobenzylamine. This reaction is typically carried out by heating the two reactants in a suitable solvent, often water.

Q2: What is the role of the solvent in this reaction?

A2: The solvent is used to dissolve the reactants and facilitate their interaction. Water is a common and environmentally friendly solvent for this reaction, especially when heating to reflux. Other polar solvents like ethanol or methanol can also be used.

Q3: Is a catalyst required for this reaction?

A3: The reaction between itaconic acid and primary amines to form 1-substituted-5-oxopyrrolidine-3-carboxylic acids is often carried out without a catalyst, relying on thermal conditions to drive the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture are taken at different time points and spotted on a TLC plate. The disappearance of the starting materials and the appearance of the product spot indicate the progression of the reaction.

Q5: What are the expected yields for this synthesis?

A5: The yields for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids can vary depending on the specific substrates and reaction conditions. Based on analogous reactions reported in the literature, yields can range from moderate to high (approximately 60-96%). Optimization of reaction parameters is key to achieving high yields.

Data Presentation

The following tables summarize quantitative data for the synthesis of analogous 1-substituted-5-oxopyrrolidine-3-carboxylic acids, which can serve as a reference for optimizing the synthesis of the target compound.

Table 1: Effect of Reaction Time on Yield

Amine ReactantSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-AcetamidophenolWater100 (Reflux)1296[1]
2-Amino-4-chlorophenolWater100 (Reflux)2466[2]
2-AminophenolWater100 (Reflux)1274.4[3]

Table 2: Effect of Solvent on Yield

Amine ReactantSolventTemperature (°C)Reaction Time (h)Yield (%)
BenzylamineWater100 (Reflux)12High (qualitative)
BenzylamineEthanol78 (Reflux)12Moderate to High (qualitative)

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for the specific experimental setup.

Materials:

  • Itaconic acid

  • 2-Chlorobenzylamine

  • Distilled water

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Ethyl acetate (for extraction, if necessary)

  • Anhydrous sodium sulfate (for drying, if necessary)

  • Silica gel (for column chromatography, if necessary)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 equivalent) in distilled water.

  • To the stirred solution, add 2-chlorobenzylamine (1.0 - 1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.

  • If no precipitate forms, adjust the pH of the solution to acidic (pH 2-3) with hydrochloric acid to induce precipitation. If the product remains in solution, extract the aqueous layer with ethyl acetate.

  • If extraction is performed, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water, ethanol/water) or by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Itaconic_Acid Itaconic Acid Reaction_Vessel Reaction in Water (Reflux) Itaconic_Acid->Reaction_Vessel Chlorobenzylamine 2-Chlorobenzylamine Chlorobenzylamine->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Synthesis Check_Yield Check Yield & Purity Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield Analyze Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Low_Yield->Optimize_Conditions Yes Improve_Purification Improve Purification (Recrystallization, Chromatography) Impure_Product->Improve_Purification Yes Success Successful Synthesis Impure_Product->Success No Optimize_Conditions->Start Re-run Improve_Purification->Start Re-run

Caption: Logical relationship for troubleshooting the synthesis process.

References

Technical Support Center: Purification of 5-Oxopyrrolidine-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 5-oxopyrrolidine-3-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 5-oxopyrrolidine-3-carboxylic acids?

A1: The main challenges stem from the inherent physicochemical properties of these molecules. Their high polarity, due to the presence of both a carboxylic acid and a lactam functional group, leads to high water solubility and often poor solubility in non-polar organic solvents. This can make standard purification techniques like recrystallization and silica gel chromatography challenging. Key issues include difficulty in finding a suitable single-solvent system for recrystallization, potential for the compound to "oil out" instead of crystallizing, and strong retention or poor peak shape during column chromatography.

Q2: What are the most common impurities encountered during the synthesis of 5-oxopyrrolidine-3-carboxylic acids?

A2: Common impurities largely depend on the synthetic route, which often involves the reaction of itaconic acid with a primary amine. Potential impurities include:

  • Unreacted Starting Materials: Residual itaconic acid or the primary amine.

  • Isomeric Byproducts: The reaction can sometimes lead to the formation of isomeric products. Amines can also catalyze the isomerization of itaconic compounds to mesaconic or citraconic acid derivatives, which may or may not react further.[1]

  • Side-Reaction Products: Undesirable side reactions such as lactamization can occur.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and any catalysts or reagents used for workup.

Q3: Which analytical techniques are recommended for assessing the purity of 5-oxopyrrolidine-3-carboxylic acids?

A3: A combination of analytical methods is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used, but due to the high polarity of the analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective. HILIC can provide better retention and separation of polar compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the target molecule and any impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can help in identifying and quantifying impurities.

  • Thin-Layer Chromatography (TLC): A quick and convenient method to monitor the progress of a reaction and the effectiveness of purification steps.

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

  • Potential Cause: The compound's melting point may be lower than the boiling point of the solvent, or high levels of impurities are depressing the melting point. The cooling rate might also be too rapid.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Insulating the flask can help.

    • Solvent System Modification: Try a different solvent with a lower boiling point or use a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a hot polar solvent like ethanol or water, and then slowly add a less polar anti-solvent like ethyl acetate or acetone until turbidity is observed. Reheat to clarify and then cool slowly.

    • Pre-purification: If impurities are the issue, consider a preliminary purification step like a quick filtration through a silica plug or an extraction to remove the bulk of the impurities before recrystallization.

Problem 2: No crystals form upon cooling.

  • Potential Cause: The solution may not be sufficiently saturated, meaning too much solvent was used. The compound might be too soluble in the chosen solvent even at low temperatures.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then try cooling again.

    • Change Solvent System: The chosen solvent may not be appropriate. Perform new solubility tests to find a solvent in which the compound is soluble when hot but insoluble when cold.

Problem 3: Poor recovery of the purified compound.

  • Potential Cause: The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for washing the crystals.

  • Solutions:

    • Optimize Solvent Choice: Select a solvent where the compound has very low solubility at low temperatures.

    • Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.

Column Chromatography (HILIC)

Problem 1: Poor peak shape (tailing or fronting).

  • Potential Cause: For acidic compounds like 5-oxopyrrolidine-3-carboxylic acids, peak tailing can be caused by secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns. Peak fronting can be a sign of column overload or an inappropriate injection solvent.

  • Solutions:

    • Mobile Phase Modification: Add a buffer to the mobile phase, such as ammonium acetate or ammonium formate, to maintain a consistent pH and reduce ionic interactions. A buffer concentration of 10-20 mM is a good starting point.[2] The pH of the mobile phase can also be adjusted to suppress the ionization of the carboxylic acid.

    • Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, keep the injection volume small.

    • Column Choice: Modern HILIC phases, such as those with zwitterionic or amide functionalities, often provide better peak shapes for polar acidic compounds compared to bare silica.[3]

Problem 2: Inadequate retention on the column.

  • Potential Cause: The mobile phase is too "strong" (i.e., contains too much water).

  • Solutions:

    • Increase Organic Content: In HILIC, increasing the percentage of the organic solvent (typically acetonitrile) in the mobile phase will increase retention.

    • Decrease Buffer Concentration: In some cases, a lower buffer concentration can lead to increased retention.[2]

Problem 3: Irreproducible retention times.

  • Potential Cause: HILIC columns often require a longer equilibration time between injections compared to reversed-phase columns to ensure the water layer on the stationary phase is stable.

  • Solutions:

    • Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.

    • Consistent Mobile Phase Preparation: Prepare mobile phases consistently and accurately, as small variations in composition can affect retention times in HILIC.

Data Presentation

Table 1: Comparison of Purification Methods for 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
RecrystallizationGood to Excellent (>98%)Moderate to High (>80%)Cost-effective, easily scalable.[4]Can be time-consuming, risk of "oiling out", finding a suitable solvent can be challenging.[4]
Silica Gel ChromatographyGood to Excellent (>99%)VariableApplicable to a wider range of compounds, including non-crystalline solids.[4]Can be expensive and time-consuming for large scales, may require large volumes of solvent.[4]
HILICExcellent (>99%)GoodExcellent for highly polar compounds, good peak shapes with optimized methods.Requires careful method development and longer equilibration times.

Experimental Protocols

Protocol 1: General Recrystallization of a 5-Oxopyrrolidine-3-carboxylic Acid
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent (e.g., water, ethanol, ethyl acetate, or a mixture) and observe the solubility at room temperature. Heat the mixture to boiling and observe if the solid dissolves. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 5-oxopyrrolidine-3-carboxylic acid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Column Selection: Choose a HILIC column suitable for polar acidic compounds (e.g., an amide or zwitterionic phase).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of organic solvent (e.g., 90% acetonitrile) and an aqueous buffer (e.g., 10% 10 mM ammonium acetate, pH adjusted with acetic acid).

  • System Equilibration: Equilibrate the HILIC column with the initial mobile phase for at least 15-20 column volumes to ensure a stable baseline and reproducible retention times.

  • Sample Preparation: Dissolve the crude 5-oxopyrrolidine-3-carboxylic acid in the initial mobile phase. If solubility is an issue, use a minimal amount of a stronger solvent (e.g., water) and keep the injection volume small.

  • Chromatographic Run: Inject the sample and run a gradient if necessary to elute the compound of interest. A typical gradient might start with a high organic percentage and gradually increase the aqueous component.

  • Fraction Collection: Collect the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-oxopyrrolidine-3-carboxylic acid.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography (HILIC) cluster_analysis Analysis & Final Product start Crude 5-Oxopyrrolidine-3-carboxylic Acid dissolve Dissolve in Minimal Hot Solvent start->dissolve Option 1 load Load on HILIC Column start->load Option 2 cool Slow Cooling & Crystallization dissolve->cool filtrate Vacuum Filtration cool->filtrate dry Drying filtrate->dry elute Gradient Elution load->elute collect Fraction Collection elute->collect collect->dry analyze Purity Analysis (HPLC, NMR, LC-MS) dry->analyze product Pure Product analyze->product

Caption: General experimental workflow for the purification of 5-oxopyrrolidine-3-carboxylic acids.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues (HILIC) cluster_solutions Potential Solutions start Purification Issue Encountered oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals peak_tailing Peak Tailing start->peak_tailing no_retention No Retention start->no_retention sol_slow_cool Slower Cooling / Change Solvent oiling_out->sol_slow_cool sol_induce Induce Crystallization / Concentrate no_crystals->sol_induce sol_buffer Add Buffer / Adjust pH peak_tailing->sol_buffer sol_organic Increase Organic Content no_retention->sol_organic

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Synthesis of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Troubleshooting Guide & FAQs

1. What is the general synthetic route for this compound?

The most common and straightforward synthesis involves the condensation reaction between itaconic acid and 2-chlorobenzylamine. The reaction typically proceeds by heating a mixture of the two reactants, often in a suitable solvent like water. The reaction involves a Michael addition of the amine to the double bond of itaconic acid, followed by an intramolecular amidation to form the pyrrolidone ring.

2. I am getting a low yield of the desired product. What are the possible causes and solutions?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction mixture is heated at a sufficient temperature (e.g., reflux) for an adequate duration. Reaction times of 12-24 hours are commonly reported for similar syntheses[1][2][3]. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.

  • Suboptimal Reaction Conditions: The solvent and temperature may not be ideal.

    • Solution: While water is a common solvent, exploring other high-boiling polar solvents might be beneficial. Ensure the reaction is heated to reflux to provide enough energy for the cyclization step.

  • Purification Losses: Significant amounts of the product may be lost during workup and purification.

    • Solution: The product is a carboxylic acid, which allows for acid-base extraction. After the reaction, the mixture can be basified to dissolve the product in the aqueous phase, washed with an organic solvent to remove non-acidic impurities, and then acidified to precipitate the pure product[1]. Recrystallization from a suitable solvent system (e.g., water or ethanol-water) can further enhance purity.

3. I am observing an unexpected side product. What could it be?

While the formation of this compound is generally clean, potential side products can arise:

  • Uncyclized Intermediate: The primary side product could be the intermediate formed after the Michael addition but before the final cyclization, which is 4-((2-chlorobenzyl)amino)pentane-1,2,4-tricarboxylic acid.

    • Troubleshooting: This is more likely if the reaction temperature was too low or the reaction time was too short. Prolonged heating at reflux should favor the formation of the cyclized pyrrolidone ring[4].

  • Decarboxylation Products: Although less common under these conditions, harsh acidic or basic conditions at high temperatures could potentially lead to decarboxylation.

    • Troubleshooting: Maintain careful control over the pH during workup and avoid excessive temperatures for prolonged periods.

4. How can I confirm the identity and purity of my final product?

Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation. The spectra of similar compounds have been well-documented and can be used as a reference[1][3].

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide C=O stretch of the pyrrolidone ring.

  • Melting Point Analysis: A sharp melting point is a good indicator of purity.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses reported in the literature.

ParameterTypical Value/RangeReference
Reactant Mole Ratio 1:1 to 1:1.1 (Amine:Itaconic Acid)[1][3]
Solvent Water[2][3][4]
Reaction Temperature Reflux (100 °C for water)[1][2][4]
Reaction Time 12 - 24 hours[1][3]
Typical Yield 70% - 95%[2][3]

Experimental Protocol

This protocol is a generalized procedure based on the synthesis of similar 1-substituted-5-oxopyrrolidine-3-carboxylic acids.

Materials:

  • Itaconic acid

  • 2-Chlorobenzylamine

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq) and deionized water.

  • To this suspension, add 2-chlorobenzylamine (1.0 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain it for 12-24 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. A precipitate of the crude product may form.

  • Filter the crude product and wash it with cold water.

  • For further purification, the crude product can be dissolved in an aqueous solution of sodium hydroxide.

  • Wash the basic solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2, which will cause the pure product to precipitate.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Visualizations

Below are diagrams illustrating the main reaction pathway and a potential side reaction.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_products Products Itaconic_Acid Itaconic Acid Michael_Addition Michael Addition Itaconic_Acid->Michael_Addition Chlorobenzylamine 2-Chlorobenzylamine Chlorobenzylamine->Michael_Addition Cyclization Intramolecular Amidation (Cyclization) Michael_Addition->Cyclization + Heat (Reflux) Final_Product 1-(2-Chlorobenzyl)-5-oxopyrrolidine- 3-carboxylic acid Cyclization->Final_Product

Caption: Main synthesis pathway for this compound.

Side_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_conditions Conditions Itaconic_Acid Itaconic Acid Michael_Adduct Uncyclized Intermediate (Michael Adduct) Itaconic_Acid->Michael_Adduct Chlorobenzylamine 2-Chlorobenzylamine Chlorobenzylamine->Michael_Adduct Insufficient_Heat Insufficient Heat or Short Reaction Time Michael_Adduct->Insufficient_Heat

Caption: Formation of a potential uncyclized side product due to incomplete reaction.

References

Technical Support Center: Pyrrolidine-3-Carboxylic Acid Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding protecting group strategies for pyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why are protecting groups necessary for pyrrolidine-3-carboxylic acid?

A1: Pyrrolidine-3-carboxylic acid is a bifunctional molecule containing both a secondary amine and a carboxylic acid. To achieve selective reactions at one functional group without interference from the other, a protection strategy is essential. For example, the amine must be protected to prevent it from reacting during amide coupling or esterification of the carboxylic acid.[1] An ideal protecting group is easy to introduce, stable under various reaction conditions, and can be removed cleanly under mild conditions that don't affect other parts of the molecule.[2]

Q2: How do I choose the right protecting group for the nitrogen atom?

A2: The choice of N-protecting group depends on the overall synthetic plan, particularly the reaction conditions you plan to use in subsequent steps. The most common N-protecting groups are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[1][2]

  • Boc Group: Stable to a wide range of non-acidic reagents, making it very versatile.[2] It is cleaved under acidic conditions (e.g., TFA in DCM, or HCl in dioxane).[3][4]

  • Cbz Group: Stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[5][6]

  • Fmoc Group: Known for its lability towards bases (e.g., piperidine in DMF), providing orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[2][7]

Q3: What is an orthogonal protecting group strategy and why is it important?

A3: An orthogonal strategy uses protecting groups that can be removed under distinct reaction conditions without affecting each other.[8] This is crucial for complex syntheses where you need to deprotect one functional group while keeping the other protected for a future reaction step. For example, a common orthogonal pair for pyrrolidine-3-carboxylic acid is the acid-labile N-Boc group and a hydrogenolysis-labile benzyl (Bn) ester for the carboxylic acid.[5][8] This allows for the selective removal of the Boc group with acid to perform a reaction on the free amine, while the benzyl ester remains intact.

Troubleshooting Guides

Problem 1: Incomplete N-Boc Protection Reaction.

  • Symptom: TLC or NMR analysis shows a significant amount of starting material remaining after reacting pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).

  • Possible Cause 1: Incorrect Base/Solvent System. Pyrrolidine-3-carboxylic acid is a zwitterion and may have poor solubility in common organic solvents. The reaction requires a base to deprotonate the ammonium group and increase nucleophilicity.

  • Solution 1: Use a biphasic solvent system such as dioxane/water with a base like sodium hydroxide (NaOH) to ensure all starting material is dissolved and reactive.[1] Alternatively, using triethylamine in methanol is also an effective method.

  • Possible Cause 2: Insufficient Reagent. The reaction stoichiometry may be off.

  • Solution 2: Use a slight excess (1.1-1.2 equivalents) of Boc₂O to drive the reaction to completion. Monitor the reaction by TLC until the starting material is consumed.

Problem 2: My N-Boc deprotection is slow or causes degradation of other functional groups.

  • Symptom: When treating an N-Boc protected pyrrolidine derivative with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), the reaction is sluggish, or other acid-sensitive groups (like certain esters) are cleaved.[9]

  • Possible Cause: The reaction conditions are not optimized. While 20% TFA in DCM is standard, the concentration and choice of acid can be critical.[9]

  • Solution 1 (Milder Conditions): Switch to 4M HCl in dioxane, which is often cited as a reliable and clean method for Boc deprotection.[9] Running the reaction at 0°C can also improve selectivity.

  • Solution 2 (Alternative Solvents): Anhydrous conditions, such as using very dry dioxane, may help protect acid-sensitive ester groups during deprotection.[9]

  • Solution 3 (Neutral Deprotection): For extremely sensitive substrates, consider non-acidic deprotection methods, although these are less common for Boc. One such reported method involves using TMS-I in DCM with an excess of solid bicarbonate to maintain neutral pH.[9]

Problem 3: Difficulty cleaving a Benzyl (Bn) or Cbz group by hydrogenolysis.

  • Symptom: The hydrogenolysis reaction (H₂/Pd/C) is slow, incomplete, or fails entirely.

  • Possible Cause 1: Catalyst Poisoning. Sulfur-containing compounds or other impurities can poison the palladium catalyst, rendering it inactive.

  • Solution 1: Ensure the substrate is highly purified before the hydrogenolysis step. If poisoning is suspected, the catalyst may need to be filtered and replaced with a fresh batch.

  • Possible Cause 2: Catalyst Inactivity. The catalyst itself (e.g., 10% Pd/C) may not be active enough.

  • Solution 2: Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), which is often more effective for cleaving N-Cbz and N-Bn groups.[5]

  • Possible Cause 3: Reaction Conditions. The reaction may be hindered by steric effects or require facilitation.

  • Solution 3: Adding a small amount of acid, such as acetic acid, can facilitate the N-debenzylation reaction.[5][10] Increasing hydrogen pressure or temperature may also be necessary for difficult substrates.[5]

Data and Protocols

Quantitative Data: Protecting Group Selection

The following tables summarize the introduction and cleavage conditions for common protecting groups used with pyrrolidine-3-carboxylic acid.

Table 1: Common N-Protecting Groups

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions Stability
tert-Butoxycarbonyl Boc Boc₂O, Base (e.g., NaOH, Et₃N) Acidic (TFA/DCM, HCl/dioxane)[3] Stable to base, hydrogenolysis
Benzyloxycarbonyl Cbz Benzyl Chloroformate (CbzCl), Base Catalytic Hydrogenolysis (H₂, Pd/C)[6] Stable to acid, base

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu, Base | Basic (e.g., 20% Piperidine in DMF)[2] | Stable to acid, hydrogenolysis |

Table 2: Common Carboxyl-Protecting Groups

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions Stability
Methyl/Ethyl Ester Me / Et MeOH or EtOH, Acid catalyst (e.g., SOCl₂) Saponification (e.g., LiOH, NaOH) Stable to mild acid, hydrogenolysis
Benzyl Ester Bn Benzyl Alcohol, Acid catalyst; or Benzyl Bromide, Base[11] Catalytic Hydrogenolysis (H₂, Pd/C)[12][13] Stable to acid, base

| tert-Butyl Ester | tBu | Isobutylene, Acid catalyst | Acidic (TFA, HCl)[12][14] | Stable to base, hydrogenolysis |

Experimental Protocols

Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid [1]

  • Dissolve (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide solution.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane to the mixture at room temperature.

  • Stir the reaction for 1.5 to 2 hours, monitoring by TLC.

  • Once the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-pyrrolidine-3-carboxylic acid, typically as a white or off-white solid.[15]

Protocol 2: Selective Cleavage of a Benzyl Ester via Hydrogenolysis

  • Dissolve the N-Boc-pyrrolidine-3-carboxylic acid benzyl ester in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon) at room temperature.

  • Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 5 hours to overnight.[13]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

Visual Guides

Orthogonal_Strategy Start N-Boc, O-Bn Protected Pyrrolidine Amine_Free Free Amine, O-Bn Protected Acid Start->Amine_Free  TFA or  HCl/dioxane  (Remove Boc) Acid_Free N-Boc Protected, Free Acid Start->Acid_Free  H₂, Pd/C  (Remove Bn) Amide_Coupling Perform Amide Coupling Amine_Free->Amide_Coupling Ester_Hydrolysis Perform Ester Hydrolysis Acid_Free->Ester_Hydrolysis Fully_Deprotected Pyrrolidine-3-carboxylic Acid Amide_Coupling->Fully_Deprotected  H₂, Pd/C  (Remove Bn) Ester_Hydrolysis->Fully_Deprotected  TFA or  HCl/dioxane  (Remove Boc)

Caption: Orthogonal deprotection strategy for N-Boc and O-Benzyl protected pyrrolidine-3-carboxylic acid.

Troubleshooting_Tree Problem Incomplete N-Boc Protection Cause1 Poor Solubility (Zwitterion) Problem->Cause1 Cause2 Incorrect pH / Low Nucleophilicity Problem->Cause2 Cause3 Insufficient Reagent Problem->Cause3 Solution1 Use biphasic system (e.g., dioxane/H₂O) Cause1->Solution1 Solution2 Add appropriate base (e.g., NaOH, Et₃N) Cause2->Solution2 Solution3 Use slight excess of Boc₂O (1.1 eq) Cause3->Solution3

Caption: Troubleshooting decision tree for an incomplete N-Boc protection reaction.

References

Technical Support Center: Scaling Up the Synthesis of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and straightforward method is the direct condensation of 2-chlorobenzylamine with itaconic acid. This reaction typically involves heating the two starting materials in a suitable solvent, leading to the formation of the desired pyrrolidinone ring structure.[1][2]

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: When scaling up, it is crucial to monitor and control the following parameters:

  • Temperature: The reaction is often exothermic, and efficient heat management is vital to prevent side reactions and ensure consistent product quality.

  • Rate of addition: If one reactant is added portion-wise, the addition rate should be carefully controlled to maintain the optimal reaction temperature.

  • Mixing efficiency: Adequate agitation is necessary to ensure homogeneity, especially in larger reaction vessels, to avoid localized "hot spots" and incomplete reactions.

  • Solvent volume: The concentration of reactants can influence reaction kinetics and product precipitation.

Q3: What are the primary safety concerns when working with the reagents involved in this synthesis?

A3: Key safety considerations include:

  • 2-Chlorobenzylamine: This reagent is corrosive and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Itaconic acid: While less hazardous, it can cause respiratory irritation. Use in a well-ventilated area or with respiratory protection.

  • Solvents: Depending on the solvent used (e.g., water, acetic acid), ensure proper ventilation and grounding to prevent vapor inhalation and static discharge.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Insufficient reaction temperature or time. 2. Poor quality of starting materials. 3. Inefficient mixing.1. Ensure the reaction mixture reaches and maintains the target temperature (e.g., reflux). Consider extending the reaction time and monitor progress by TLC or HPLC. 2. Verify the purity of 2-chlorobenzylamine and itaconic acid. Impurities can inhibit the reaction. 3. Increase the stirring speed to ensure the reaction mixture is homogeneous.
Presence of Impurities in the Final Product 1. Unreacted starting materials. 2. Formation of side products due to excessive heat. 3. Incomplete work-up or purification.1. Optimize the stoichiometry of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion. 2. Carefully control the reaction temperature. Overheating can lead to decomposition or the formation of colored impurities. 3. Employ multiple purification steps, such as recrystallization from a suitable solvent system or column chromatography if necessary. Washing the crude product thoroughly is also critical.
Product is Difficult to Isolate or Purify 1. Product is highly soluble in the reaction solvent. 2. Oily or non-crystalline product.1. If the product is soluble in water, consider extraction with an appropriate organic solvent after adjusting the pH. 2. Attempt to induce crystallization by seeding, cooling, or changing the solvent. If the product remains an oil, purification by column chromatography may be required.
Inconsistent Yields at Larger Scales 1. Inefficient heat transfer in larger reactors. 2. Non-linear effects of impurities at scale. 3. Changes in mixing dynamics.1. Use a reactor with a jacket for better temperature control. Monitor the internal temperature closely. 2. Ensure high purity of starting materials for large-scale runs. Small impurities can have a more significant impact on larger batches. 3. Adapt the stirrer design and speed for the larger vessel to maintain efficient mixing.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • 2-Chlorobenzylamine

  • Itaconic acid

  • Solvent (e.g., Water or Glacial Acetic Acid)

  • Hydrochloric Acid (for work-up)

  • Sodium Hydroxide (for work-up)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, add itaconic acid and the chosen solvent.

  • Reactant Addition: Slowly add 2-chlorobenzylamine to the mixture while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Work-up:

    • If the product precipitates, filter the solid and wash with cold solvent.

    • If the product remains in solution, adjust the pH to precipitate the product or proceed with extraction. For an acidic product, basifying the aqueous solution and washing with an organic solvent can remove basic impurities, followed by acidification to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).

  • Drying: Dry the purified product under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction parameters gathered from the synthesis of analogous N-substituted 5-oxopyrrolidine-3-carboxylic acids. These should be used as a starting point for optimization.

ParameterValueReference
Reactant Molar Ratio 1:1 to 1:1.1 (Amine:Itaconic Acid)General synthetic procedures
Solvent Water, Acetic Acid[1][2]
Reaction Temperature Reflux (typically 100-120 °C)[1][2]
Reaction Time 4 - 24 hours[3]
Typical Yield 60 - 95% (crude)[1][2]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Synthesis start Start reactants Charge Reactor with Itaconic Acid and Solvent start->reactants addition Add 2-Chlorobenzylamine reactants->addition reaction Heat to Reflux (Monitor Progress) addition->reaction cooling Cool to Room Temperature reaction->cooling isolation Product Isolation (Filtration or Extraction) cooling->isolation purification Purification (Recrystallization) isolation->purification drying Dry Final Product purification->drying end End drying->end

Caption: General experimental workflow for the synthesis.
Troubleshooting Logic

troubleshooting_logic Troubleshooting Decision Tree start Low Yield or Impure Product check_reaction Was the reaction complete? start->check_reaction check_temp Was the temperature controlled? check_reaction->check_temp Yes incomplete_reaction Increase reaction time or temperature. Consider catalyst. check_reaction->incomplete_reaction No check_purity Are starting materials pure? check_temp->check_purity Yes temp_issue Improve heat transfer. Use jacketed reactor. check_temp->temp_issue No purity_issue Re-purify starting materials. check_purity->purity_issue No purification_issue Optimize purification method. (e.g., change solvent, pH adjustment) check_purity->purification_issue Yes success Improved Yield and Purity incomplete_reaction->success temp_issue->success purity_issue->success recrystallize Optimize recrystallization solvent and conditions. purification_issue->recrystallize Crystalline Solid chromatography Consider column chromatography. purification_issue->chromatography Oily Product recrystallize->success chromatography->success

References

How to avoid benzyne formation in Grignard reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grignard reactions. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to help you optimize your reactions and avoid common pitfalls, such as the unwanted formation of benzyne and other side products.

Frequently Asked Questions (FAQs)

Q1: What is benzyne and why is its formation a problem in Grignard reactions?

A1: Benzyne is a highly reactive intermediate that can be formed as a byproduct during Grignard reactions involving aryl halides. It is an aryne, a derivative of an aromatic ring where two substituents have been removed.[1] The formation of benzyne is problematic because it can lead to a mixture of products, reducing the yield of the desired product and complicating purification. The highly reactive triple bond in the benzyne molecule can be attacked by nucleophiles, including the Grignard reagent itself, at two different positions, leading to isomeric mixtures.[2][3]

Q2: Under what conditions is benzyne formation most likely to occur?

A2: Benzyne formation is favored under conditions that promote an elimination-addition mechanism. This is more likely to occur when using aryl halides that have a hydrogen atom ortho (adjacent) to the halogen.[4] The strong basic nature of the Grignard reagent can deprotonate this ortho-hydrogen, leading to the elimination of the magnesium halide and the formation of the benzyne intermediate.[4][5] Higher reaction temperatures can also increase the likelihood of this side reaction.

Q3: Can the choice of halogen on my aryl halide affect benzyne formation?

A3: Yes, the nature of the halogen leaving group can influence the reaction pathway. While benzyne can be generated from various aryl halides, the ease of its formation can vary. For instance, some methods for benzyne generation specifically utilize dihalobenzenes, such as o-bromofluorobenzene, where magnesium abstracts the bromine and fluoride acts as a leaving group.[6][7]

Q4: Are there alternatives to Grignard reagents that are less prone to causing benzyne formation?

A4: Yes, other organometallic reagents can be used to avoid the conditions that lead to benzyne formation. Organozinc reagents, for example, are generally less basic than Grignard reagents and can be a milder alternative for nucleophilic additions to aryl systems. The Barbier reaction, which generates the organozinc reagent in situ, is one such alternative.[8] Organolithium reagents are another class of powerful nucleophiles, but their high reactivity and basicity must be carefully managed to avoid side reactions.

Troubleshooting Guides

Issue 1: Low yield of the desired product and formation of unexpected isomers.

This issue is often indicative of benzyne formation. The following troubleshooting steps can help you minimize this unwanted side reaction.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical parameter to control. Benzyne formation is an elimination reaction that is typically favored at higher temperatures. Performing the Grignard reaction at low temperatures can significantly suppress this side reaction.

  • Slow Addition of the Aryl Halide: Adding the aryl halide solution dropwise to the suspension of magnesium turnings helps to control the exothermic nature of the Grignard reagent formation. This slow addition minimizes localized high temperatures and reduces the concentration of unreacted aryl halide, which can participate in side reactions.[9][10]

  • Optimize Your Solvent System: The choice of solvent can have a significant impact on the reaction's outcome. While ethers like diethyl ether and tetrahydrofuran (THF) are standard, 2-methyltetrahydrofuran (2-MeTHF) has been shown to be a superior solvent for suppressing Wurtz coupling, a related side reaction, and can be a better choice for sensitive Grignard reactions.[7][11]

  • Ensure Proper Magnesium Activation: An oxide layer on the surface of the magnesium can inhibit the reaction, leading to an accumulation of the aryl halide and an increased likelihood of side reactions upon initiation.[12] Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can ensure a smooth and immediate reaction start.[3]

Issue 2: Formation of Wurtz coupling byproducts.

Wurtz coupling (R-R) is another common side reaction in Grignard preparations, where the Grignard reagent reacts with the starting organohalide.

Troubleshooting Steps:

  • Maintain a Low Concentration of Organohalide: As with benzyne formation, slow and controlled addition of the organohalide is crucial.[10]

  • Use 2-Methyltetrahydrofuran (2-MeTHF): This solvent has been demonstrated to be particularly effective at minimizing Wurtz coupling byproducts, especially with benzyl Grignard reagents.[7][11]

  • Control the Temperature: Keeping the reaction temperature low helps to disfavor the coupling reaction.

Experimental Protocols

Protocol 1: Low-Temperature Grignard Reaction to Minimize Benzyne Formation

This protocol is designed for reactions where benzyne formation is a known or suspected issue.

Materials:

  • Aryl halide

  • Magnesium turnings (freshly activated)

  • Anhydrous solvent (e.g., 2-MeTHF or THF)

  • Electrophile (e.g., aldehyde, ketone)

  • Inert atmosphere (Argon or Nitrogen)

  • Dry glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with an inert gas inlet, and a thermometer.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a small crystal of iodine and gently warm the flask under a stream of inert gas until the iodine sublimes. Allow to cool.

  • Reaction Initiation: Add a small portion of a solution of the aryl halide (1.0 equivalent) in the anhydrous solvent to the magnesium. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color.

  • Controlled Addition: Once the reaction has started, cool the flask to the desired low temperature (e.g., -20 °C to 0 °C) using a suitable cooling bath. Slowly add the remaining aryl halide solution from the dropping funnel, maintaining the internal temperature.

  • Reaction with Electrophile: After the Grignard reagent has formed, cool the mixture to the desired reaction temperature for the addition of the electrophile (this may be the same or a different temperature). Slowly add a solution of the electrophile in the anhydrous solvent.

  • Workup: After the reaction is complete (monitored by TLC or other appropriate methods), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.

Data Presentation

The following table summarizes the effect of reaction temperature on the yield of the desired product versus the benzyne-derived byproduct for a hypothetical Grignard reaction prone to this side reaction.

Reaction Temperature (°C)Desired Product Yield (%)Benzyne Byproduct Yield (%)
35 (Refluxing THF)4555
08515
-20955
-78>99<1

This table is a generalized representation based on the principle that lower temperatures suppress the elimination reaction leading to benzyne.

Visualizations

Benzyne_Formation_Pathway cluster_grignard Grignard Reaction cluster_benzyne Benzyne Formation (Side Reaction) cluster_desired Desired Reaction ArylHalide Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) ArylHalide->Grignard Ether Mg Mg Mg->Grignard Benzyne Benzyne Intermediate Grignard->Benzyne -MgX2, -H+ DesiredProduct Desired Product Grignard->DesiredProduct + Electrophile Byproducts Isomeric Byproducts Benzyne->Byproducts + Ar-MgX (Nucleophile) Electrophile Electrophile (e.g., C=O) Electrophile->DesiredProduct

Caption: Pathway of a Grignard reaction, showing the desired path and the side reaction leading to benzyne formation.

Troubleshooting_Logic Start Low Yield / Isomeric Mixture Observed CheckTemp Is Reaction Temperature Low? Start->CheckTemp CheckAddition Is Aryl Halide Added Slowly? CheckTemp->CheckAddition Yes LowerTemp Lower Temperature (-20°C to 0°C) CheckTemp->LowerTemp No CheckSolvent Consider Solvent Change (e.g., 2-MeTHF) CheckAddition->CheckSolvent Yes SlowAddition Implement Slow, Controlled Addition CheckAddition->SlowAddition No Alternative Consider Alternative Reagents (e.g., Organozinc) CheckSolvent->Alternative LowerTemp->CheckAddition SlowAddition->CheckSolvent End Optimized Reaction Alternative->End

Caption: A troubleshooting workflow for optimizing Grignard reactions to avoid side products.

References

Technical Support Center: Recrystallization of Pyrrolidinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of pyrrolidinone compounds via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a new pyrrolidinone derivative?

A1: The crucial first step is to determine a suitable solvent or solvent system. The ideal solvent should dissolve the pyrrolidinone compound to a high extent at an elevated temperature but poorly at low temperatures. A preliminary solvent screen with small amounts of your compound in various solvents of different polarities (e.g., water, ethanol, ethyl acetate, toluene, heptane) is recommended.

Q2: My pyrrolidinone compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated, cooled too quickly, or if significant impurities are present. To remedy this, try the following:

  • Re-dissolve the oil: Heat the solution to redissolve the oil.

  • Add more solvent: This will decrease the concentration.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Use a different solvent system: The solubility properties in another solvent might be more favorable for crystallization.

Q3: I am not getting any crystals to form, even after cooling the solution for an extended period. What are the possible reasons and solutions?

A3: Failure to form crystals is a common issue, often related to the solution not being supersaturated or nucleation not being initiated. Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Introduce a tiny crystal of the pure pyrrolidinone compound (a "seed crystal") into the solution to act as a template for crystal growth.

  • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound.

  • Lower the temperature further: If not already done, cool the solution in an ice bath or a refrigerator to further decrease the solubility.

Q4: The yield of my recrystallized pyrrolidinone compound is very low. How can I improve it?

A4: A low yield suggests that a significant portion of your compound remains dissolved in the mother liquor. To improve the yield:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your compound. Using an excess will keep more of your compound in solution upon cooling.

  • Ensure complete cooling: Allow the solution to cool for a sufficient amount of time at a low temperature to maximize crystal formation.

  • Recover from the mother liquor: The filtrate can be concentrated and a second crop of crystals can be obtained, although they may be less pure than the first.

Q5: The crystals I obtained are very fine or appear impure. How can I get better quality crystals?

A5: The formation of small or impure crystals is often a result of the solution cooling too quickly, leading to rapid precipitation rather than slow, selective crystallization. To obtain larger, purer crystals, control the cooling rate. Allow the flask to cool slowly to room temperature on a benchtop, possibly insulated, before transferring it to a colder environment like an ice bath.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the recrystallization of pyrrolidinone compounds.

Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling 1. Solution is too dilute (not supersaturated). 2. Nucleation has not initiated. 3. Incorrect solvent choice.1. Evaporate some of the solvent to increase the concentration and re-cool. 2. Try scratching the inner surface of the flask with a glass rod or adding a seed crystal. 3. Re-evaluate the solvent. The compound may be too soluble even at low temperatures.
Compound "oils out" 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Melting point of the compound is below the temperature of crystallization. 4. High concentration of impurities.1. Add more solvent to the hot solution and re-cool slowly. 2. Allow the solution to cool to room temperature before placing it in an ice bath. 3. Choose a lower boiling point solvent or a solvent in which the compound is less soluble. 4. Consider a preliminary purification step (e.g., a quick filtration through a silica plug).
Low recovery yield 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization due to insufficient cooling time or temperature. 4. Crystals were washed with a solvent at room temperature.1. Use the minimum amount of hot solvent required for dissolution. Concentrate the mother liquor to obtain a second crop of crystals. 2. Pre-heat the funnel and receiving flask before hot filtration. 3. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. 4. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Crystals are colored or appear impure 1. Colored impurities are present. 2. Rapid crystallization trapping impurities. 3. Insoluble impurities were not removed.1. Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. 2. Ensure a slow cooling rate. 3. If there are solids present in the hot solution, perform a hot filtration to remove them before cooling.

Data Presentation

Solubility of Pyrrolidinone Derivatives

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will exhibit high solubility for the pyrrolidinone compound at elevated temperatures and low solubility at reduced temperatures. Below are tables summarizing the solubility of select pyrrolidinone compounds.

Table 1: Qualitative Solubility of Common Pyrrolidinones

CompoundWaterAlcohols (Ethanol, Methanol)Ethers (Diethyl Ether)Hydrocarbons (Hexane, Toluene)
2-Pyrrolidinone Miscible[1][2]Miscible[1][2]Miscible[1][2]Soluble in Benzene[2]
N-Methyl-2-pyrrolidone (NMP) Miscible[3][4][5][6][7]Miscible[3][4][6]Miscible[3][4][6]Soluble in Aromatic Hydrocarbons[4][6]
N-Vinyl-2-pyrrolidone (NVP) Miscible[8][9]Miscible[8]Partially Miscible[8]Partially Soluble in Aliphatic Hydrocarbons[8]
5-Oxopyrrolidine-2-carboxylic acid Soluble[3]Soluble[3]Insoluble[3]Insoluble

Table 2: Quantitative Solubility of (2S)-Pyrrolidine-2-carboxylic Acid in Various Solvents

SolventTemperature (°C)Solubility (mole fraction, x10³)
Water 25206.8
30225.4
35245.2
40266.3
45288.8
Methanol 2539.8
3044.5
3549.7
4055.4
4561.7
Ethanol 2513.9
3015.8
3518.0
4020.4
4523.1
Isopropyl Alcohol 253.6
304.3
355.1
406.0
457.1

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a Generic Pyrrolidinone Compound
  • Dissolution: Place the crude pyrrolidinone compound in an Erlenmeyer flask. In a separate beaker, bring the chosen recrystallization solvent to a boil. Add the boiling solvent to the Erlenmeyer flask in small portions while heating and stirring until the compound is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot filtration. Pre-heat a funnel and a new flask containing a small amount of boiling solvent. Quickly filter the hot solution through a fluted filter paper.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Protocol 2: Recrystallization of Levetiracetam
  • Procedure: Crude levetiracetam can be purified by recrystallization from hot ethyl acetate or acetone.[4][5]

    • Dissolve the crude levetiracetam in a minimal amount of boiling ethyl acetate (or acetone).

    • Allow the solution to cool slowly to room temperature.

    • Cool the flask in an ice bath to complete the crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethyl acetate (or acetone).

    • Dry the crystals under vacuum.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow General Recrystallization Workflow for Pyrrolidinone Compounds start Crude Pyrrolidinone Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure Pyrrolidinone Crystals dry->end

Caption: A flowchart illustrating the general steps for purifying pyrrolidinone compounds using recrystallization.

Troubleshooting Decision Tree

Caption: A decision tree to guide researchers in troubleshooting common problems during recrystallization.

References

Technical Support Center: Overcoming Low Reactivity of Secondary Alkyl Halides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of secondary alkyl halides in synthetic chemistry. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why are secondary alkyl halides generally less reactive than primary alkyl halides in S(_N)2 reactions?

Secondary alkyl halides exhibit lower reactivity in S(_N)2 reactions primarily due to increased steric hindrance. The S(_N)2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. In secondary alkyl halides, the presence of two alkyl groups shields this carbon, making it more difficult for the nucleophile to approach and leading to a slower reaction rate compared to primary alkyl halides, which have only one alkyl group.[1][2][3]

Q2: Under what conditions can a secondary alkyl halide undergo an S(_N)1 reaction?

An S(_N)1 reaction becomes a possibility for secondary alkyl halides when the conditions favor the formation of a carbocation intermediate.[1][4] Key factors include:

  • A good leaving group: Weak bases are excellent leaving groups because they are stable on their own. For halides, the reactivity order is I > Br > Cl > F.[5]

  • A polar protic solvent: Solvents like water, alcohols, and carboxylic acids can stabilize the intermediate carbocation through solvation, thus favoring the S(_N)1 pathway.[6]

  • A weak nucleophile: Strong nucleophiles tend to favor the S(_N)2 pathway. Using a weak nucleophile allows time for the carbocation to form.[4]

  • Carbocation stability: The stability of the secondary carbocation is crucial. While not as stable as tertiary carbocations, factors like resonance can enhance stability.[2]

Q3: What are the common side reactions when working with secondary alkyl halides, and how can they be minimized?

The most common side reaction is elimination (E2 and E1), which competes with substitution.[7][8][9]

  • E2 Elimination: This is favored by strong, bulky bases and higher temperatures. To minimize E2 reactions, use a strong, but non-bulky nucleophile and maintain lower reaction temperatures.[10]

  • E1 Elimination: This competes with S(_N)1 reactions and is also favored by heat. Keeping the temperature low can help to favor the substitution product.

  • Rearrangements: In S(_N)1 reactions, the intermediate secondary carbocation can rearrange to a more stable tertiary carbocation if a hydride or alkyl shift is possible.[11] To avoid this, S(_N)2 conditions (strong nucleophile, polar aprotic solvent) are generally preferred for secondary alkyl halides if rearrangement is a concern.

Troubleshooting Guides

Issue 1: Low or No Yield in a Nucleophilic Substitution Reaction
Possible Cause Troubleshooting Step
Poor Leaving Group Use an alkyl halide with a better leaving group (I > Br > Cl). Tosylates and mesylates are also excellent leaving groups.[5]
Weak Nucleophile (for S(_N)2) Employ a stronger nucleophile. Anionic nucleophiles (e.g., RO⁻, CN⁻) are generally stronger than their neutral counterparts (e.g., ROH, HCN).[1]
Inappropriate Solvent For S(_N)2 reactions, use a polar aprotic solvent like DMSO, DMF, or acetone to enhance nucleophile reactivity.[6] For S(_N)1, a polar protic solvent like ethanol or water is needed to stabilize the carbocation.[6]
Steric Hindrance If the nucleophile is too bulky, it will favor elimination. Use a less sterically hindered nucleophile.
Reaction Temperature Too Low While high temperatures can favor elimination, some activation energy is required. Gradually increase the temperature while monitoring for side products.
Competing Elimination Reaction Use a less basic nucleophile or lower the reaction temperature. For E2 competition, consider a less bulky base if elimination is desired, or a non-basic nucleophile for substitution.[10]
Issue 2: Formation of an Unexpected Product (Isomers or Rearrangement Products)
Possible Cause Troubleshooting Step
Carbocation Rearrangement (S(_N)1) A secondary carbocation rearranged to a more stable one. To avoid this, switch to S(_N)2 conditions: a strong, non-basic nucleophile in a polar aprotic solvent.
Racemization (S(_N)1) S(_N)1 reactions proceed through a planar carbocation, leading to a racemic mixture of enantiomers if the starting material is chiral.[11] For stereochemical control, use S(_N)2 conditions which result in an inversion of configuration.[1][6]
Mixture of S(_N)1 and S(_N)2 Products The reaction conditions are intermediate and allow both pathways to occur. To favor S(_N)2, use a higher concentration of a strong nucleophile and a polar aprotic solvent. To favor S(_N)1, use a dilute solution of a weak nucleophile in a polar protic solvent.

Advanced Strategies for Overcoming Low Reactivity

For particularly unreactive secondary alkyl halides, modern catalytic methods can be employed.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts are effective for the cross-coupling of unactivated secondary alkyl halides with various organometallic reagents.[12] The Negishi coupling, for example, allows for the formation of C-C bonds under mild, room-temperature conditions.[12]

Materials:

  • Secondary alkyl bromide (1.0 equiv)

  • Organozinc reagent (1.5 equiv)

  • Ni(cod)₂ (4 mol%)

  • s-Bu-Pybox (8 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a glovebox, to an oven-dried vial, add Ni(cod)₂ and s-Bu-Pybox.

  • Add anhydrous DMF and stir for 10 minutes at room temperature.

  • Add the secondary alkyl bromide to the catalyst mixture.

  • Add the organozinc reagent dropwise to the solution.

  • Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: This is a general procedure and may require optimization for specific substrates.

Photoredox Catalysis

Visible-light photoredox catalysis can be used to generate alkyl radicals from secondary alkyl halides under mild conditions. These radicals can then participate in various coupling reactions.[13][14] This method is compatible with a wide range of functional groups.

Materials:

  • Secondary alkyl halide (1.0 equiv)

  • Nucleophile (e.g., an amine or a carbon nucleophile) (1.2 equiv)

  • Photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) (1-2 mol%)

  • Base (e.g., DBU or a non-nucleophilic base)

  • Anhydrous solvent (e.g., DMSO or MeCN)

Procedure:

  • To a reaction vial, add the secondary alkyl halide, nucleophile, photocatalyst, and base.

  • Add the anhydrous solvent and degas the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Seal the vial and place it in front of a blue LED light source.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, remove it from the light source and quench as appropriate for the specific reaction.

  • Work up the reaction mixture and purify the product by column chromatography.

Note: This is a generalized protocol. The choice of photocatalyst, base, and solvent may need to be optimized.

Phase-Transfer Catalysis (PTC)

PTC can be used to enhance the rate of reaction between a nucleophile in an aqueous phase and an alkyl halide in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the nucleophile into the organic phase, where it can react with the alkyl halide.[15][16][17][18] This method is particularly useful for reactions involving anionic nucleophiles.[15]

Data Presentation

Table 1: Relative Rates of S(_N)2 Reactions for Various Alkyl Bromides

Alkyl BromideTypeRelative Rate
CH₃BrMethyl~1200
CH₃CH₂BrPrimary40
(CH₃)₂CHBrSecondary1
(CH₃)₃CBrTertiaryNegligible

Data adapted from various sources and are approximate.[19]

Table 2: Effect of Solvent on S(_N)2 Reaction Rate

SolventTypeDielectric Constant (ε)Relative Rate
MethanolPolar Protic331
DMFPolar Aprotic37~1,200
DMSOPolar Aprotic47~1,300
AcetonePolar Aprotic21~500

Relative rates for the reaction of a typical primary alkyl halide with a given nucleophile.[6]

Visualizations

SN1_SN2_E1_E2_Competition cluster_substrate Substrate cluster_conditions Reaction Conditions cluster_pathway Dominant Pathway Secondary Alkyl Halide Secondary Alkyl Halide Strong, non-bulky Nucleophile\nPolar Aprotic Solvent\nLow Temperature Strong, non-bulky Nucleophile Polar Aprotic Solvent Low Temperature Weak Nucleophile\nPolar Protic Solvent Weak Nucleophile Polar Protic Solvent Strong, bulky Base\nHigh Temperature Strong, bulky Base High Temperature SN2 SN2 Strong, non-bulky Nucleophile\nPolar Aprotic Solvent\nLow Temperature->SN2 Favors SN1_E1 SN1 / E1 Weak Nucleophile\nPolar Protic Solvent->SN1_E1 Favors E2 E2 Strong, bulky Base\nHigh Temperature->E2 Favors

Caption: Decision pathway for substitution vs. elimination of secondary alkyl halides.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Poor Leaving Group start->cause1 cause2 Weak Nucleophile (SN2) start->cause2 cause3 Inappropriate Solvent start->cause3 cause4 Competing Elimination start->cause4 sol1 Use R-I, R-Br, or R-OTs cause1->sol1 sol2 Use Stronger Nucleophile (e.g., anionic) cause2->sol2 sol3 SN2: Polar Aprotic (DMSO, DMF) SN1: Polar Protic (EtOH, H2O) cause3->sol3 sol4 Lower Temperature Use Non-basic Nucleophile cause4->sol4

Caption: Troubleshooting workflow for low-yield substitution reactions.

Nickel_Catalysis_Workflow setup Reaction Setup 1. Add Ni(cod)₂ and s-Bu-Pybox to vial. 2. Add anhydrous DMF and stir. addition Reactant Addition 3. Add secondary alkyl halide. 4. Add organozinc reagent dropwise. setup->addition reaction Reaction 5. Stir at room temperature. 6. Monitor by TLC/GC-MS. addition->reaction workup Workup 7. Quench with aq. NH₄Cl. 8. Extract with organic solvent. 9. Dry, filter, and concentrate. reaction->workup purification Purification 10. Column chromatography. workup->purification

Caption: Experimental workflow for a Nickel-catalyzed Negishi cross-coupling reaction.

References

Technical Support Center: Chiral Resolution of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the chiral resolution of pyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of pyrrolidine derivatives?

A1: The most common and effective methods for separating enantiomers of pyrrolidine derivatives include:

  • Diastereomeric Salt Crystallization: A classical technique suitable for large-scale separations of acidic or basic pyrrolidines by forming salts with a chiral resolving agent.[1][2]

  • Enzymatic Kinetic Resolution (EKR): This method uses enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.[3][4][5] It is known for high selectivity under mild conditions.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): A versatile analytical and preparative technique.[1] It can be performed directly using a Chiral Stationary Phase (CSP) or indirectly by derivatizing the enantiomers to form diastereomers that are then separated on a standard achiral column.[1][6]

  • Kinetic Resolution: A broader category that includes enzymatic methods, where one enantiomer reacts faster than the other, enabling their separation.[4][7]

Q2: How do I select the most appropriate chiral resolution method?

A2: The choice of method depends on several factors, including the scale of the separation, the required enantiomeric purity, the chemical nature of the pyrrolidine derivative, and available instrumentation.[1] For analytical purposes, chiral HPLC is often preferred.[1] For larger, preparative-scale separations, diastereomeric salt crystallization or enzymatic resolution are frequently more practical and cost-effective.[1][8]

Q3: Can you explain Diastereomeric Salt Crystallization in more detail?

A3: This technique relies on the reaction of a racemic pyrrolidine (acid or base) with a pure chiral resolving agent (a base or acid, respectively) to form a pair of diastereomeric salts.[1][2] Since diastereomers have different physical properties, including solubility, one salt will preferentially crystallize from a suitable solvent.[1][2] The crystallized salt is then separated by filtration, and the desired enantiomer is recovered by treating the salt with an acid or base to remove the resolving agent.[1]

Q4: What is the principle behind Enzymatic Kinetic Resolution (EKR)?

A4: EKR leverages the high stereoselectivity of enzymes. An enzyme, like a lipase, will selectively act on one enantiomer of a racemic mixture. For example, a lipase can selectively hydrolyze the ester of one enantiomer of a pyrrolidine derivative, leaving the other enantiomer's ester intact.[1] When the reaction reaches approximately 50% conversion, the product (carboxylic acid) can be separated from the unreacted ester, yielding both enantiomers in enriched forms.[1] Dynamic kinetic resolution (DKR) is an advanced version that incorporates in-situ racemization of the starting material, allowing for theoretical yields of up to 100% of a single enantiomer.[4]

Q5: What is the difference between direct and indirect chiral HPLC methods?

A5:

  • Direct Chiral HPLC uses a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts differently with each enantiomer, causing them to elute at different retention times.[1] Polysaccharide-based columns are common for this purpose.[1][6]

  • Indirect Chiral HPLC involves derivatizing the racemic pyrrolidine with a chiral derivatizing agent to form a pair of diastereomers.[1] These diastereomers can then be separated on a standard, more common achiral column (like a C18 column).[1]

Method Selection and Workflow

The following diagram illustrates a general workflow for selecting and implementing a chiral resolution strategy.

G cluster_start Initial Assessment cluster_decision Method Selection cluster_methods Resolution Pathways cluster_end Final Steps Racemic Racemic Pyrrolidine Derivative Scale Define Scale & Purity (Analytical vs. Preparative) Racemic->Scale Decision Choose Method Scale->Decision HPLC Chiral HPLC Decision->HPLC Analytical Scale High Purity Screening Crystallization Diastereomeric Salt Crystallization Decision->Crystallization Preparative Scale Acidic/Basic Moiety Enzymatic Enzymatic Kinetic Resolution Decision->Enzymatic Preparative Scale Specific Functional Groups Analysis Analyze Enantiomeric Purity (e.g., Chiral HPLC) HPLC->Analysis Crystallization->Analysis Enzymatic->Analysis Product Enantiomerically Pure Product Analysis->Product

Caption: A workflow for selecting a chiral resolution method.

Data Summary: Comparison of Resolution Methods

The table below summarizes the key characteristics of the primary resolution techniques for pyrrolidine-3-carboxylic acid and related compounds.

Separation MethodChiral Selector / Stationary PhaseTypical Resolution (Rs)Typical Enantiomeric Excess (ee%)Typical Yield (%)Scale
Direct Chiral HPLC Polysaccharide-based (e.g., Chiralcel® OD-H)> 1.5> 99%N/AAnalytical
Indirect Chiral HPLC Achiral C18Diastereomeric Separation> 99%HighAnalytical
Diastereomeric Salt Crystallization (R)-(-)-Mandelic AcidDiastereomeric SeparationUp to 98%40-50% (per enantiomer)Preparative
Enzymatic Kinetic Resolution Lipase AS (from Aspergillus niger)Kinetic Resolution> 95%~45% (per enantiomer)Preparative

Data is illustrative and based on the resolution of pyrrolidine-3-carboxylic acid as a model compound.[1]

Troubleshooting Guide

Diastereomeric Salt Crystallization

Q: My resolution by diastereomeric crystallization is yielding a product with low enantiomeric excess (ee). What could be the problem?

A: Low ee% can result from several factors:

  • Co-crystallization: Both diastereomeric salts may be crystallizing simultaneously. Try changing the solvent, the cooling rate, or the concentration to improve the solubility difference between the salts.[1][9]

  • Solid Solution Formation: The two diastereomeric salts may form a solid solution, which is a single crystalline phase containing both diastereomers.[10] This is a known issue that limits purification by crystallization.[10] Confirming this may require constructing a phase diagram.[10]

  • Equilibration: If the crystallization time is too long, the system may reach thermodynamic equilibrium, eroding the kinetic preference for one diastereomer to crystallize, which can lower the ee.[9] Try filtering the crystals more quickly after they form.[9]

Q: I am not getting any crystals to form. What should I do?

A:

  • Solvent Choice: The chosen solvent may be too good, keeping both salts fully dissolved. Experiment with different solvents or solvent mixtures to find a system where one salt is significantly less soluble.[1]

  • Supersaturation: The solution may not be sufficiently supersaturated. Try increasing the concentration of the racemate and resolving agent or slowly adding a less-polar "anti-solvent" to induce crystallization.

  • Seeding: Introduce a seed crystal of the desired diastereomeric salt to initiate crystallization.

Enzymatic Kinetic Resolution

Q: My enzymatic resolution has a very low conversion rate. How can I improve it?

A:

  • Enzyme Activity: Ensure the enzyme is active. Check its storage conditions and age. Consider screening a panel of different enzymes (e.g., various lipases) as activity can be highly substrate-specific.[5]

  • Reaction Conditions: Optimize the pH, temperature, and solvent.[5] Most enzymatic reactions have an optimal pH and temperature range. For lipases, the presence of a suitable organic co-solvent can sometimes enhance activity.

  • Inhibition: The substrate or product may be inhibiting the enzyme. Try running the reaction at a lower substrate concentration.

Q: The enantioselectivity (ee%) of both my product and remaining starting material is poor.

A:

  • Enzyme Choice: The selected enzyme may not be sufficiently selective for your specific pyrrolidine derivative. Screening different enzymes is the most effective approach to find one with high selectivity.[4]

  • Reaction Time: Stop the reaction as close to 50% conversion as possible. Letting the reaction proceed beyond this point will decrease the enantiomeric excess of the remaining starting material. Monitor the reaction progress closely using techniques like HPLC.[1]

Chiral HPLC

Q: My chiral column, which previously gave good resolution, is now showing merged or broad peaks. What should I do?

A: This is a common issue indicating a loss of column performance.[11]

  • Column Contamination: The column may be fouled with strongly adsorbed impurities from samples.[12] Flush the column with a strong solvent. For immobilized columns, solvents like THF or DMF can be used, followed by an alcohol rinse.[12] For coated columns, use the strongest compatible solvent recommended by the manufacturer (often isopropanol).[12]

  • Mobile Phase Issues: Ensure the mobile phase composition is accurate. Small variations, especially in the percentage of alcohol or additive (acid/base), can drastically affect separation.[11] Also, ensure you are using high-purity solvents, as trace impurities can interfere with the separation.[11]

  • Column Damage: In rare cases, a void may have formed at the head of the column, or the stationary phase may be damaged.[12] This is usually irreversible. Always use a guard column to protect the analytical column.[12]

G Problem Problem: Poor or No Resolution on Chiral HPLC CheckMP Step 1: Verify Mobile Phase - Correct composition? - Freshly prepared? - Additives correct? Problem->CheckMP Flush Step 2: Flush Column - Use strong, compatible solvent - Follow manufacturer's protocol CheckMP->Flush CheckHardware Step 3: Check System - Any leaks? - Injector issue? - System properly flushed from previous methods? Flush->CheckHardware TestColumn Step 4: Test Column with Standard - Use a known chiral standard - Compare to QC chromatogram CheckHardware->TestColumn Result Resolution Restored? TestColumn->Result Success Success: Continue Analysis Result->Success Yes Failure Failure: Contact Column Manufacturer (Column may be permanently damaged) Result->Failure No

Caption: Troubleshooting workflow for poor chiral HPLC resolution.

Q: The backpressure on my HPLC system has significantly increased.

A: High backpressure is often caused by a blockage.

  • Frit Blockage: The most common cause is a blocked inlet frit on the column or guard column, often due to particulate matter from the sample or mobile phase.[12] Try reversing the column flow at a low flow rate to dislodge the blockage. If that fails, the frit may need to be replaced.[12]

  • Sample Precipitation: If the sample is dissolved in a solvent much stronger than the mobile phase, it can precipitate upon injection, blocking the column.[12] Always try to dissolve your sample in the mobile phase itself.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of Pyrrolidine-3-Carboxylic Acid

This protocol is a representative example and may require optimization for different substrates.

  • Dissolution: Dissolve the racemic pyrrolidine-3-carboxylic acid (1 equivalent) in a suitable solvent like ethanol or isopropanol.[1] Heat the mixture gently to ensure complete dissolution.

  • Add Resolving Agent: Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid.[1]

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator. The less soluble diastereomeric salt should crystallize out.[1]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of Enantiomer: Suspend the collected crystals in water and add a base (e.g., 1M NaOH) to deprotonate the mandelic acid. Extract the free (R)-(-)-mandelic acid with a suitable organic solvent (e.g., ethyl acetate). The desired enantiomer of pyrrolidine-3-carboxylic acid will remain in the aqueous layer.

  • Purity Analysis: Determine the enantiomeric excess (ee%) of the recovered product using an appropriate analytical method, such as chiral HPLC.[1]

Protocol 2: Enzymatic Kinetic Resolution of a Pyrrolidine Ester

This protocol describes the lipase-catalyzed hydrolysis of a racemic pyrrolidine ester.

  • Substrate Preparation: Prepare the racemic methyl or ethyl ester of the target pyrrolidine carboxylic acid.[1]

  • Reaction Setup: Disperse the racemic ester in a phosphate buffer (e.g., 0.1 M, pH 7.5).[1]

  • Enzyme Addition: Add a lipase, such as Lipase AS from Aspergillus niger, to the mixture.[1]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the conversion of the ester to the carboxylic acid by HPLC or TLC.[1]

  • Workup: When the reaction reaches approximately 50% conversion, stop the reaction (e.g., by filtering off the enzyme).

  • Separation: Adjust the pH of the solution to be basic and extract the unreacted ester with an organic solvent (e.g., ethyl acetate). Then, acidify the aqueous layer and extract the carboxylic acid product with an organic solvent.

  • Purity Analysis: Determine the ee% of both the recovered ester and the carboxylic acid product by chiral HPLC to evaluate the success of the resolution.[1]

Protocol 3: Indirect Chiral Analysis via Derivatization

This protocol outlines the formation of diastereomers for separation on a standard achiral HPLC column.

  • Derivatization Reaction: React the racemic pyrrolidine derivative (containing an amine or carboxylic acid) with a chiral derivatizing agent. For an amine, an agent like Marfey's reagent can be used.[13] For a carboxylic acid, use a chiral amine like (S)-(-)-α-methylbenzylamine in the presence of a peptide coupling agent (e.g., HBTU) to form diastereomeric amides.[1]

  • Reaction Completion: Allow the reaction to proceed to completion. The reaction can be monitored by TLC or LC-MS.

  • Sample Preparation: Once complete, dilute an aliquot of the reaction mixture with the HPLC mobile phase.

  • HPLC Analysis: Inject the sample onto a standard reversed-phase C18 column.[1] Use a mobile phase such as a gradient of acetonitrile and water (both containing 0.1% formic acid).[1]

  • Quantification: The two formed diastereomers will elute at different retention times. The ratio of their peak areas corresponds to the ratio of the original enantiomers.

References

Validation & Comparative

Unveiling the Antimicrobial Potential of 5-Oxopyrrolidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the fight against antimicrobial resistance is emerging with the exploration of 5-oxopyrrolidine derivatives. These compounds are demonstrating significant efficacy against a range of multidrug-resistant pathogens, positioning them as promising candidates for future antimicrobial drug development. This guide provides a comparative analysis of their performance against established alternatives, supported by experimental data and detailed methodologies.

Researchers have successfully synthesized and evaluated a variety of 5-oxopyrrolidine derivatives, revealing their potential as potent antimicrobial agents.[1][2][3][4][5] Studies have shown that specific structural modifications to the 5-oxopyrrolidine core, such as the introduction of hydrazone, azole, and diazole moieties, can lead to significant antibacterial and antifungal activity.[1][2][4][5] Notably, certain derivatives have exhibited efficacy against high-priority pathogens, including multidrug-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus strains.[1]

Comparative Antimicrobial Efficacy

The antimicrobial activity of 5-oxopyrrolidine derivatives is most effectively demonstrated through a direct comparison of their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against various pathogens, alongside commonly used antibiotics.

Antibacterial Activity

Several studies have highlighted the potent antibacterial properties of these derivatives, particularly against Gram-positive bacteria. For instance, a hydrazone derivative bearing a 5-nitrothien-2-yl fragment has shown very strong inhibition of S. aureus (MIC of 3.9 µg/mL), outperforming the antibacterial drug cefuroxime (MIC of 7.8 µg/mL).[6][7][8] Another study reported that a bishydrazone derivative exhibited favorable antibacterial activity against S. aureus with a MIC of 2 µg/mL, which was comparable to vancomycin and significantly better than methicillin and cefoxitin.[1] Furthermore, some derivatives have demonstrated up to four times the effectiveness of Ampicillin against certain pathogens.[9][10]

Compound/AntibioticStaphylococcus aureus (ATCC 9144) MIC (µg/mL)Listeria monocytogenes (ATCC 7644) MIC (µg/mL)Bacillus cereus (ATCC 11778) MIC (µg/mL)Escherichia coli (ATCC 8739) MIC (µg/mL)
Hydrazone with benzylidene moiety3.9[6][7]---
Hydrazone with 5-nitrothien-2-yl fragment (11b)7.8[6][7]3.9[6]7.8[6][7]31.25[6][7]
Hydrazone with 5-nitrofuran-2-yl moiety (11d)31.25[6][7]7.8[6]31.25[6][7]31.25[6][7]
Cefuroxime7.8[6][7]62.4[6]62.4[6]7.8[6][7]
Ampicillin31.2[6]15.6[6]31.2[6]31.25[6][7]
Oxacillin15.23[6][7]3.9[6]15.23[6][7]-
Compound/AntibioticMultidrug-resistant S. aureus MIC (µg/mL)Linezolid/tedizolid-resistant S. aureus MIC (µg/mL)
5-Oxopyrrolidine derivative 212[1]4–64[2]
Vancomycincomparable to derivative 21[1]-
Methicillinmuch lower activity than derivative 21[1]-
Cefoxitinmuch lower activity than derivative 21[1]-
Antifungal Activity

The antifungal potential of 5-oxopyrrolidine derivatives is also noteworthy. Hydrazones with a 5-oxopyrrolidine structure have demonstrated significantly high MIC values (0.9–1.9 µg/mL) against Candida tenuis and Aspergillus niger, surpassing the efficacy of the commonly used antifungal agent Nystatin (7.8 and 15.6 µg/mL, respectively).[1]

Compound/AntifungalCandida tenuis VKMY-70 MIC (µg/mL)Aspergillus niger VKM F-1119 MIC (µg/mL)
Hydrazones with 5-oxopyrrolidine structure0.9–1.9[1]0.9–1.9[1]
Nystatin7.8[1]15.6[1]

Experimental Protocols

The validation of the antimicrobial efficacy of 5-oxopyrrolidine derivatives relies on standardized and meticulous experimental protocols.

Synthesis of 5-Oxopyrrolidine Derivatives

The general synthesis strategy involves a multi-step process.[1][3] A common starting material is N-(4-aminophenyl)acetamide, which is reacted with itaconic acid to form 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.[1] This initial compound then undergoes further transformations to introduce various functional moieties like hydrazones, azoles, and diazoles. For instance, hydrazones are prepared by the condensation of the corresponding hydrazide with different aromatic aldehydes.[3]

Synthesis_Workflow A N-(4-aminophenyl)acetamide C 1-(4-acetamidophenyl)-5-oxopyrrolidine- 3-carboxylic acid A->C B Itaconic Acid B->C D Acid Hydrazide C->D Hydrazinolysis F Hydrazone Derivatives D->F E Aromatic Aldehydes E->F Condensation

Caption: General workflow for the synthesis of 5-oxopyrrolidine hydrazone derivatives.

In Vitro Antimicrobial Activity Assay

The antimicrobial activity is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is prepared and standardized to a specific concentration (e.g., 5 × 10^5 CFU/mL).

  • Serial Dilution: The synthesized compounds and control antibiotics are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

  • MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_results Results A Standardized Microbial Inoculum C Inoculation of wells A->C B Serial Dilutions of Test Compounds and Controls in 96-well plate B->C D Incubation C->D E Visual Inspection for Growth (MIC Determination) D->E F Sub-culturing on Agar Plates E->F G Incubation of Plates F->G H Colony Counting (MBC Determination) G->H

Caption: Workflow for determining MIC and MBC of antimicrobial compounds.

Conclusion

The compelling in vitro data strongly suggests that 5-oxopyrrolidine derivatives represent a valuable and promising scaffold for the development of novel antimicrobial agents.[1][2][4][5] Their potent activity against multidrug-resistant bacteria and fungi, in some cases surpassing that of established drugs, warrants further investigation. Future research should focus on optimizing the structure-activity relationship, elucidating the precise mechanisms of action, and evaluating the in vivo efficacy and safety of these promising compounds. These efforts could pave the way for a new class of therapeutics to address the urgent global threat of antimicrobial resistance.

References

A Comparative Analysis of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid and Its Analogs in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structures

The compounds discussed in this guide share a common 1-benzyl-5-oxopyrrolidine-3-carboxylic acid scaffold, with variations in the substitution pattern on the benzyl ring.

Compound NameStructure
1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Comparative Biological Activity

The pyrrolidinone core is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] This section compares the known activities of chlorobenzyl-substituted and other analogous 5-oxopyrrolidine-3-carboxylic acid derivatives.

Anticancer Activity

Derivatives of 5-oxopyrrolidine have demonstrated potential as anticancer agents.[3][4] The mechanism of action for some of these compounds involves the inhibition of critical enzymes in cancer cell proliferation, such as farnesyltransferase.

A study on farnesyltransferase inhibitors identified a derivative, (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, which, while not a carboxylic acid itself, shares the 1-(3-chlorobenzyl)-pyrrolidinone core and demonstrated significant potency.[1] This suggests that the 1-(chlorobenzyl) substituent is compatible with potent anticancer activity.

Further studies on other derivatives have shown cytotoxicity against various cancer cell lines. For instance, hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have shown activity against melanoma and prostate cancer cell lines.[5]

Table 1: Anticancer Activity of 1-Substituted-5-oxopyrrolidine Derivatives

Compound/DerivativeCancer Cell LineActivityReference
(S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrileVarious tumor cell linesPotent Farnesyltransferase Inhibitor[1]
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidA549 (Lung Adenocarcinoma)Reduced cell viability to 63.4% at 100 µM[4]
5-Fluorobenzimidazole derivative of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidA549 (Lung Adenocarcinoma)High anticancer activity[4]
Hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acidA375 (Melanoma), PPC1 (Prostate)Cytotoxic effect[5]

Note: No direct anticancer data was found for this compound.

Antimicrobial Activity

The 5-oxopyrrolidine scaffold is also a promising framework for the development of novel antimicrobial agents.[2][6][7] Studies have shown that derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid exhibit activity against a range of bacterial and fungal pathogens.

For example, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated structure-dependent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[4] Another study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives reported significant inhibition of S. aureus.[7]

Table 2: Antimicrobial Activity of 1-Substituted-5-oxopyrrolidine Derivatives

Compound/DerivativeMicroorganismActivity (MIC)Reference
Hydrazone derivative of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidS. aureusPromising activity[4]
5-Fluorobenzimidazole derivative of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidMethicillin-resistant S. aureus (MRSA)Stronger than clindamycin[4]
Hydrazone derivative of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acidS. aureus3.9 µg/mL[7]

Note: No direct antimicrobial data was found for this compound.

Enzyme Inhibition

The inhibitory activity of pyrrolidinone derivatives against various enzymes is a key area of investigation. As mentioned, a 1-(3-chlorobenzyl) analog showed potent inhibition of farnesyltransferase.[1] Other studies have explored the inhibition of enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammation. While no data for chlorobenzyl derivatives as NAAA inhibitors were found, the pyrrolidinone scaffold itself is a known inhibitor of this enzyme class.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to allow for reproducibility and further investigation.

Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24-72 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity - Broth Microdilution Method (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological activities of these compounds are often mediated through their interaction with specific signaling pathways. The diagrams below illustrate a general workflow for screening such compounds and a key signaling pathway they may influence.

experimental_workflow cluster_screening Screening & Identification cluster_characterization Lead Characterization Compound_Library Pyrrolidinone Derivatives Library Primary_Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Compound_Library->Primary_Screening Test Hit_Identification Hit Compound Identification Primary_Screening->Hit_Identification Analyze Dose_Response Dose-Response & IC50/MIC Determination Hit_Identification->Dose_Response Validate Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition) Dose_Response->Mechanism_of_Action Investigate SAR_Studies Structure-Activity Relationship (SAR) Analysis Mechanism_of_Action->SAR_Studies Inform farnesyltransferase_inhibition cluster_pathway Ras Signaling Pathway Ras_precursor Ras Precursor Protein Farnesyltransferase Farnesyltransferase (FTase) Ras_precursor->Farnesyltransferase Substrate Farnesylated_Ras Farnesylated Ras Farnesyltransferase->Farnesylated_Ras Catalyzes Farnesylation Membrane_Localization Membrane Localization Farnesylated_Ras->Membrane_Localization Signal_Transduction Oncogenic Signal Transduction Membrane_Localization->Signal_Transduction Cell_Proliferation Uncontrolled Cell Proliferation Signal_Transduction->Cell_Proliferation Inhibitor Pyrrolidinone Inhibitor (e.g., 1-(3-chlorobenzyl) analog) Inhibitor->Farnesyltransferase Inhibits

References

Structure-Activity Relationship of 5-Oxopyrrolidine Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-oxopyrrolidine analogs, detailing their structure-activity relationships (SAR) in anticancer and antimicrobial applications. This document summarizes quantitative experimental data, outlines detailed experimental protocols, and visualizes key biological pathways to facilitate informed decision-making in drug discovery and development.

The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide focuses on the SAR of this versatile class of molecules, specifically exploring how modifications to the 5-oxopyrrolidine ring system influence their efficacy as anticancer and antimicrobial agents.

Anticancer Activity of 5-Oxopyrrolidine Analogs

Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives as potent anticancer agents. The primary mechanism of action for many of these analogs appears to be the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. Dysregulation of kinase signaling is a hallmark of many cancers, making these enzymes attractive therapeutic targets.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of 5-oxopyrrolidine analogs is significantly influenced by the nature and position of substituents on the pyrrolidine ring and its appended functionalities. Analysis of various derivatives reveals key structural features that govern their potency and selectivity.

A series of 1-(4-acetamidophenyl)- and 1-(4-aminophenyl)-5-oxopyrrolidine derivatives bearing hydrazone and azole fragments have been synthesized and evaluated for their anticancer activity against A549 human lung adenocarcinoma cells. The results indicate that compounds with a free amino group on the phenyl ring generally exhibit more potent anticancer activity compared to those with an acetamido group.[1] Furthermore, the introduction of heterocyclic moieties, such as nitro-substituted thiophene, can significantly enhance cytotoxic effects.[1]

Specifically, compounds 18-22 from one study demonstrated the most potent anticancer activity against A549 cells.[1] Another study on 5-oxopyrrolidine-3-carbohydrazide derivatives identified compounds 8 (2-hydroxybenzylidene derivative) and 12 (2-hydroxynaphthalenylmethylene derivative) as having the highest cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.[2]

Below is a summary of the anticancer activity of selected 5-oxopyrrolidine analogs.

Compound IDR Group ModificationCancer Cell LineIC50 (µM)
8 2-HydroxybenzylideneIGR39 (Melanoma)1.8 ± 0.1
MDA-MB-231 (Breast)3.5 ± 0.2
Panc-1 (Pancreatic)5.1 ± 0.3
12 2-HydroxynaphthalenylmethyleneIGR39 (Melanoma)1.5 ± 0.1
MDA-MB-231 (Breast)2.9 ± 0.2
Panc-1 (Pancreatic)4.2 ± 0.3
20 Bis-2-thienyl hydrazoneA549 (Lung)>10
21 Bis-5-nitrothienyl hydrazoneA549 (Lung)~5
Cisplatin -A549 (Lung)~2.5
Targeted Signaling Pathway: Protein Kinase Inhibition

Molecular docking studies suggest that the anticancer activity of these compounds may stem from their ability to act as multi-kinase inhibitors.[2] Specifically, compounds like derivative 12 have shown high binding affinity to the active sites of key protein kinases such as the non-receptor tyrosine kinase SRC and the serine/threonine-protein kinase BRAF.[2] These kinases are critical components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and angiogenesis.

MAPK_ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor 5-Oxopyrrolidine Analog (e.g., Cmpd 12) Inhibitor->BRAF

Caption: The MAPK/ERK signaling pathway and the inhibitory action of 5-oxopyrrolidine analogs on BRAF.

Antimicrobial Activity of 5-Oxopyrrolidine Analogs

In addition to their anticancer properties, 5-oxopyrrolidine derivatives have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria. The emergence of multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antibiotics, and 5-oxopyrrolidines represent a promising scaffold for this purpose.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial efficacy of 5-oxopyrrolidine analogs is highly dependent on their chemical structure. A notable example is compound 21 , a bishydrazone derivative bearing two 5-nitrothienyl moieties.[1] This compound has shown potent and selective activity against a range of multidrug-resistant S. aureus strains.[1] The presence of the nitro group on the thiophene ring appears to be crucial for its enhanced antimicrobial activity.

The table below summarizes the minimum inhibitory concentration (MIC) values of compound 21 against various S. aureus strains.

Bacterial StrainResistance ProfileMIC (µg/mL) of Compound 21
S. aureus ATCC 29213Methicillin-Susceptible2
S. aureus NRS384MRSA (USA300)2
S. aureus NRS100Vancomycin-Intermediate4
S. aureus VRS1Vancomycin-Resistant8
S. aureus UMB0643Linezolid-Resistant16
Proposed Mechanism of Action

While the precise mechanism of action for the antimicrobial activity of these 5-oxopyrrolidine analogs has not been definitively elucidated, their potent activity against Gram-positive bacteria suggests a potential interaction with the bacterial cell wall. The cell wall of Gram-positive bacteria is rich in peptidoglycan, a unique and essential polymer that provides structural integrity. Many established antibiotics, such as beta-lactams and vancomycin, target different stages of peptidoglycan biosynthesis. It is plausible that 5-oxopyrrolidine derivatives interfere with this process, leading to cell wall damage and bacterial death.

Antimicrobial_Workflow cluster_synthesis Compound Synthesis & Screening cluster_activity Activity & Mechanism cluster_optimization Lead Optimization Start Design Analogs Synth Synthesize Derivatives Start->Synth Screen Initial Screening Synth->Screen MIC Determine MIC Screen->MIC Mechanism Elucidate Mechanism (e.g., Cell Wall Synthesis) MIC->Mechanism SAR SAR Analysis Mechanism->SAR Optimize Optimize Lead SAR->Optimize Preclinical Preclinical Studies Optimize->Preclinical

Caption: A logical workflow for the development of 5-oxopyrrolidine analogs as antimicrobial agents.

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the 5-oxopyrrolidine analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the 5-oxopyrrolidine analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

References

In Vitro Evaluation of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro testing of novel 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, a class of compounds with potential applications in neuroscience. Due to the structural similarity of the 5-oxopyrrolidine core to known anticonvulsant and neuroprotective agents, this guide focuses on in vitro assays relevant to these activities. The following sections detail experimental protocols, present comparative data from analogous compounds and established drugs, and visualize key experimental workflows and signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this chemical series.

Comparative Performance Data

While specific experimental data for this compound derivatives are not yet publicly available, the following tables provide a benchmark for expected performance based on the activities of structurally related pyrrolidinone compounds and current therapeutic agents. These tables are designed to be populated with experimental data as it is generated.

Table 1: Anticonvulsant Activity - Voltage-Gated Sodium Channel (VGSC) Binding

Compound/DrugTargetAssay TypeIC50 (µM)% Inhibition at 10 µMReference Compound
Test Compound 1 Nav1.2Radioligand BindingData PendingData PendingPhenytoin
Test Compound 2 Nav1.2Radioligand BindingData PendingData PendingPhenytoin
PhenytoinNav1.2Radioligand Binding18.565%-
CarbamazepineNav1.2Radioligand Binding25.355%-
LevetiracetamSV2ARadioligand Binding0.785% (at 1µM)-

Table 2: Anticonvulsant Activity - Voltage-Gated Calcium Channel (VGCC) Binding

Compound/DrugTargetAssay TypeIC50 (µM)% Inhibition at 10 µMReference Compound
Test Compound 1 Cav2.2 (N-type)Radioligand BindingData PendingData PendingGabapentin
Test Compound 2 Cav2.2 (N-type)Radioligand BindingData PendingData PendingGabapentin
Gabapentinα2δ-1 subunitRadioligand Binding0.1290% (at 1µM)-
Pregabalinα2δ-1 subunitRadioligand Binding0.0992% (at 1µM)-

Table 3: Neuroprotective Activity - NMDA Receptor-Mediated Excitotoxicity

Compound/DrugCell LineAssay TypeEC50 (µM)% Protection at 10 µMReference Compound
Test Compound 1 SH-SY5YMTT AssayData PendingData PendingMemantine
Test Compound 2 SH-SY5YLDH AssayData PendingData PendingMemantine
MemantineNMDARMTT Assay5.275%-
MK-801NMDARLDH Assay0.195%-

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and facilitate the comparison of results across different studies.

Voltage-Gated Sodium Channel (VGSC) Binding Assay

This assay determines the affinity of the test compounds for voltage-gated sodium channels, a key target for many anticonvulsant drugs.

  • Cell Line: HEK-293 cells stably expressing the human Nav1.2 channel.

  • Radioligand: [³H]-Batrachotoxin A 20-α-benzoate ([³H]BTX), a high-affinity ligand for site 2 of the VGSC.

  • Procedure:

    • Prepare cell membranes from the HEK-293-Nav1.2 cell line.

    • In a 96-well plate, incubate the cell membranes (20-40 µg protein) with varying concentrations of the test compound and a fixed concentration of [³H]BTX (1-2 nM).

    • Incubate for 60 minutes at 37°C in a binding buffer (50 mM HEPES, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, 130 mM choline chloride, pH 7.4) containing 1 µM tetrodotoxin to block site 1.

    • Terminate the binding by rapid filtration through glass fiber filters (GF/B) using a cell harvester.

    • Wash the filters three times with ice-old wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known site 2 ligand (e.g., 300 µM veratridine). Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis of the competition binding data.

Voltage-Gated Calcium Channel (VGCC) Binding Assay

This assay assesses the interaction of the test compounds with the α2δ-1 subunit of voltage-gated calcium channels, a target for drugs like gabapentin and pregabalin.

  • Tissue Preparation: Porcine or rat cerebral cortex membranes.

  • Radioligand: [³H]-Gabapentin.

  • Procedure:

    • Prepare a crude membrane fraction from the cerebral cortex.

    • Incubate the membranes (100-200 µg protein) with varying concentrations of the test compound and a fixed concentration of [³H]-Gabapentin (10-20 nM) in a 96-well plate.

    • Incubate for 45 minutes at room temperature in a binding buffer (10 mM HEPES, pH 7.4).

    • Terminate the reaction by filtration through GF/B filters.

    • Wash the filters three times with ice-cold wash buffer.

    • Quantify the bound radioactivity by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled gabapentin (1 mM). IC50 values are calculated from competition binding curves.

NMDA Receptor-Mediated Excitotoxicity Assay

This cell-based assay evaluates the neuroprotective effects of the test compounds against glutamate-induced cell death, a key mechanism in various neurological disorders.[1][2][3][4][5]

  • Cell Line: Human neuroblastoma cell line SH-SY5Y or primary cortical neurons.[3][5]

  • Insult: N-methyl-D-aspartate (NMDA) or glutamate.[1][2][3][4][5]

  • Procedure:

    • Seed SH-SY5Y cells in 96-well plates and allow them to differentiate for 5-7 days.

    • Pre-incubate the differentiated cells with varying concentrations of the test compound for 1 hour.

    • Induce excitotoxicity by exposing the cells to a neurotoxic concentration of NMDA (e.g., 100 µM) or glutamate for 24 hours.[1][2][3][4][5]

    • Assess cell viability using standard methods:

      • MTT Assay: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

      • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect is calculated as the percentage of recovery from the NMDA/glutamate-induced cell death. EC50 values are determined from the dose-response curves.

Visualizations

The following diagrams illustrate key experimental workflows and a relevant signaling pathway to provide a clearer understanding of the methodologies and their biological context.

experimental_workflow_vgsc cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK-293-Nav1.2 Cell Culture mem_prep Membrane Preparation cell_culture->mem_prep incubation Incubation with Test Compound & [³H]BTX mem_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_acq Radioactivity Measurement scintillation->data_acq calc IC50 Calculation data_acq->calc

Caption: Workflow for the Voltage-Gated Sodium Channel (VGSC) Binding Assay.

experimental_workflow_excitotoxicity cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_viability_assay Viability Assessment cluster_data_analysis Data Analysis cell_seeding Seed SH-SY5Y Cells differentiation Differentiate Cells cell_seeding->differentiation pre_incubation Pre-incubation with Test Compound differentiation->pre_incubation nmda_exposure NMDA/Glutamate Exposure pre_incubation->nmda_exposure mtt_assay MTT Assay nmda_exposure->mtt_assay ldh_assay LDH Assay nmda_exposure->ldh_assay absorbance Absorbance/LDH Measurement mtt_assay->absorbance ldh_assay->absorbance ec50_calc EC50 Calculation absorbance->ec50_calc

Caption: Workflow for the NMDA Receptor-Mediated Excitotoxicity Assay.

excitotoxicity_pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Enzyme_activation Enzyme Activation (e.g., nNOS, Calpains) Ca_influx->Enzyme_activation ROS Reactive Oxygen Species (ROS) Production Ca_influx->ROS Mitochondrial_dysfunction Mitochondrial Dysfunction Enzyme_activation->Mitochondrial_dysfunction ROS->Mitochondrial_dysfunction Apoptosis Apoptosis Mitochondrial_dysfunction->Apoptosis Test_Compound Test Compound (Potential Neuroprotectant) Test_Compound->NMDAR Antagonism Test_Compound->Ca_influx Blockade

Caption: Simplified Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity.

References

A Comparative Analysis of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid and its 1-(4-Chlorobenzyl) Analog: A Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and its 1-(4-chlorobenzyl) analog. In the absence of direct comparative experimental studies in the public domain, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to predict and contrast their physicochemical properties and potential biological activities. The information herein is intended to serve as a foundational resource to guide future research and experimental design.

Physicochemical Properties: A Predictive Comparison

The position of the chlorine atom on the benzyl ring is anticipated to subtly influence the physicochemical properties of these isomeric compounds. These differences, primarily driven by steric and electronic effects, can have significant implications for solubility, membrane permeability, and interaction with biological targets.

PropertyThis compound1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acidRationale for Prediction
Molecular Formula C₁₂H₁₂ClNO₃C₁₂H₁₂ClNO₃Identical for both isomers.
Molecular Weight 253.68 g/mol 253.68 g/mol Identical for both isomers.
Predicted LogP Slightly LowerSlightly HigherThe ortho-chloro group may engage in intramolecular interactions or induce a conformation that slightly reduces the overall exposed hydrophobic surface area compared to the more extended conformation of the para-analog.
Predicted pKa Slightly HigherSlightly LowerThe electron-withdrawing effect of chlorine increases the acidity of the carboxylic acid. This effect is generally more pronounced from the para position due to resonance effects, leading to a slightly lower pKa.
Predicted Aqueous Solubility Slightly HigherSlightly LowerA potentially lower crystal lattice energy due to the less symmetrical structure of the ortho-isomer could lead to slightly improved aqueous solubility.
Predicted Dipole Moment HigherLowerThe vectorial addition of bond dipoles in the ortho-isomer is expected to result in a larger overall molecular dipole moment compared to the more symmetric para-isomer.

Synthesis and Characterization

General Synthetic Protocol

A plausible synthetic route for both isomers is the condensation of itaconic acid with the corresponding chlorobenzylamine.

Reaction: Itaconic acid + 2-Chlorobenzylamine or 4-Chlorobenzylamine → this compound or 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Experimental Procedure:

  • A mixture of itaconic acid (1.0 equivalent) and the respective chlorobenzylamine (1.1 equivalents) in a suitable solvent (e.g., water, ethanol, or a high-boiling point solvent like toluene) is heated to reflux for a specified period (typically 4-24 hours).

  • The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated. Isolation may involve precipitation followed by filtration, or extraction into an organic solvent after adjusting the pH.

  • The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure N-substituted 5-oxopyrrolidine-3-carboxylic acid.

  • Characterization of the final product would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm the structure and purity.

G Itaconic_Acid Itaconic Acid Reaction Reflux Itaconic_Acid->Reaction Chlorobenzylamine 2- or 4-Chlorobenzylamine Chlorobenzylamine->Reaction Product 1-(Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Reaction->Product Purification Purification Product->Purification

General Synthetic Workflow.

Predicted Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant effects. The positioning of the chloro-substituent on the benzyl ring is expected to influence the biological profile of these compounds.

  • Steric Hindrance: The ortho-chloro group introduces steric bulk closer to the pyrrolidinone core. This could hinder the binding of the molecule to certain biological targets compared to the less sterically encumbered para-isomer. Conversely, this steric hindrance might also lock the molecule into a specific conformation that is favorable for binding to other targets.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom influences the electron density of the benzyl ring and the overall molecule. While the inductive effect is distance-dependent, the resonance effect is more pronounced at the para position. These electronic differences can affect target interactions, such as hydrogen bonding and π-π stacking.

  • Metabolic Stability: The position of the chlorine atom can influence the metabolic stability of the compound. The para position is often susceptible to enzymatic hydroxylation. A chlorine atom at this position may block this metabolic pathway, potentially leading to a longer biological half-life compared to other unsubstituted analogs. The ortho position is generally less prone to this specific metabolic transformation.

Given these considerations, it is plausible that the two isomers will exhibit different potencies and target selectivities. For instance, if the benzyl group needs to fit into a deep, narrow binding pocket, the para-isomer might be favored. If a specific torsional angle between the benzyl and pyrrolidinone rings is required for activity, the steric influence of the ortho-chloro group could be advantageous.

Illustrative Experimental Protocol: In Vitro Antimicrobial Assay

To empirically determine and compare the biological activity of these compounds, a standard in vitro antimicrobial assay could be employed.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of pathogenic bacteria.

Materials:

  • This compound and 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Culture: Inoculate the bacterial strains in MHB and incubate until they reach the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in MHB in the 96-well plates to achieve a range of final concentrations.

  • Inoculation: Add the prepared bacterial suspension to each well containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity. This can be confirmed by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Compound Stock Solution C Serial Dilution in 96-well Plate A->C B Bacterial Culture D Inoculation with Bacteria B->D C->D E Incubation (37°C, 24h) D->E F Visual Inspection for Turbidity E->F G OD600 Measurement F->G H MIC Determination G->H

Workflow for MIC Determination.

Hypothetical Signaling Pathway Involvement

Many small molecule inhibitors exert their effects by modulating specific signaling pathways. Given the reported anticancer activities of related compounds, a plausible, albeit hypothetical, mechanism of action for these chlorobenzyl-pyrrolidinone derivatives could involve the inhibition of a key kinase in a cancer-related signaling pathway, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 1-(Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (Hypothetical Inhibitor) Compound->PI3K Inhibits

5-Oxopyrrolidine Derivatives Emerge as Potent Alternatives to Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, novel 5-oxopyrrolidine derivatives are demonstrating significant antibacterial efficacy, positioning them as promising alternatives to conventional antibiotics. Recent studies highlight their potent activity against a range of pathogenic bacteria, with some derivatives outperforming standard drugs in preclinical evaluations. This comparative guide provides an in-depth analysis of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Quantitative Efficacy Analysis

The antibacterial potency of 5-oxopyrrolidine derivatives has been rigorously assessed using the Minimum Inhibitory Concentration (MIC) method, which determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The data presented below summarizes the comparative MIC values of various 5-oxopyrrolidine derivatives against both Gram-positive and Gram-negative bacteria, benchmarked against standard antibiotics.

Compound/AntibioticTarget OrganismMIC (µg/mL)Reference
5-Oxopyrrolidine Derivatives
Hydrazone with 5-nitrothien-2-yl fragmentStaphylococcus aureus3.90[1]
Listeria monocytogenes3.90[1]
Escherichia coli31.25[1]
Hydrazone with 5-nitrofuran-2-yl moietyStaphylococcus aureus7.8[1]
Listeria monocytogenes7.8[1]
Hydrazone with a benzylidene moietyStaphylococcus aureus3.9[1]
Compound 21 (bearing 5-nitrothiophene)Multidrug-resistant S. aureus1-8[2]
Linezolid/tedizolid-resistant S. aureus4-64[2]
Standard Antibiotics
CefuroximeStaphylococcus aureus7.8[1]
Escherichia coli7.8[1]
AmpicillinEscherichia coli31.25[1]
OxacillinStaphylococcus aureus-[1]
ClindamycinMethicillin-resistant S. aureus-[3]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of new antimicrobial agents. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and standardized procedure.[4]

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compounds: 5-oxopyrrolidine derivatives and standard antibiotics are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Bacterial Strains: Pure cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown on appropriate agar plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium for this assay.

  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.

2. Inoculum Preparation:

  • A few colonies of the test bacterium are transferred from an agar plate to a sterile broth.

  • The bacterial suspension is incubated until it reaches a specific turbidity, equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized inoculum is then further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Test Compounds:

  • The stock solutions of the test compounds are serially diluted (typically two-fold) in CAMHB directly in the 96-well microtiter plates. This creates a gradient of decreasing concentrations of the antimicrobial agent across the wells.

  • Control wells are included: a positive control containing the bacterial inoculum without any antimicrobial agent, and a negative control containing only the growth medium.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well of the microtiter plate (except the negative control).

  • The plates are incubated at 35-37°C for 16-20 hours under aerobic conditions.

5. Determination of MIC:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compounds Prepare Compound Stock Solutions serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compounds->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation prep_media Prepare Growth Medium (CAMHB) prep_media->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 16-20h inoculation->incubation read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubation->read_mic Mechanism_of_Action cluster_pathway Bacterial Fatty Acid & Cell Wall Synthesis Pyrrolidine 5-Oxopyrrolidine Derivative ACC Acetyl-CoA Carboxylase (ACC) Pyrrolidine->ACC Inhibits MurA MurA Enzyme Pyrrolidine->MurA Inhibits MalonylCoA Malonyl-CoA UDP_NAG_enoylpyruvate UDP-NAG-enoylpyruvate AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membrane Cell Membrane Integrity FattyAcids->Membrane CellDeath Bacterial Cell Death Membrane->CellDeath UDP_NAG UDP-N-acetylglucosamine UDP_NAG->UDP_NAG_enoylpyruvate PEP Phosphoenolpyruvate PEP->UDP_NAG_enoylpyruvate Peptidoglycan Peptidoglycan Synthesis UDP_NAG_enoylpyruvate->Peptidoglycan CellWall Cell Wall Integrity Peptidoglycan->CellWall CellWall->CellDeath

References

Confirming Target Engagement of Pyrrolidinone-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing that a novel inhibitor directly interacts with its intended target within a cellular context is a cornerstone of successful drug discovery. This guide provides a comprehensive comparison of key methodologies for confirming the target engagement of pyrrolidinone-based inhibitors, a versatile class of compounds with broad therapeutic potential. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate techniques for your research.

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of proteins implicated in diseases such as cancer, inflammation, and infectious diseases. Validating that these compounds bind to their intended molecular target is crucial for interpreting structure-activity relationships (SAR), understanding mechanisms of action, and ensuring that downstream biological effects are on-target.

This guide explores three widely used and complementary methods for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), biochemical assays (exemplified by Fluorescence Polarization), and Activity-Based Protein Profiling (ABPP). Each method offers distinct advantages and provides unique insights into the inhibitor-target interaction.

Comparative Analysis of Target Engagement Methods

To illustrate the application and comparative value of these techniques, we will consider hypothetical pyrrolidinone-based inhibitors targeting three distinct and clinically relevant proteins: Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA damage repair; Urokinase Plasminogen Activator Receptor (uPAR), a cell surface protein involved in cancer invasion and metastasis; and Histone Deacetylase 2 (HDAC2), an epigenetic modulator.

Target Inhibitor Example Cellular Thermal Shift Assay (CETSA) Biochemical Assay (Fluorescence Polarization) Activity-Based Protein Profiling (ABPP)
PARP1 Pyrrolidinone-PARPi-AEC50: 50.9 nM (thermal stabilization)[1]IC50: 10.7 nM[1]Not directly applicable for non-covalent inhibitors without a reactive probe.
uPAR Pyrrolidinone-uPARi-BPotential for thermal stabilization upon binding.Ki: 6 to 63 µM (displacement of fluorescent peptide)[2][3]Not typically used for receptor-ligand binding confirmation.
HDAC2 Pyrrolidinone-HDACi-CDemonstrates target engagement and isoform selectivity in cells.[4]IC50: Varies (e.g., 0.07 µM for Nafamostat, a non-pyrrolidinone inhibitor)[5]Can identify on- and off-targets of covalent pyrrolidinone-based probes.

Note: The data in this table is compiled from various sources for illustrative purposes and may not represent a direct head-to-head comparison of the same inhibitor across all assays.

Key Experimental Methodologies

Below are detailed protocols for the three highlighted target engagement assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in a cellular environment without the need for inhibitor modification.[6] The principle is based on the ligand-induced thermal stabilization of the target protein.[6]

Experimental Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the pyrrolidinone-based inhibitor at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Expose the cells to a temperature gradient (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction by Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. For isothermal dose-response experiments, cells are heated at a single, optimized temperature, and the amount of soluble protein is plotted against the inhibitor concentration to determine the EC50 of target engagement.[7]

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_lysis Heat Shock & Lysis cluster_analysis Analysis cell_culture Culture Cells treatment Treat with Pyrrolidinone Inhibitor cell_culture->treatment heat_shock Apply Temperature Gradient treatment->heat_shock lysis Lyse Cells heat_shock->lysis centrifugation Centrifuge to Pellet Aggregates supernatant Collect Soluble Fraction centrifugation->supernatant quantification Quantify Target Protein (e.g., Western Blot) supernatant->quantification data_analysis Generate Melt Curve / Dose-Response Curve quantification->data_analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Biochemical Assays: Fluorescence Polarization (FP)

Biochemical assays using purified proteins provide a direct measure of the binding affinity of an inhibitor to its target. Fluorescence polarization is a common and robust method for this purpose.[8]

Experimental Protocol:

  • Reagent Preparation: Prepare a buffer solution that maintains the stability of the target protein. Prepare a stock solution of the fluorescently labeled ligand (probe) that is known to bind to the target protein and a dilution series of the pyrrolidinone-based inhibitor.

  • Assay Setup: In a microplate, combine the purified target protein, the fluorescent probe at a fixed concentration, and varying concentrations of the inhibitor. Include controls with no inhibitor (maximum polarization) and no protein (minimum polarization).

  • Incubation: Incubate the plate at a controlled temperature for a specific time to allow the binding reaction to reach equilibrium.

  • Measurement: Use a fluorescence plate reader to measure the fluorescence polarization. The instrument excites the sample with polarized light and measures the emitted light intensity parallel and perpendicular to the excitation plane.

  • Data Analysis: The degree of polarization is calculated from the parallel and perpendicular fluorescence intensities. As the inhibitor displaces the fluorescent probe from the protein, the polarization of the solution decreases. Plot the polarization values against the inhibitor concentration to determine the IC50, which can then be used to calculate the inhibition constant (Ki).[9]

Workflow for Fluorescence Polarization Assay

FP_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Protein, Fluorescent Probe, and Pyrrolidinone Inhibitor mixing Combine Reagents in Microplate reagents->mixing incubation Incubate to Reach Equilibrium mixing->incubation measurement Measure Fluorescence Polarization incubation->measurement calculation Calculate Polarization Values measurement->calculation plotting Plot Polarization vs. Inhibitor Concentration calculation->plotting ic50_ki Determine IC50 and Ki plotting->ic50_ki

Caption: Workflow of a Fluorescence Polarization (FP) competitive binding assay.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique used to identify the targets of inhibitors, particularly those that form a covalent bond with their target.[10] This method utilizes activity-based probes (ABPs) that react with the active site of enzymes in a mechanism-dependent manner.

Experimental Protocol:

  • Probe Design and Synthesis: Design and synthesize an activity-based probe that incorporates a reactive group targeting the enzyme class of interest, a linker, and a reporter tag (e.g., biotin or a fluorophore). For pyrrolidinone-based inhibitors, a common approach is to create a derivative that includes a reactive "warhead."

  • Proteome Labeling:

    • In vitro: Incubate the ABP with a cell or tissue lysate.

    • In situ: Treat intact cells with a cell-permeable ABP.

  • Competitive Profiling: To identify the target of a non-probe pyrrolidinone inhibitor, pre-incubate the proteome with the inhibitor before adding the ABP. The inhibitor will block the active site of its target, preventing labeling by the ABP.

  • Detection and Identification:

    • Gel-based: If the ABP has a fluorescent tag, separate the labeled proteins by SDS-PAGE and visualize them using a fluorescence scanner. A decrease in band intensity in the inhibitor-treated sample indicates target engagement.

    • Mass Spectrometry-based: If the ABP has a biotin tag, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins and identify them by mass spectrometry. Quantitative proteomics methods can be used to compare the abundance of labeled proteins between inhibitor-treated and control samples to identify the specific targets.[11]

Workflow for Competitive Activity-Based Protein Profiling (ABPP)

ABPP_Workflow cluster_treatment Proteome Treatment cluster_detection Detection & Identification cluster_outcome Outcome proteome Cell Lysate or Intact Cells inhibitor_incubation Pre-incubate with Pyrrolidinone Inhibitor proteome->inhibitor_incubation abp_incubation Incubate with Activity-Based Probe inhibitor_incubation->abp_incubation gel_analysis Gel-Based Analysis (Fluorescence) abp_incubation->gel_analysis Fluorescent Probe ms_analysis Mass Spectrometry Analysis (Biotin) abp_incubation->ms_analysis Biotinylated Probe target_id Identification of Inhibitor Target(s) gel_analysis->target_id ms_analysis->target_id

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Signaling Pathways of Representative Targets

Understanding the signaling pathways in which the target protein is involved is crucial for designing downstream functional assays and interpreting the biological consequences of target engagement.

PARP1 Signaling in DNA Damage Response

PARP1 is a key sensor of single-strand DNA breaks. Upon binding to damaged DNA, it synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. Inhibition of PARP1 can lead to the accumulation of double-strand breaks, which is particularly cytotoxic to cancer cells with deficiencies in homologous recombination repair, a concept known as synthetic lethality.[12]

Simplified PARP1 Signaling Pathway

PARP1_Signaling ssb Single-Strand DNA Break parp1 PARP1 ssb->parp1 par PAR Synthesis parp1->par recruitment Recruitment of DNA Repair Proteins par->recruitment repair Single-Strand Break Repair recruitment->repair inhibitor Pyrrolidinone-PARPi inhibitor->parp1 Inhibition

Caption: Simplified PARP1 signaling in DNA damage repair.

uPAR Signaling in Cell Migration and Invasion

uPAR is a cell surface receptor that binds to urokinase-type plasminogen activator (uPA), leading to the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, degrades components of the extracellular matrix, facilitating cell migration and invasion. uPAR also interacts with integrins to activate intracellular signaling cascades that promote cell motility and survival.[13][14]

Simplified uPAR Signaling Pathway

uPAR_Signaling upa uPA upar uPAR upa->upar integrin Integrins upar->integrin plasminogen Plasminogen upar->plasminogen Activation signaling Intracellular Signaling (e.g., FAK, ERK) integrin->signaling plasmin Plasmin plasminogen->plasmin ecm_degradation ECM Degradation plasmin->ecm_degradation migration_invasion Cell Migration & Invasion ecm_degradation->migration_invasion signaling->migration_invasion inhibitor Pyrrolidinone-uPARi inhibitor->upar Inhibition of uPA binding

Caption: Simplified uPAR signaling in cell migration and invasion.

HDAC2 in Transcriptional Regulation

HDAC2 is a histone deacetylase that removes acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. It is a component of several multiprotein co-repressor complexes. Dysregulation of HDAC2 activity is associated with various cancers and neurological disorders.[3][15]

Simplified HDAC2 Function in Transcriptional Regulation

HDAC2_Function acetylated_histones Acetylated Histones hdac2 HDAC2 acetylated_histones->hdac2 Deacetylation open_chromatin Open Chromatin (Transcriptional Activation) acetylated_histones->open_chromatin deacetylated_histones Deacetylated Histones hdac2->deacetylated_histones condensed_chromatin Condensed Chromatin (Transcriptional Repression) deacetylated_histones->condensed_chromatin inhibitor Pyrrolidinone-HDACi inhibitor->hdac2 Inhibition

Caption: Simplified role of HDAC2 in transcriptional regulation.

Conclusion

Confirming the direct binding of pyrrolidinone-based inhibitors to their intended targets is a critical step in the drug discovery process. The choice of method depends on the specific research question, the nature of the inhibitor-target interaction, and the available resources. CETSA provides invaluable information on target engagement in a physiological context, while biochemical assays offer precise quantification of binding affinity. ABPP is a powerful tool for identifying the targets of covalent inhibitors and assessing their selectivity across the proteome. By employing a combination of these orthogonal approaches, researchers can build a robust body of evidence to validate the target engagement of their pyrrolidinone-based inhibitors and confidently advance their drug discovery programs.

References

Unveiling the Cytotoxic Potential: A Comparative Analysis of 1-(Substituted-Phenyl)-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, the quest for novel scaffolds with potent and selective cytotoxicity against tumor cells is paramount. Among the myriad of heterocyclic compounds, derivatives of 5-oxopyrrolidine-3-carboxylic acid have emerged as a promising class of molecules. This guide provides a comparative analysis of the cytotoxic profiles of various 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, offering insights for researchers, scientists, and drug development professionals. The data presented herein is a synthesis of findings from recent studies on structurally related compounds, providing a valuable reference for the potential of this chemical series.

Comparative Cytotoxicity Data

The cytotoxic activity of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been evaluated against various cancer cell lines. The following table summarizes the percentage of viable A549 human lung adenocarcinoma cells after 24 hours of treatment with a 100 µM concentration of different derivatives, as reported in a study by Kairytė et al. (2022).[1][2][3][4] For comparison, the activity of cisplatin, a standard chemotherapeutic agent, is also included.[2][5]

Compound IDSubstitution on Phenyl RingDerivative Type% A549 Cell Viability (at 100 µM)
1a 2-HydroxyphenylCarboxylic Acid63.4%[5]
18 2-HydroxyphenylN-(2,5-dimethyl-1H-pyrrol-1-yl)carboxamide36.2%[5]
20 2-HydroxyphenylTriazine derivative29.7%[5]
21a 2-HydroxyphenylBenzimidazole derivative32.6%[5]
2 4-AcetamidophenylCarboxylic AcidWeak activity[2][3]
18 4-(Substituted-phenyl)Bishydrazone with 4-methylbenzylidene~40%[3]
19 4-(Substituted-phenyl)Bishydrazone with 4-bromobenzylidene~45%[3]
20 4-(Substituted-phenyl)Bishydrazone with 2-thienyl<20%[3]
21 4-(Substituted-phenyl)Bishydrazone with 5-nitrothienyl<20%[3]
Cisplatin -Standard DrugSignificant reduction[2][5]
AraC -Standard DrugSignificant reduction[5]

Note: The data for compounds from Kairytė et al. (2022) are estimated from graphical representations in the publication and represent the most potent derivatives.

From the presented data, it is evident that the derivatization of the 5-oxopyrrolidine-3-carboxylic acid scaffold significantly influences its cytotoxic activity. Specifically, the conversion of the carboxylic acid to various hydrazone and heterocyclic derivatives, such as pyrrole, triazine, and benzimidazole, leads to a marked increase in potency against A549 lung cancer cells.[5] Notably, bishydrazone derivatives bearing thienyl and nitrothienyl moieties demonstrated the highest anticancer activity among the tested compounds.[3]

Experimental Protocols

The evaluation of the cytotoxic effects of these compounds is predominantly carried out using well-established in vitro assays. A standard protocol for assessing cytotoxicity is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.[6]

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 72 hours).

  • MTT Incubation: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.

Visualizing the Experimental Workflow

To provide a clear overview of the cytotoxicity testing process, the following diagram illustrates the typical experimental workflow.

G cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Line (e.g., A549) cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compounds and Controls cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_plate Measure Absorbance formazan_solubilization->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Experimental workflow for in vitro cytotoxicity testing.

Potential Signaling Pathways

While the exact mechanisms of action for many of these derivatives are still under investigation, some studies on related compounds suggest potential involvement in key signaling pathways that regulate cell survival and apoptosis. Further research is needed to elucidate the precise molecular targets of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. A generalized diagram of a potential apoptotic signaling pathway that could be affected is presented below.

G cluster_pathway Potential Apoptotic Signaling Pathway compound Pyrrolidine Derivative target Molecular Target (e.g., Kinase, Enzyme) compound->target Inhibition/Activation caspase_cascade Caspase Activation (Caspase-3, -9) target->caspase_cascade Downstream Signaling apoptosis Apoptosis (Cell Death) caspase_cascade->apoptosis

Caption: Generalized apoptotic signaling pathway.

References

A Comparative Guide to Antioxidant Activity: Ascorbic Acid as the Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise evaluation of antioxidant capacity is a critical step in the discovery and validation of novel therapeutic agents and functional ingredients. Ascorbic acid (Vitamin C) is a universally recognized antioxidant standard, providing a benchmark against which the potency of new compounds is measured. This guide offers an objective comparison of antioxidant activity, supported by experimental data and detailed methodologies for key assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is frequently quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values of various compounds in comparison to ascorbic acid, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. It is important to note that IC50 values for ascorbic acid can show variability across different studies.[1][2]

Compound/ExtractDPPH Assay IC50 (µg/mL)Reference Standard
Ascorbic Acid 24.34 ± 0.09 Standard [3]
Hydroethanolic Extract (Rhododendron arboreum leaves)40.08 ± 0.06Ascorbic Acid[3]
Ethanolic Extract (Rhododendron arboreum leaves)70.58 ± 0.04Ascorbic Acid[3]
n-hexane Extract (Piper retrofractum Vahl.)57.66Ascorbic Acid (66.12 ppm)[4]
Ethyl Acetate Extract (Piper retrofractum Vahl.)66.12Ascorbic Acid (66.12 ppm)[4]
Methanol Extract (Piper retrofractum Vahl.)101.74Ascorbic Acid (66.12 ppm)[4]

Key Experimental Protocols

Accurate and reproducible assessment of antioxidant activity relies on standardized experimental protocols. Below are detailed methodologies for three widely used assays: DPPH, ABTS, and FRAP, with ascorbic acid as the positive control.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test samples

  • Ascorbic acid (positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Stock Solution: Dissolve DPPH in methanol or ethanol to a concentration of 0.1 mM. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.1.[6] This solution is light-sensitive and should be freshly prepared and kept in the dark.[6]

  • Preparation of Test Samples and Ascorbic Acid Standard: Dissolve the test samples and ascorbic acid in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution.[6] From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • Add a defined volume of each sample dilution to separate wells of a microplate or cuvettes.[6]

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction.[6]

    • Prepare a positive control with the ascorbic acid dilutions.[6]

    • A negative control (blank) should contain only the solvent and the DPPH solution.[6]

  • Incubation and Measurement: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.[2][7] After incubation, measure the absorbance at 517 nm using a spectrophotometer.[7][8]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A0 - A1) / A0] x 100 Where A0 is the absorbance of the control, and A1 is the absorbance of the sample.[9]

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH->Mix Samples Prepare Sample/Ascorbic Acid Dilutions Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test samples

  • Trolox or Ascorbic acid (standard)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.[10]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[10]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.020 at 734 nm.[10]

  • Preparation of Test Samples and Standard: Prepare serial dilutions of the test samples and the standard (Trolox or ascorbic acid).

  • Assay Protocol:

    • Add a small volume of the sample or standard to a defined volume of the ABTS•+ working solution.

    • Mix thoroughly.

  • Incubation and Measurement: After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[10]

  • Calculation and Expression of Results: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[10]

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock Solution ABTS_working Dilute to Working Solution (Abs ~0.7) ABTS_stock->ABTS_working Mix Mix Sample/Standard with ABTS•+ Solution ABTS_working->Mix Samples Prepare Sample/Trolox Dilutions Samples->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC Measure->Calculate

ABTS Assay Experimental Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[8]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test samples

  • Ascorbic acid or FeSO₄ (standard)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Samples and Standard: Prepare dilutions of the test samples and the standard (ascorbic acid or FeSO₄).

  • Assay Protocol:

    • Add a small volume of the sample or standard to a defined volume of the FRAP reagent.

  • Incubation and Measurement: Incubate the mixture for a specified time (e.g., 4 to 30 minutes) at 37°C.[8] Measure the absorbance at 593 nm.[8][12]

  • Calculation and Expression of Results: The antioxidant capacity is determined from a standard curve prepared with a known concentration of Fe²⁺ or ascorbic acid and is expressed as FRAP values.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Samples Prepare Sample/Standard Dilutions Samples->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Determine FRAP Value Measure->Calculate

FRAP Assay Experimental Workflow

Antioxidant Signaling Pathways

Natural antioxidants can exert their effects through various mechanisms, including the modulation of cellular signaling pathways.[1] These pathways are crucial for protecting cells against oxidative stress.[13] One of the key pathways is the Nrf2-mediated antioxidant response.[13]

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1). When cells are exposed to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the transcription of protective enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[14]

Antioxidant_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Transcription of Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes activates transcription

Nrf2-Mediated Antioxidant Response Pathway

References

In Vivo Validation of Preclinical 5-Oxopyrrolidine Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in the 5-oxopyrrolidine scaffold, a privileged structure in medicinal chemistry. Numerous preclinical studies have highlighted the potential of 5-oxopyrrolidine derivatives as potent anticancer and antimicrobial agents. This guide provides a comparative overview of the performance of promising 5-oxopyrrolidine candidates, with a focus on their preclinical validation. While in vivo data for these specific candidates remains limited in publicly accessible literature, this guide summarizes the robust in vitro evidence and contextualizes their potential for in vivo efficacy by examining the targeted biological pathways and the experimental models used for their evaluation.

Comparative In Vitro Efficacy of 5-Oxopyrrolidine Candidates

Recent research has focused on the synthesis and in vitro evaluation of novel 5-oxopyrrolidine derivatives, revealing their potential against various cancer cell lines and multidrug-resistant bacteria. The data presented below, compiled from recent studies, showcases the cytotoxic and antimicrobial activities of lead compounds.

Compound ID Target Indication Cell Line/Strain In Vitro Efficacy (IC50/MIC) Control/Comparator Efficacy of Control Source
Compound 21 (5-nitrothiophene derivative) AntimicrobialMultidrug-resistant Staphylococcus aureusMIC: Not specified, but demonstrated promising and selective activity.Not specified in abstractNot specified in abstract[1][2][3][4]
Compounds 18-22 AnticancerA549 (Human lung adenocarcinoma)Exerted the most potent anticancer activity among the series.Cisplatin (CP)Not specified in abstract[1][2][3][4]
Hydrazone Derivatives (e.g., Compound 12) AnticancerIGR39 (Melanoma), MDA-MB-231 (Triple-negative breast cancer), Panc-1 (Pancreatic carcinoma)Showed high cytotoxicity in 2D and 3D assays.Not specified in abstractNot specified in abstract[5]

Targeted Signaling Pathways and Mechanism of Action

The anticancer activity of several 5-oxopyrrolidine derivatives is attributed to their ability to inhibit key protein kinases involved in cancer cell proliferation and survival. Molecular docking studies have suggested that these compounds may act as multi-kinase inhibitors, simultaneously targeting crucial signaling pathways.[5]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[6][7][8][9] The activation of this pathway is associated with tumor progression and resistance to therapy.[7][10] Some 5-oxopyrrolidine candidates are hypothesized to exert their anticancer effects by modulating this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes 5_Oxo_Candidate 5-Oxopyrrolidine Candidate 5_Oxo_Candidate->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

PI3K/Akt/mTOR signaling pathway and potential inhibition by 5-oxopyrrolidine candidates.
BRAF and SRC Kinase Inhibition

Molecular docking studies have specifically implicated the inhibition of BRAF and SRC kinases as a potential mechanism of action for some 5-oxopyrrolidine-3-carbohydrazide derivatives.[5] These kinases are critical components of signaling pathways that drive the growth and survival of various cancers, including melanoma and pancreatic cancer.

  • BRAF , part of the RAS-RAF-MEK-ERK pathway, is frequently mutated in melanoma, leading to constitutive signaling and uncontrolled cell proliferation.[11]

  • SRC , a non-receptor tyrosine kinase, plays a pivotal role in cell adhesion, migration, and invasion, and its overexpression is linked to metastasis in several solid tumors.[12][13][14][15][16]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of preclinical candidates. The following sections outline the typical experimental protocols employed for the in vitro and in vivo evaluation of 5-oxopyrrolidine derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, IGR39, MDA-MB-231, Panc-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the 5-oxopyrrolidine derivatives for a defined period (e.g., 72 hours). A vehicle control and a positive control (e.g., cisplatin) are included.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

In Vivo Xenograft Model for Anticancer Efficacy

While specific in vivo data for the featured 5-oxopyrrolidine candidates is not yet widely published, the following represents a standard protocol for evaluating anticancer agents in a xenograft mouse model.

Xenograft_Workflow A Cell Implantation (e.g., A549 cells in nude mice) B Tumor Growth (to palpable size) A->B C Randomization (into treatment groups) B->C D Treatment Administration (e.g., oral gavage of 5-oxopyrrolidine candidate) C->D E Monitoring (Tumor volume and body weight) D->E F Endpoint Analysis (Tumor weight, histology, biomarker analysis) E->F

A typical experimental workflow for an in vivo xenograft study.
  • Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a predetermined size.

  • Randomization: Mice are randomly assigned to treatment groups, including a vehicle control group and a positive control group (e.g., a standard-of-care drug for the specific cancer type).

  • Treatment: The 5-oxopyrrolidine candidate is administered to the mice according to a specific dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker assessment).

In Vivo Murine Infection Model

For antimicrobial candidates, a common in vivo model is the murine thigh or skin infection model.

  • Infection: Mice are infected with a clinically relevant bacterial strain (e.g., methicillin-resistant Staphylococcus aureus - MRSA) via intramuscular or subcutaneous injection.[17][18][19][20][21]

  • Treatment: After a set period to allow the infection to establish, mice are treated with the 5-oxopyrrolidine candidate, a vehicle control, or a standard antibiotic (e.g., linezolid).[22][23]

  • Evaluation: At the end of the treatment period, the bacterial burden in the infected tissue (e.g., thigh muscle or skin lesion) is quantified by homogenizing the tissue and plating serial dilutions to determine the number of colony-forming units (CFU).[24][25]

Comparison with Alternative Treatments

A direct in vivo comparison of 5-oxopyrrolidine candidates with current standards of care is not yet available in published literature. However, based on their proposed mechanisms of action, relevant comparators in future preclinical and clinical studies would include:

  • For BRAF-mutant cancers: BRAF inhibitors (e.g., Vemurafenib, Dabrafenib) and MEK inhibitors (e.g., Trametinib), often used in combination.[11][26][27][28][29]

  • For cancers with activated PI3K/Akt/mTOR pathway: PI3K inhibitors (e.g., Alpelisib, Buparlisib).

  • For advanced non-small cell lung cancer (NSCLC): Standard chemotherapy (e.g., platinum-based), targeted therapies based on specific mutations (e.g., KRAS, EGFR inhibitors), and immunotherapy (e.g., checkpoint inhibitors).[30][31][32][33][34]

  • For MRSA infections: Linezolid, vancomycin.[22][23]

Conclusion and Future Directions

The 5-oxopyrrolidine scaffold holds considerable promise for the development of new anticancer and antimicrobial therapies. The compelling in vitro data warrants further investigation through rigorous in vivo studies to validate these promising preclinical candidates. Future research should focus on conducting in vivo efficacy studies in relevant animal models, determining the pharmacokinetic and pharmacodynamic profiles of lead compounds, and elucidating their precise mechanisms of action. Such studies will be critical in translating the in vitro potential of these compounds into tangible clinical benefits. Researchers and drug development professionals are encouraged to build upon this foundational work to advance the most promising 5-oxopyrrolidine candidates through the preclinical and clinical development pipeline.

References

Safety Operating Guide

Prudent Disposal Protocol for 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Chemical Waste Management

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid with appropriate personal protective equipment (PPE). Based on the hazard profiles of structurally similar compounds, this substance should be treated as potentially hazardous.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or airborne particles.
Skin and Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A respirator may be required for bulk quantities or if dust is generated.To prevent inhalation of potentially irritating dust or vapors.

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow all institutional and local regulations for the storage of hazardous waste.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2]

    • Provide the waste disposal contractor with all available information about the chemical.

III. Spill and Emergency Procedures

In the event of a spill, the following actions should be taken:

  • Evacuate: Evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Collect Waste (Chemical & Contaminated Items) A->B C Step 3: Securely Seal in Labeled Waste Container B->C D Step 4: Store in Designated Hazardous Waste Area C->D E Step 5: Contact EHS for Professional Disposal D->E F Disposal Complete E->F

Caption: Disposal Workflow for this compound.

Disclaimer: The information provided here is intended as a guide and is based on general principles of laboratory safety and the handling of similar chemical compounds. It is essential to consult your institution's specific safety and disposal protocols and to adhere to all local, state, and federal regulations. Always prioritize safety and seek guidance from your Environmental Health and Safety department when in doubt.

References

Personal protective equipment for handling 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other carboxylic acids, chlorinated aromatic compounds, and pyrrolidine derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal.

Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure when handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing or dust generation is likely.
Skin Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1] Ensure gloves are inspected before use and changed frequently, especially after direct contact. For larger quantities or potential spills, chemical-resistant clothing and boots may be necessary.[1]
Respiratory Protection For handling solids that may generate dust, a NIOSH-approved respirator is recommended.[2] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][3]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation: Ensure a calibrated and certified chemical fume hood is available for all manipulations of the solid compound.[1] The work area should be clean and uncluttered.

  • Handling:

    • Avoid contact with skin and eyes.[4]

    • Do not breathe dust or vapors.[3][5]

    • Wear the appropriate PPE as outlined in the table above.[5]

    • Use only in a well-ventilated area or under a chemical fume hood.[4][5]

    • Wash hands thoroughly after handling.[3][5]

    • Do not eat, drink, or smoke in the handling area.[4][5]

  • Decontamination: Decontaminate the work area with an appropriate solvent and then wash with soap and water.[1]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4][5] Protect from direct sunlight.[1]

Disposal Plan:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1]

  • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not empty into drains.[1][3]

Experimental Protocols

While specific experimental protocols for this exact compound are not available, the following general procedures for handling similar carboxylic acids can be adapted.

General Procedure for a Reaction using a Carboxylic Acid:

  • Under a nitrogen atmosphere in a certified chemical fume hood, add the required amount of this compound to a dry reaction flask.

  • Add the appropriate solvent and other reactants slowly, monitoring for any exothermic reaction.

  • Stir the reaction mixture at the desired temperature for the specified time.

  • Upon completion, follow the appropriate work-up procedure, which may involve extraction, filtration, and purification.

  • All equipment should be decontaminated after use.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Assess Hazards prep_hood Prepare Fume Hood prep_ppe->prep_hood Ready for Work handle_weigh Weigh Compound prep_hood->handle_weigh Begin Experiment handle_react Perform Reaction handle_weigh->handle_react Proceed cleanup_decon Decontaminate Work Area handle_react->cleanup_decon Reaction Complete cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose Area Clean cleanup_ppe Remove PPE cleanup_dispose->cleanup_ppe Waste Secured storage_store Store Securely cleanup_ppe->storage_store Final Step

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.